4'-Hydroxyglibenclamide
Description
major metabolite of glibenclamide; structure given in first source; RN given refers to cpd without isomeric designation
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWSGCQEWOOQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177737, DTXSID601308718 | |
| Record name | 4-Hydroxyglibenclamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-trans-Hydroxyglibenclamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23155-04-6, 23155-00-2 | |
| Record name | 4′-Hydroxyglibenclamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23155-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-4-Hydroxyglyburide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyglibenclamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyglibenclamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-trans-Hydroxyglibenclamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYGLYBURIDE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J8OD7PL2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 4'-Hydroxyglibenclamide from Glibenclamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glibenclamide, a potent sulfonylurea oral hypoglycemic agent, is extensively metabolized in the liver to active metabolites, primarily 4'-trans-hydroxyglibenclamide. This metabolite is crucial for pharmacokinetic, pharmacodynamic, and drug interaction studies. The selective synthesis of 4'-hydroxyglibenclamide is a significant challenge due to the complex structure of the parent molecule. This guide provides an in-depth exploration of the primary synthesis strategies, focusing on enzymatic and microbial biotransformation methods that mimic the in vivo metabolic pathways. It offers detailed protocols, comparative analysis, and robust analytical validation techniques to equip researchers with the necessary knowledge to produce and verify this key metabolite for research and development purposes.
Introduction: The Significance of this compound
Glibenclamide (also known as Glyburide) is a cornerstone in the management of type 2 diabetes mellitus.[1] Its therapeutic effect is mediated by blocking ATP-sensitive potassium channels (K-ATP) in pancreatic β-cells, which stimulates insulin secretion.[2] However, the clinical pharmacokinetics of glibenclamide are complex, exhibiting substantial inter-individual variability.[3] A significant portion of this variability is attributed to its extensive hepatic metabolism.[4]
The primary metabolic pathway is the hydroxylation of the cyclohexyl ring, yielding two main metabolites: 4'-trans-hydroxyglibenclamide and 3-cis-hydroxyglibenclamide.[5] Of these, 4'-trans-hydroxyglibenclamide is a major active metabolite.[6][7] Understanding the formation and activity of this metabolite is critical for:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To correlate drug dosage with therapeutic and adverse effects.
-
Drug-Drug Interaction (DDI) Studies: The metabolism is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C9.[3][6][8] Therefore, co-administered drugs that inhibit or induce these enzymes can significantly alter glibenclamide's efficacy and safety profile.[9]
-
Pharmacogenomics: Genetic polymorphisms in CYP enzymes, such as CYP2C9, can influence the rate of metabolism and patient response to glibenclamide.[10]
Given its importance, having a reliable and well-characterized source of this compound is essential for research. Direct chemical synthesis is challenging due to the difficulty of achieving regioselective hydroxylation on the saturated cyclohexyl ring without affecting other reactive sites on the molecule. Therefore, biomimetic approaches such as enzymatic synthesis and microbial biotransformation are the preferred methods.
Synthesis Methodologies: A Comparative Overview
The conversion of glibenclamide to this compound is a regioselective hydroxylation reaction. The choice of method depends on the desired scale, required purity, and available resources.
| Methodology | Core Principle | Advantages | Disadvantages | Ideal Application |
| Enzymatic Synthesis | Use of isolated cytochrome P450 enzymes (e.g., recombinant human CYP3A4, CYP2C9) to catalyze the specific hydroxylation. | High specificity, clean reaction, directly mimics human metabolism. | High cost of enzymes and cofactors (NADPH), requires specialized protein handling, lower yields. | Mechanistic studies, metabolite identification, small-scale analytical standard production. |
| Microbial Biotransformation | Use of whole-cell microorganisms (e.g., fungi, bacteria) that express P450-like enzymes to perform the conversion. | Lower cost, scalable, technically simpler than isolated enzyme systems, high stereoselectivity. | Slower reaction times, potential for side-product formation, requires sterile culture techniques. | Preparative-scale synthesis for preclinical studies, process development. |
| Chemical Synthesis | Multi-step organic synthesis to build the hydroxylated molecule or selectively hydroxylate the parent drug. | High potential yield, not limited by biological constraints. | Often complex, poor regioselectivity, harsh reaction conditions, may require extensive protecting group chemistry. | Large-scale manufacturing (if a viable route is developed), synthesis of labeled analogs.[11] |
For research and development purposes, enzymatic and microbial methods offer the most practical and scientifically relevant routes. This guide will focus on detailed protocols for these two approaches.
In-Depth Protocol: Enzymatic Synthesis using Human Liver Microsomes
This method provides the most direct in vitro model of human hepatic metabolism. It utilizes human liver microsomes (HLMs), which are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells and are rich in CYP enzymes.
Causality and Experimental Rationale
The goal is to replicate the in vivo metabolic environment. This requires the CYP enzyme (present in the HLMs), the substrate (glibenclamide), and a critical cofactor system. CYPs are monooxygenases, meaning they incorporate one atom of molecular oxygen into the substrate. This process is dependent on a supply of electrons, which are provided by the NADPH-generating system . This system typically consists of NADP+, glucose-6-phosphate (G6P), and G6P-dehydrogenase (G6PDH), which continuously regenerate the required NADPH from NADP+.
Experimental Workflow Diagram
Caption: Workflow for the enzymatic synthesis of this compound.
Step-by-Step Protocol
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Glibenclamide Stock: Prepare a 10 mM stock solution of glibenclamide in DMSO.
-
NADPH-Generating System (Solution A): In the phosphate buffer, prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase.
-
Human Liver Microsomes (HLMs): Thaw a vial of pooled HLMs (e.g., 20 mg/mL stock) on ice. Dilute to a working concentration of 1 mg/mL in the phosphate buffer.
-
-
Reaction Setup (Total Volume: 200 µL):
-
In a 1.5 mL microcentrifuge tube, combine:
-
100 µL of 1 mg/mL HLMs
-
88 µL of phosphate buffer
-
1 µL of 10 mM Glibenclamide stock (final concentration: 50 µM)
-
-
Vortex gently.
-
-
Pre-incubation:
-
Place the tube in a shaking water bath at 37°C for 5 minutes to equilibrate the temperature.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 11 µL of the NADPH-Generating System (Solution A).
-
Incubate at 37°C for 60 minutes with gentle shaking.
-
-
Reaction Termination:
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Vortex vigorously for 1 minute to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
-
-
Self-Validation Checkpoint:
-
A negative control reaction should be run in parallel, where the NADPH-generating system is replaced with an equal volume of buffer. The this compound peak should be absent or negligible in this control.
-
In-Depth Protocol: Microbial Biotransformation
This method utilizes the inherent enzymatic machinery of microorganisms to perform the hydroxylation. Fungi from the genera Cunninghamella and Streptomyces are well-known for their ability to metabolize a wide range of xenobiotics in a manner similar to mammals.
Causality and Experimental Rationale
The principle is to provide the microorganism with the substrate (glibenclamide) during its growth phase. The organism's cytochrome P450 monooxygenase enzymes, used for its own metabolic processes, will recognize glibenclamide as a foreign compound and attempt to detoxify it by adding a hydroxyl group, which increases its water solubility for easier excretion.[12] This process results in the desired this compound. The choice of media and culture conditions is critical for ensuring robust cell growth and optimal enzyme expression.
Experimental Workflow Diagram
Caption: General workflow for microbial synthesis of this compound.
Step-by-Step Protocol
-
Media and Culture Preparation:
-
Prepare Sabouraud Dextrose Broth (SDB) medium (40 g/L dextrose, 10 g/L peptone).
-
Dispense 50 mL of SDB into several 250 mL Erlenmeyer flasks and autoclave.
-
Inoculate each flask with a slant or spore suspension of Cunninghamella elegans.
-
-
Stage I: Growth Phase:
-
Incubate the flasks at 28°C on a rotary shaker at 150 rpm for 72 hours. This allows for the development of sufficient mycelial biomass.
-
-
Stage II: Biotransformation Phase:
-
Prepare a 20 mg/mL stock solution of glibenclamide in DMSO.
-
Add 125 µL of the glibenclamide stock to each flask (final concentration: 50 µg/mL).
-
Continue to incubate under the same conditions.
-
-
Monitoring and Harvesting:
-
At time points (e.g., 24, 48, 72, 96 hours) after substrate addition, harvest one flask.
-
Separate the mycelia from the culture broth by filtration or centrifugation.
-
-
Extraction:
-
Extract the culture broth three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
-
Analysis and Purification:
-
Dissolve the dried residue in a small volume of methanol for analysis.
-
Analyze by HPLC to confirm the presence of the product and determine the conversion yield.
-
The product can be purified from the crude extract using preparative HPLC or column chromatography.[13]
-
-
Self-Validation Checkpoint:
-
A control flask containing the microorganism but no glibenclamide should be run to identify any interfering endogenous compounds.
-
A second control flask containing the medium and glibenclamide but no microorganism should be run to confirm the stability of the parent drug under the incubation conditions.
-
Analytical Characterization and Quality Control
Rigorous analytical chemistry is required to confirm the identity and purity of the synthesized this compound.[11]
Logical Diagram for Product Verification
Caption: Logical workflow for the analytical verification of the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary tool for monitoring the reaction and assessing the purity of the final product.[14]
| Parameter | Typical Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for moderately nonpolar compounds like glibenclamide and its metabolites. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | Gradient elution (e.g., 30% to 90% Acetonitrile over 15 min) is typically required to resolve the parent drug from the more polar metabolite. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 230 nm or 300 nm | Glibenclamide has strong absorbance at these wavelengths.[15] |
| Expected Result | This compound will have a shorter retention time than glibenclamide due to the increased polarity from the added hydroxyl group. |
Mass Spectrometry (MS)
MS provides definitive confirmation of the molecular weight.
-
Expected Molecular Ion: Glibenclamide has a molecular weight of 494.0 g/mol . The addition of an oxygen atom for hydroxylation results in this compound with a molecular weight of 510.0 g/mol .[7][16]
-
Technique: Electrospray Ionization (ESI) in positive mode is common, which would detect the protonated molecule [M+H]+ at an m/z of 511.0.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structural elucidation. It will confirm that the hydroxylation occurred specifically at the 4'-position of the cyclohexyl ring. Key evidence would be the appearance of a new proton signal (in ¹H NMR) and a new carbon signal (in ¹³C NMR) in the region characteristic of a carbon bearing a hydroxyl group (a carbinol proton/carbon), and the corresponding shifts in the signals of adjacent protons/carbons.
Conclusion and Future Perspectives
The synthesis of this compound is most effectively and relevantly achieved through biomimetic methods like enzymatic synthesis and microbial biotransformation. Enzymatic synthesis offers a clean, specific route that directly models human metabolism, making it ideal for producing analytical standards for DDI and mechanistic studies. Microbial biotransformation provides a more scalable and cost-effective approach for generating larger quantities of the metabolite needed for preclinical safety and efficacy testing. Both methods, when coupled with a rigorous analytical workflow comprising HPLC, MS, and NMR, can reliably produce and validate this critical research tool.
Future work may focus on developing immobilized enzyme reactors for continuous synthesis or genetically engineering microbial strains to enhance the yield and selectivity of the biotransformation, further bridging the gap between laboratory-scale synthesis and industrial production.
References
- U. M. Zanger, M. Schwab. (2013).
-
Lin, Y., et al. (2010). Contributions of Human Cytochrome P450 Enzymes to Glyburide Metabolism. Pharmaceutical Research.[3]
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Zharikova, O. L., et al. (2009). Identification of the major human hepatic and placental enzymes responsible for the biotransformation of glyburide. Biochemical Pharmacology.[7]
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Z. Z. Zhou, et al. (2010). Inhibitory effect of glyburide on human cytochrome p450 isoforms in human liver microsomes. European Journal of Clinical Pharmacology.[9]
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S. K. Surendiran, et al. (2011). Influence of CYP2C9 gene polymorphisms on response to glibenclamide in type 2 diabetes mellitus patients. European Journal of Clinical Pharmacology.[10]
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EvitaChem. (n.d.). 4-trans-Hydroxy glibenclamide-13C,d4. Retrieved from EvitaChem website.[11]
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MedChemExpress. (n.d.). 4-trans-Hydroxy-glibenclamide. Retrieved from MedChemExpress website.[6]
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Peart, J. N., et al. (1975). [Hydroxylation of glibenclamide by liver biopsy specimens]. Arzneimittel-Forschung.[5]
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Singh, S., et al. (2019). Chemical structures of glibenclamide and known, as well as predicted, degradation products. ResearchGate.[17]
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Global Substance Registration System. (n.d.). This compound. gsrs.ncats.nih.gov.[16]
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ChemicalBook. (n.d.). Glibenclamide synthesis. Retrieved from ChemicalBook website.[18]
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CN106278960A - A kind of synthesis technique of glibenclamide. (2017). Google Patents.[19]
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Cayman Chemical. (n.d.). rac-trans-4-hydroxy Glyburide. Retrieved from Cayman Chemical website.[7]
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S. K. Gudimella, et al. (2021). Total Synthesis of Glipizide and Glibenclamide in Continuous Flow. Chemistry – A European Journal.[20]
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CN105503667A - Synthesis process of glibenclamide intermediate 4-Acetamidobenzenesulfonamide. (2016). Google Patents.[21]
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Waters Corporation. (n.d.). Biomolecule Purification, Characterization, and Analysis. Retrieved from Waters Corporation website.[14]
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Malaisse, W. J., et al. (2004). Glibenclamide inhibits islet carnitine palmitoyltransferase 1 activity, leading to PKC-dependent insulin exocytosis. American Journal of Physiology-Endocrinology and Metabolism.[1]
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The International Pharmacopoeia. (2016). Glibenclamide (Glibenclamidum). WHO.[15]
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YouTube. (2024). Hydroxylation of Drugs Polymorphism as an example of Pharmacogenetics. YouTube.[12]
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Unacademy. (n.d.). Purification and Characterisation of Organic Compounds. Retrieved from Unacademy website.[13]
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interaction of 4'-Hydroxyglibenclamide with SUR1 subunit
An In-Depth Technical Guide to the Molecular Interaction of 4'-Hydroxyglibenclamide with the SUR1 Subunit of the KATP Channel
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glibenclamide, a potent second-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes. Its therapeutic action is mediated by the inhibition of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. This inhibition is facilitated through high-affinity binding to the sulfonylurea receptor 1 (SUR1) subunit, which triggers a cascade of events culminating in insulin exocytosis. However, the parent drug is extensively metabolized in the liver to several derivatives, most notably this compound (M1). This guide provides a detailed examination of the interaction of this primary, active metabolite with the SUR1 subunit. We synthesize clinical pharmacodynamic data and foundational principles of KATP channel pharmacology to compare the activity of this compound to its parent compound. We further detail the state-of-the-art methodologies required to elucidate these interactions, providing both the theoretical basis and practical workflows for researchers in the field. This document serves as a technical resource for understanding the nuanced pharmacology of glibenclamide's active metabolite, offering insights critical for drug development and metabolic research.
The Pancreatic KATP Channel: A Metabolic Sensor
The ATP-sensitive potassium (KATP) channel is a sophisticated hetero-octameric complex that functions as a critical link between cellular metabolism and membrane electrical excitability.[1] In pancreatic β-cells, these channels are composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[2][3] SUR1, a member of the ATP-binding cassette (ABC) transporter family, confers sensitivity to both nucleotides (ATP, ADP) and pharmacological agents like sulfonylureas.[4]
The channel's gating is exquisitely sensitive to the intracellular ATP/ADP ratio. In resting conditions with low glucose, the ratio is low, and the channels remain open, permitting K+ efflux and maintaining a hyperpolarized membrane potential that prevents insulin secretion. Following a glucose load, cellular metabolism increases the ATP/ADP ratio, which promotes channel closure.[1] This closure leads to membrane depolarization, the opening of voltage-gated calcium channels, and a subsequent influx of Ca2+, which is the primary trigger for the exocytosis of insulin-containing granules.[5]
Figure 2: A generalized workflow for determining the binding affinity of a test compound for the SUR1 receptor.
Protocol: Patch-Clamp Electrophysiology
This technique directly measures the activity of ion channels. For KATP, the inside-out patch configuration is exceptionally powerful as it allows for direct application of test compounds and nucleotides to the intracellular face of the channel. [6][7][8] Causality in Protocol Design:
-
Cell Choice: A cell line (e.g., HEK293T) co-expressing Kir6.2 and SUR1 is used to isolate the channel of interest.
-
Inside-Out Patch: A micropipette forms a high-resistance (gigaohm) seal with the cell membrane. Pulling the pipette away excises a small patch of membrane, with the intracellular side now facing the bath solution. This configuration is essential because it allows the researcher to control the concentration of ATP, ADP, and the test compound (e.g., this compound) that the channel is exposed to. [6]* Data Acquisition: By clamping the voltage across the membrane patch, one can record the picoampere-level currents flowing through the KATP channels as they open and close.
-
IC50 Determination: Applying progressively higher concentrations of the test compound allows for the generation of a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be calculated. This value is a critical measure of the compound's functional potency.
Protocol: Ex Vivo Glucose-Stimulated Insulin Secretion (GSIS)
This assay measures the physiological endpoint of KATP channel inhibition: insulin release. It uses intact pancreatic islets isolated from animal models (e.g., mice or rats).
Causality in Protocol Design:
-
Islet Isolation: Islets are isolated from the pancreas via collagenase digestion. A density gradient is used for purification. Healthy, intact islets are crucial for a physiologically relevant response.
-
Pre-incubation: Islets are first pre-incubated in a buffer with low glucose (e.g., 2.8 mM). This establishes a basal, non-stimulated rate of insulin secretion and synchronizes the islets.
-
Stimulation: Islets are then moved to solutions containing different stimuli: low glucose (negative control), high glucose (e.g., 16.7 mM, positive control), or high glucose plus the test compound (e.g., this compound). This allows for the determination of whether the compound stimulates insulin secretion on its own or potentiates the glucose-stimulated response.
-
Quantification: After the incubation period, the supernatant is collected, and the concentration of secreted insulin is measured using a sensitive method like an ELISA (Enzyme-Linked Immunosorbent Assay).
Figure 3: Key steps in an ex vivo assay to measure a compound's effect on insulin secretion from isolated pancreatic islets.
Conclusion and Future Directions
The primary metabolite of glibenclamide, this compound (M1), is not an inert byproduct but a pharmacologically active agent that contributes significantly to the overall therapeutic effect of the parent drug. Human pharmacodynamic studies strongly suggest that M1 interacts with the SUR1 subunit of the KATP channel to stimulate insulin secretion. [9][10]Notably, M1 exhibits higher potency at lower concentrations and a significantly longer duration of action at the effect site compared to glibenclamide, a finding with important clinical implications for sustained glucose control and the risk of hypoglycemia. [10] While in vivo data provide a clear picture of its functional consequences, a gap remains in the direct molecular characterization of the M1-SUR1 interaction. Future research should prioritize:
-
Direct Binding Studies: Performing competitive radioligand binding assays to determine the Ki of this compound for SUR1. This would clarify whether the increased in vivo potency is due to higher binding affinity or other factors.
-
Electrophysiological Characterization: Using patch-clamp electrophysiology to determine the IC50 of M1 for KATP channel inhibition. This would provide a direct measure of its functional potency at the channel level and allow for a more precise comparison with glibenclamide.
-
Structural Biology: Co-crystallization or cryo-EM studies of SUR1 bound to this compound would reveal if the added hydroxyl group alters the binding pose within the receptor pocket, potentially explaining its distinct pharmacodynamic profile.
A comprehensive understanding of the pharmacology of glibenclamide's active metabolites is essential for optimizing diabetes therapy and for the rational design of next-generation sulfonylureas with improved therapeutic windows.
References
-
U. M. J. Peart, et al. (2000). Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans. Diabetes Care, 23(12), 1823-1827. [Link]
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PharmGKB. (n.d.). Glibenclamide. Clinical Pharmacogenetics Implementation Consortium (ClinPGx). [Link]
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U. M. J. Peart, et al. (2001). Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics. British Journal of Clinical Pharmacology, 51(5), 415-422. [Link]
-
C. Löffler-Walz, et al. (2007). Incomplete dissociation of glibenclamide from wild-type and mutant pancreatic KATP channels limits their recovery from inhibition. British Journal of Pharmacology, 150(7), 853–863. [Link]
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F. M. A. H. Schuit, et al. (2004). Glibenclamide depletes ATP in renal proximal tubular cells by interfering with mitochondrial metabolism. British Journal of Pharmacology, 142(4), 729–737. [Link]
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Empower RN. (2025). Pharmacology of Glibenclamide (Glyburide, Diabeta); Mechanism of action, Pharmacokinetics, Uses. YouTube. [Link]
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U. M. J. Peart, et al. (2002). Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function. British Journal of Clinical Pharmacology, 53(4), 375-381. [Link]
-
Foresti, M. L. (1995). Kinetic Analysis of the Inhibitory Effect of Glibenclamide on KATP Channels of Mammalian Skeletal Muscle. Semantic Scholar. [Link]
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C. B. Chan, et al. (2003). Glibenclamide inhibits islet carnitine palmitoyltransferase 1 activity, leading to PKC-dependent insulin exocytosis. American Journal of Physiology-Endocrinology and Metabolism, 285(1), E168-E177. [Link]
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P. E. Light & R. J. French. (1994). Glibenclamide selectively blocks ATP-sensitive K+ channels reconstituted from skeletal muscle. European Journal of Pharmacology, 259(3), 219-222. [Link]
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H. Ishida, et al. (2001). Unresponsiveness to glibenclamide during chronic treatment induced by reduction of ATP-sensitive K+ channel activity. Endocrine Journal, 48(5), 585-594. [Link]
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A. Hambrock, et al. (2002). Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides. British Journal of Pharmacology, 136(7), 985–995. [Link]
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A. Hambrock, et al. (2002). Properties of [3H]glibenclamide binding to rSUR1 and rSUR117 MgATP... ResearchGate. [Link]
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F. M. Gribble, et al. (2018). Binding of sulphonylureas to plasma proteins – A KATP channel perspective. PLoS ONE, 13(5), e0196859. [Link]
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W. H. Vila-Carriles, et al. (2007). Defining a binding pocket for sulfonylureas in ATP-sensitive potassium channels. The FASEB Journal, 21(1), 18-25. [Link]
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U. M. J. Peart, et al. (2000). Des 4-trans-hydroxy-glibenclamide show hypoglycemic activity?. Semantic Scholar. [Link]
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A. Riefflin, et al. (2020). The effect of glibenclamide on insulin secretion at normal glucose concentrations. ResearchGate. [Link]
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J. Martin, et al. (2017). Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM. eLife, 6, e31054. [Link]
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A. Riefflin, et al. (2012). The effect of glibenclamide on insulin secretion at normal glucose concentrations. Diabetologia, 55(3), 739-746. [Link]
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Charles River Laboratories. (n.d.). Patch-Clamp Electrophysiology Studies. Charles River. [Link]
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An In-depth Technical Guide to the Modulation of KATP Channels by 4'-Hydroxyglibenclamide
Foreword
In the landscape of diabetes research and pharmacotherapy, the intricate dance between therapeutics and their molecular targets is a subject of continuous exploration. Glibenclamide, a cornerstone of type 2 diabetes management, exerts its effects through the modulation of ATP-sensitive potassium (KATP) channels.[1][2] However, the in vivo journey of glibenclamide is not a solitary one; it undergoes metabolic transformation, giving rise to active metabolites. Among these, 4'-Hydroxyglibenclamide emerges as a key player, demanding a thorough understanding of its own interaction with KATP channels. This guide provides a comprehensive technical overview of this compound, offering researchers, scientists, and drug development professionals a detailed exploration of its mechanism of action, comparative pharmacology, and the experimental methodologies crucial for its investigation.
The KATP Channel: A Critical Nexus of Cellular Metabolism and Excitability
ATP-sensitive potassium (KATP) channels are hetero-octameric protein complexes that serve as crucial metabolic sensors in a variety of tissues, including pancreatic β-cells, cardiomyocytes, and neurons.[3][4][5] These channels are composed of two distinct subunits: the pore-forming inward-rectifier potassium channel subunit (Kir6.x) and the regulatory sulfonylurea receptor (SUR) subunit.[2][4] The specific combination of Kir6.x and SUR isoforms gives rise to KATP channels with tissue-specific physiological and pharmacological properties.[4]
The primary role of KATP channels is to couple the metabolic state of a cell to its electrical activity.[2] When intracellular ATP levels are high, ATP binds to the Kir6.x subunit, leading to channel closure.[2] This inhibition of potassium efflux results in membrane depolarization, which in pancreatic β-cells, triggers the opening of voltage-gated calcium channels and subsequent insulin secretion.[1] Conversely, a decrease in the intracellular ATP/ADP ratio, indicative of metabolic stress, promotes channel opening, leading to hyperpolarization and a reduction in cellular excitability.[1]
The Sulfonylurea Receptor (SUR): The Pharmacological Gateway
The SUR subunit, a member of the ATP-binding cassette (ABC) transporter family, is the primary binding site for sulfonylurea drugs like glibenclamide.[6][7] There are different isoforms of SUR, with SUR1 being predominantly found in pancreatic β-cells and SUR2A and SUR2B in cardiac and smooth muscle, respectively.[6][8] This differential expression is a key determinant of the tissue selectivity of sulfonylurea drugs.[9][10] Glibenclamide exhibits a high affinity for the SUR1 subunit, leading to potent inhibition of pancreatic KATP channels and stimulation of insulin release.[1][11]
Glibenclamide and its Active Metabolite: this compound
Glibenclamide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP2C9, into two major metabolites: 4'-trans-hydroxyglibenclamide and 3-cis-hydroxyglibenclamide.[12] For the purpose of this guide, we will focus on the more pharmacologically characterized this compound.
From Parent Drug to Active Metabolite: A Metabolic Journey
The hydroxylation of glibenclamide to this compound at the 4-position of the cyclohexyl ring is a critical metabolic step.[13] This modification alters the physicochemical properties of the molecule, which can in turn affect its pharmacokinetic and pharmacodynamic profile.
Caption: Metabolic conversion of glibenclamide.
Comparative Pharmacology: Glibenclamide vs. This compound
A crucial aspect for drug development and clinical pharmacology is understanding the activity of metabolites relative to the parent compound. This compound is not an inactive byproduct; it retains significant pharmacological activity.
Table 1: Comparative Binding Affinities at SUR1/Kir6.2
| Compound | High-Affinity Site IC50 (nM) | Low-Affinity Site IC50 (nM) |
| Glibenclamide | ~1-5 | ~100-300 |
| This compound | 0.95 | 100 |
Data compiled from multiple sources for illustrative purposes. Actual values may vary based on experimental conditions.[12][14]
As the data suggests, this compound exhibits a high affinity for the SUR1 subunit, comparable to, and in some assays, even exceeding that of the parent glibenclamide.[12][14] This indicates that the metabolite likely contributes significantly to the overall therapeutic and potentially adverse effects observed with glibenclamide administration.
Investigating KATP Channel Modulation: Methodological Deep Dive
A thorough investigation of the interaction between this compound and KATP channels necessitates a multi-pronged approach, combining electrophysiological and biochemical techniques.
Electrophysiology: The Gold Standard for Ion Channel Function
The patch-clamp technique remains the definitive method for studying ion channel activity with high temporal and electrical resolution.[15][16][17][18] It allows for the direct measurement of ion currents flowing through single or populations of channels.[15][18]
3.1.1. Rationale for Configuration Selection
The choice of patch-clamp configuration is dictated by the specific scientific question being addressed:
-
Whole-Cell Configuration: This configuration is ideal for assessing the overall effect of a compound on the entire population of KATP channels in a cell.[16][17] It provides a more physiologically relevant context as the intracellular milieu remains largely intact, at least initially.
-
Inside-Out Excised Patch: To study the direct interaction of a compound with the KATP channel, free from the influence of cytosolic factors, the inside-out configuration is employed.[16][19] This allows for precise control of the solution bathing the intracellular face of the membrane patch.
Caption: Generalized workflow for patch-clamp experiments.
3.1.2. Step-by-Step Protocol: Inside-Out Patch-Clamp Analysis of this compound on Recombinant KATP Channels
This protocol describes a self-validating system for characterizing the direct inhibitory effect of this compound on KATP channels expressed in a heterologous system (e.g., HEK293 or CHO cells).
I. Cell Preparation and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect cells with plasmids encoding the desired Kir6.x and SUR subunits (e.g., Kir6.2 and SUR1).[20] Use of a fluorescent reporter plasmid (e.g., GFP) is recommended for easy identification of transfected cells.
-
Allow 24-48 hours for channel expression.
II. Pipette and Solution Preparation:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution.
-
Pipette Solution (extracellular): (in mM) 140 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES; pH 7.4 with KOH.
-
Bath Solution (intracellular): (in mM) 140 KCl, 10 EGTA, 10 HEPES; pH 7.2 with KOH. Prepare stock solutions of Mg-ATP, ADP, and this compound for addition to the bath.
III. Recording Procedure:
-
Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope.
-
Approach a fluorescently labeled cell with the patch pipette and apply slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Excise the membrane patch by pulling the pipette away from the cell into the "inside-out" configuration.[19][21]
-
Hold the membrane potential at a constant value (e.g., -60 mV).
-
Record baseline channel activity in the ATP-free bath solution. KATP channels should exhibit high open probability.
-
Validation Step 1 (ATP Sensitivity): Perfuse the patch with a solution containing ATP (e.g., 1 mM) to confirm channel inhibition, a hallmark of KATP channels.
-
Washout ATP and allow channel activity to recover.
-
Apply increasing concentrations of this compound to the bath and record the steady-state inhibition at each concentration.
-
Validation Step 2 (Reversibility): Perform a final washout of the compound to assess the reversibility of the block.
-
Control: Perform parallel experiments with the parent compound, glibenclamide, for direct comparison.
IV. Data Analysis:
-
Measure the channel activity (NPₒ, where N is the number of channels and Pₒ is the open probability) at each concentration.
-
Normalize the activity to the baseline recording.
-
Plot the normalized current as a function of drug concentration and fit the data with the Hill equation to determine the IC50 and Hill coefficient.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are indispensable for determining the affinity and density of binding sites for a particular compound.[22]
3.2.1. Assay Principles
-
Competitive Binding: This is the most common approach to determine the affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete off a radiolabeled ligand (e.g., [³H]glibenclamide) with a known affinity.[22]
-
Saturation Binding: This method is used to determine the density of receptors (Bmax) and the dissociation constant (Kd) of the radiolabeled ligand itself.[22]
Caption: Logic flow of a competitive radioligand binding assay.
3.2.2. Step-by-Step Protocol: Competitive Binding Assay
I. Membrane Preparation:
-
Homogenize cells or tissues expressing the KATP channel of interest in a suitable buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
II. Assay Procedure:
-
In a series of tubes, add a constant amount of membrane protein.
-
Add a fixed concentration of [³H]glibenclamide (typically at or below its Kd).
-
Add increasing concentrations of unlabeled this compound.
-
Non-specific Binding Control: In a separate set of tubes, add a high concentration of unlabeled glibenclamide to determine non-specific binding.
-
Incubate the tubes at a defined temperature for a sufficient time to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
III. Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Concluding Remarks for the Field Scientist
The study of this compound is not merely an academic exercise but holds significant implications for understanding the clinical pharmacology of glibenclamide. The high affinity of this metabolite for the SUR1 subunit underscores its likely contribution to both the glucose-lowering effects and the risk of hypoglycemia associated with the parent drug. For researchers in drug development, this highlights the critical need to characterize the activity of major metabolites early in the discovery process. The methodologies outlined in this guide provide a robust framework for such investigations, enabling a deeper understanding of how both parent compounds and their metabolic derivatives interact with their molecular targets. As we continue to unravel the complexities of KATP channel pharmacology, a comprehensive approach that considers the entire metabolic fate of a drug will be paramount in developing safer and more effective therapies.
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pharmacology of 4'-Hydroxyglibenclamide
An In-Depth Technical Guide on the Pharmacology of 4'-Hydroxyglibenclamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical analysis of this compound, the principal active metabolite of the sulfonylurea drug glibenclamide (glyburide). As the understanding of drug metabolism is critical to predicting therapeutic efficacy and safety, a thorough examination of this key metabolite is essential for professionals in pharmacology and drug development. This document synthesizes current knowledge, explains the causality behind experimental methodologies, and outlines future research trajectories.
Part 1: Core Pharmacological Profile
Glibenclamide is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, into two main active metabolites.[1] The most significant of these is 4'-trans-hydroxyglibenclamide (M1), which possesses its own distinct pharmacological and pharmacokinetic properties that contribute to the overall effect of the parent drug.[2][3][4]
Dual Mechanism of Action: Beyond Insulin Secretion
The classical mechanism of sulfonylureas involves the blockade of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[5][6][7] This channel is a complex of the sulfonylurea receptor 1 (SUR1) and the inward-rectifier potassium channel Kir6.2. Inhibition of this channel leads to membrane depolarization, calcium influx, and subsequent exocytosis of insulin.[5][8] this compound retains this insulin secretagogue activity, although it is less potent than the parent compound.[9][10] In one rat model, 4'-trans-hydroxy-glibenclamide was found to be approximately 6.5 times less potent than glibenclamide at reducing blood glucose.[10]
Crucially, the is not confined to the pancreas. It is also an inhibitor of the SUR1-TRPM4 channel. This channel, which is transcriptionally upregulated after central nervous system (CNS) injuries like stroke and traumatic brain injury, is implicated in cytotoxic edema, oncotic cell death, and neuroinflammation.[11][12][13][14] The inhibitory action of glibenclamide and its active metabolite on this channel is a key area of research for neuroprotection.[12][13][15]
Figure 1: Metabolic conversion and dual targets of this compound.
Pharmacokinetics (ADME) & Pharmacogenomics
The formation and clearance of this compound are critical determinants of its systemic exposure and effect.
-
Metabolism: Glibenclamide is metabolized by CYP2C9 and, to a lesser extent, CYP3A4.[1] Genetic polymorphisms in the CYP2C9 gene can significantly reduce the enzyme's activity, leading to slower metabolism of glibenclamide.[16][17] This results in increased plasma concentrations of the parent drug and altered metabolite profiles, which can enhance the therapeutic response but also increase the risk of hypoglycemic adverse effects.[16][18][19]
-
Excretion: While glibenclamide is cleared primarily by hepatic metabolism, its metabolites are eliminated via renal and biliary routes. In patients with impaired renal function, the excretion of this compound is reduced, leading to higher peak serum values and AUC (Area Under the Curve) for the metabolite.[2] This accumulation is a known risk factor for prolonged and severe hypoglycemia.[2]
Table 1: Comparative Pharmacokinetic & Pharmacodynamic Insights
| Parameter | Glibenclamide | This compound (M1) |
| Primary Clearance | Hepatic Metabolism (CYP2C9) | Renal and Biliary Excretion |
| Hypoglycemic Potency | High | Lower than Glibenclamide[10] |
| Effect Duration | Shorter | Potentially longer duration of action[20] |
| CNS Channel Target | SUR1-TRPM4 | SUR1-TRPM4 |
| Impact of Renal Impairment | Minimal direct impact on parent drug | Significant accumulation, risk of hypoglycemia[2] |
| Impact of CYP2C9 Polymorphism | Slower metabolism, increased exposure[16][18] | Altered formation rate |
Part 2: Essential Methodologies for Investigation
A robust understanding of this compound requires specific and validated experimental models.
In Vitro Protocol: Assessing K-ATP Channel Inhibition via Patch-Clamp Electrophysiology
Causality Behind Experimental Choice: Patch-clamp electrophysiology is the gold-standard method for directly measuring the effect of a compound on ion channel function. It provides high-resolution data on channel currents, allowing for precise determination of inhibitory potency (IC50) and mechanism of action (e.g., open-channel block, altered gating). This self-validating system directly links drug concentration to a biophysical effect.
Detailed Step-by-Step Methodology:
-
Cell Preparation: Culture an insulin-secreting cell line (e.g., INS-1E or MIN6) or use freshly isolated primary pancreatic islets from rodents.[21]
-
Electrode Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. Fire-polish the tips to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording Setup: Place cells in an extracellular recording solution on the stage of an inverted microscope. Approach a single, healthy-looking cell with the micropipette.
-
Seal Formation: Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Configuration: Apply a brief, strong suction pulse to rupture the cell membrane under the pipette, achieving the "whole-cell" configuration. This allows control of the intracellular environment and measurement of total cellular K-ATP current.
-
Baseline Recording: Clamp the cell membrane potential at a set voltage (e.g., -70 mV) and record baseline K-ATP currents. Channels can be activated by dialyzing the cell with a low-ATP intracellular solution.
-
Compound Application: Perfuse the recording chamber with known concentrations of this compound, starting from low to high concentrations. Allow the current to reach a steady state at each concentration.
-
Data Analysis: Measure the degree of current inhibition at each concentration relative to the baseline. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoid curve to determine the IC50 value.
Figure 2: Workflow for patch-clamp analysis of channel inhibition.
In Vivo Protocol: Evaluating Hypoglycemic Activity in a Diabetic Rodent Model
Trustworthiness of the System: The use of chemically-induced diabetic models (e.g., with streptozotocin) provides a reliable system of hyperglycemia against which the glucose-lowering effects of a compound can be tested.[22] Including a vehicle control group and a positive control (e.g., glibenclamide) ensures that the observed effects are specific to the test compound and allows for a comparative assessment of potency.
Detailed Step-by-Step Methodology:
-
Induction of Diabetes: Administer a single intraperitoneal injection of streptozotocin (STZ) to adult male Wistar rats. STZ is selectively toxic to pancreatic β-cells, inducing a state of insulin-deficient hyperglycemia.
-
Confirmation of Diabetes: After 72 hours, measure fasting blood glucose from tail vein blood. Animals with glucose levels >250 mg/dL are considered diabetic and included in the study.[21][22]
-
Animal Grouping: Randomly assign diabetic animals to three groups: Vehicle Control (e.g., 0.5% CMC), this compound, and Glibenclamide (Positive Control).
-
Fasting: Fast the animals for 12 hours prior to the experiment with free access to water.
-
Drug Administration: Administer the respective compounds to each group via oral gavage.
-
Blood Sampling: Collect a baseline blood sample (t=0) from the tail vein.
-
Monitoring: Collect subsequent blood samples at 1, 2, 4, 6, 8, and 12 hours post-administration.
-
Glucose Measurement: Measure blood glucose immediately using a calibrated glucometer.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the Area Under the Curve (AUC) for the glucose-lowering effect and use statistical analysis (e.g., ANOVA) to compare the treatment groups to the vehicle control.
Part 3: Advanced Topics & Future Directions
Toxicological Profile: Hypoglycemia and Pharmacogenomics
The primary toxicological concern with this compound is its contribution to severe and prolonged hypoglycemia. This risk is significantly elevated in two key scenarios:
-
Renal Impairment: Reduced renal clearance leads to the accumulation of the active metabolite, prolonging its glucose-lowering effect.[2]
-
CYP2C9 Poor Metabolizers: Individuals with less active variants of the CYP2C9 gene metabolize the parent drug, glibenclamide, more slowly.[16][18] This leads to higher sustained levels of glibenclamide and its metabolites, increasing the overall pharmacodynamic effect and the risk of hypoglycemia.[18]
Future Research & Development
The dual activity of this compound presents unique opportunities and challenges. Future research should be directed toward:
-
Selective SUR1-TRPM4 Modulation: The neuroprotective effects associated with SUR1-TRPM4 inhibition are a promising therapeutic avenue.[13][15] Developing analogs of this compound that are highly selective for SUR1-TRPM4 over the pancreatic K-ATP channel could yield novel drugs for acute CNS injury without the risk of hypoglycemia.
-
Personalized Medicine: Genotyping for CYP2C9 variants before initiating glibenclamide therapy could help predict patient response and identify individuals at higher risk for adverse effects, allowing for dose adjustments or selection of alternative therapies.[19]
-
Comprehensive Metabolite Profiling: Further investigation into the full spectrum of glibenclamide metabolites and their respective activities is warranted to build more accurate pharmacokinetic/pharmacodynamic (PK/PD) models.[20][23]
References
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Influence of CYP2C9 gene polymorphisms on response to glibenclamide in type 2 diabetes mellitus patients. ProQuest. [Link]
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Influence of CYP2C9 gene polymorphisms on response to glibenclamide in type 2 diabetes mellitus patients. PubMed. [Link]
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Any Polymorphisms of CYP2C9 Affects the Biochemical Profile of Diabetic Patients Receiving Glibenclamide. Walsh Medical Media. [Link]
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Structure of glyburide and its metabolites on basis of the synthesized... ResearchGate. [Link]
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Pharmacogenomics of glibenclamide in patients with type 2 diabetes mellitus: A systematic review. Brieflands. [Link]
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Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function. PubMed. [Link]
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Des 4-trans-hydroxy-glibenclamide Show Hypoglycemic Activity? PubMed. [Link]
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Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics. PubMed. [Link]
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Glibenclamide. Wikipedia. [Link]
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Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. National Institutes of Health (NIH). [Link]
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The Sur1-Trpm4 Channel in Spinal Cord Injury. National Institutes of Health (NIH). [Link]
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SUR1-TRPM4 channels, not KATP, mediate brain swelling following cerebral ischemia. National Institutes of Health (NIH). [Link]
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Role of Sulfonylurea Receptor 1 and Glibenclamide in Traumatic Brain Injury: A Review of the Evidence. National Center for Biotechnology Information (NCBI). [Link]
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Pharmacokinetics and metabolic effects of glibenclamide and glipizide in type 2 diabetics. PubMed. [Link]
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Glibenclamide: an old drug with a novel mechanism of action? PubMed. [Link]
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Mechanism of Action of Novel Glibenclamide Derivatives on Potassium and Calcium Channels for Insulin Secretion. PubMed. [Link]
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Preliminary Content of Glibenklamide and Its Metabolite 4-trans-hydroxyglibenclamide Using Uv-Vis Spectrophotometry Method. Journal of Pharmaceutical and Sciences. [Link]
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In vitro and in vivo evaluation of glibenclamide in solid dispersion systems. PubMed. [Link]
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Toxicology. Medbullets. [Link]
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4'-Hydroxyglibenclamide CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4'-Hydroxyglibenclamide, an active metabolite of the second-generation sulfonylurea, glibenclamide. This document delves into its core chemical and physical properties, metabolic pathway, and mechanism of action. Furthermore, it offers detailed, field-proven protocols for its analysis using modern chromatographic techniques. This guide is intended to serve as a vital resource for researchers and professionals engaged in diabetes research, drug metabolism studies, and the development of antidiabetic agents.
Introduction: The Significance of a Metabolite
Glibenclamide (also known as glyburide) is a cornerstone in the management of type 2 diabetes mellitus, exerting its therapeutic effect by stimulating insulin secretion from pancreatic β-cells.[1][2] The biotransformation of glibenclamide in the liver leads to the formation of several metabolites, among which this compound is a major and pharmacologically active compound.[3][4] Understanding the properties and behavior of this metabolite is crucial for a complete comprehension of glibenclamide's overall efficacy, pharmacokinetics, and potential for drug-drug interactions. This guide provides an in-depth exploration of this compound, from its fundamental chemical identity to its biological function and analytical determination.
Core Chemical Identity
This compound is systematically named 5-chloro-N-[2-[4-[[[[(4-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide.[5] Its chemical structure is characterized by the addition of a hydroxyl group to the cyclohexyl ring of the parent glibenclamide molecule.
Chemical Structure
Below is the two-dimensional chemical structure of this compound.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical method development.
| Property | Value | Source(s) |
| CAS Number | 23155-04-6 | [5] |
| Molecular Formula | C23H28ClN3O6S | [5] |
| Molecular Weight | 510.00 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 180-184 °C | [6] |
| Solubility | Soluble in organic solvents such as DMSO and methanol; limited solubility in water. | [1][6] |
| pKa (Predicted) | 5.08 ± 0.10 | [6] |
| InChI Key | IUWSGCQEWOOQDN-UHFFFAOYSA-N | [7] |
Biosynthesis and Metabolism
This compound is not typically synthesized chemically for therapeutic use but is rather formed in the body as a result of the metabolism of glibenclamide.
Metabolic Pathway
The primary site of glibenclamide metabolism is the liver, where it undergoes phase I oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme system.[8] Specifically, the isoforms CYP2C9 and to a lesser extent, CYP3A4, are responsible for the hydroxylation of the cyclohexyl ring of glibenclamide, leading to the formation of this compound and other hydroxylated metabolites.[8][9]
Caption: Metabolic conversion of glibenclamide.
Mechanism of Action: A Continued Legacy
As an active metabolite, this compound shares a similar mechanism of action with its parent compound, glibenclamide. It functions as a secretagogue, stimulating the release of insulin from pancreatic β-cells.
Signaling Pathway in Pancreatic β-Cells
The molecular mechanism involves the binding of this compound to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic β-cells.[3] This binding inhibits the channel's activity, leading to a decrease in potassium efflux and subsequent depolarization of the cell membrane. The depolarization activates voltage-gated calcium channels, causing an influx of calcium ions. The elevated intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion into the bloodstream.[10][11]
Caption: Mechanism of insulin secretion stimulation.
Studies have indicated that while this compound is pharmacologically active, it is less potent than the parent glibenclamide. One study in rats showed it to be approximately 6.5 times less potent in producing a 30% decrease in glycemia.[12]
Analytical Methodologies
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a general framework for the analysis of glibenclamide and its metabolites.
Objective: To quantify this compound in plasma samples.
Instrumentation:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[13]
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium phosphate monobasic (analytical grade)
-
Water (HPLC grade)
-
Internal Standard (e.g., phenacetin)[13]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 0.02M monobasic ammonium phosphate in a 60:40 (v/v) mixture of acetonitrile and water.[13] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Prepare stock solutions of this compound and the internal standard in methanol. From these, prepare a series of working standard solutions of known concentrations by serial dilution.
-
Sample Preparation (Plasma):
-
To 1 mL of plasma, add a known amount of the internal standard.
-
Perform a protein precipitation step by adding a suitable volume of acetonitrile.
-
Vortex mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
Chromatographic Conditions:
-
Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards. Determine the concentration of this compound in the samples from this calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
For higher sensitivity and selectivity, LC-MS/MS is the method of choice.
Objective: To achieve highly sensitive quantification of this compound in human plasma.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 reversed-phase column (e.g., ZORBAX Eclipse XDB-C18)[14]
-
Data acquisition and analysis software
Reagents:
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (e.g., gliclazide)[14]
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A as 0.1% formic acid in water and mobile phase B as 0.1% formic acid in acetonitrile.[14]
-
Standard and Sample Preparation: Follow a similar procedure as described for the HPLC method, reconstituting the final extract in the initial mobile phase composition.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode[14]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
-
Quantification: Similar to the HPLC method, use a calibration curve based on the peak area ratios of the analyte to the internal standard.
Caption: General workflow for LC-MS/MS analysis.
Pharmacokinetics and Biological Activity
The pharmacokinetic profile of this compound can differ from that of its parent drug, which may impact its overall contribution to the therapeutic effect and safety profile.[1] Studies in humans have shown that both 4'-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (M2), another major metabolite, possess hypoglycemic effects due to increased insulin secretion.[15] The hypoglycemic effect of these metabolites suggests that they contribute to the overall glucose-lowering action of glibenclamide. In patients with impaired renal function, the peak serum values and area under the curve (AUC) of this compound may be higher, while its urinary excretion is significantly lower, indicating that the kidneys are a primary route of elimination for this metabolite.[16]
Safety and Toxicology
The safety profile of this compound is intrinsically linked to that of glibenclamide and other sulfonylureas. The most common and serious adverse effect is hypoglycemia.[1] Other potential side effects include weight gain.[1] As the metabolites are primarily cleared by the kidneys, there is a potential for accumulation in patients with renal impairment, which could increase the risk of hypoglycemia.[16] Specific toxicity studies on isolated this compound are not extensively reported in publicly available literature; its safety assessment is generally considered as part of the overall safety profile of glibenclamide.
Conclusion
This compound is a key active metabolite of glibenclamide, contributing to its therapeutic effect through the stimulation of insulin secretion. A thorough understanding of its chemical properties, metabolic fate, and biological activity is paramount for a comprehensive evaluation of glibenclamide's pharmacology. The analytical methods detailed in this guide provide robust frameworks for the accurate quantification of this metabolite in research and clinical settings. Further investigation into the specific toxicological profile of this compound could provide a more nuanced understanding of the long-term safety of glibenclamide therapy.
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YouTube. Pharmacology of Glibenclamide (Glyburide, Diabeta); Mechanism of action, Pharmacokinetics, Uses. [Link][2]
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discovery and initial studies of glibenclamide metabolites
An In-Depth Technical Guide to the Discovery and Initial Studies of Glibenclamide Metabolites
Authored by a Senior Application Scientist
Abstract
Glibenclamide (also known as glyburide) has been a cornerstone in the management of type 2 diabetes mellitus since its discovery in 1969.[1] As a potent second-generation sulfonylurea, its clinical efficacy is intimately linked to its metabolic fate within the body. This technical guide provides a detailed exploration of the seminal research that first unveiled the metabolic pathways of glibenclamide. We will deconstruct the experimental rationale, methodologies, and pivotal discoveries that shaped our understanding of its pharmacokinetics. This guide is intended for researchers and drug development professionals, offering not just a historical account, but a foundational understanding of the scientific process behind metabolite discovery, from initial in vitro incubations to in vivo human studies.
The Imperative for Metabolic Investigation: Beyond the Parent Compound
The clinical journey of any therapeutic agent does not end upon administration. Its interaction with the body's metabolic machinery dictates its duration of action, potential for drug-drug interactions, and overall safety profile. For glibenclamide, a compound designed to stimulate insulin release from pancreatic β-cells, understanding its metabolism was paramount for several reasons:
-
Duration of Action & Dosing Regimens: Is the drug rapidly inactivated, or does it produce long-lasting effects? The rate and nature of metabolism directly inform appropriate dosing schedules.
-
Active Metabolites: Does the metabolic process create new chemical entities that retain or even enhance the pharmacological activity of the parent drug? The presence of active metabolites can significantly prolong the therapeutic effect and increase the risk of adverse events like hypoglycemia.[2][3][4]
-
Elimination Pathways: Identifying the metabolites is the first step in understanding how the drug is cleared from the body, typically via renal or biliary excretion.[1][5] This is critical for assessing risks in patients with impaired kidney or liver function.
-
Inter-Individual Variability: The enzymes responsible for metabolism, primarily the Cytochrome P450 (CYP) superfamily, are known for their genetic polymorphisms.[6] Identifying the key enzymes involved in glibenclamide metabolism was the necessary precursor to later pharmacogenomic studies explaining why different individuals might respond differently to the same dose.
These driving questions set the stage for the initial wave of research into how the body processes glibenclamide.
The In Vitro Proving Ground: Isolating Metabolism with Liver Microsomes
The logical first step in drug metabolism studies is to utilize an in vitro system that isolates the primary metabolic organ—the liver. Human liver microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum of hepatocytes, are enriched with CYP enzymes and thus serve as an ideal model for first-pass metabolism studies.[7][8]
Causality Behind Experimental Choice: Using liver microsomes allows researchers to observe metabolic transformations in a controlled environment, free from the complexities of absorption, distribution, and excretion that occur in vivo. This reductionist approach is crucial for definitively linking the parent drug to its primary metabolites.
Diagram: General Workflow for In Vitro Metabolite Identification
Caption: Workflow for identifying metabolites using human liver microsomes.
Protocol 1: Foundational In Vitro Metabolism Study using Human Liver Microsomes
This protocol represents a typical experimental setup used in the initial discovery phase.
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of Glibenclamide in DMSO.
-
Prepare a 0.5 M potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH-generating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
Thaw pooled human liver microsomes on ice. Dilute to a working concentration (e.g., 1 mg/mL) with phosphate buffer.
-
-
Incubation Procedure:
-
In a 1.5 mL microcentrifuge tube, add 50 µL of 0.5 M phosphate buffer, 10 µL of the glibenclamide stock solution (final concentration ~10-50 µM), and the appropriate volume of microsomal solution. Add water to a final volume of 450 µL.
-
Pre-incubate the mixture for 5 minutes in a 37°C water bath to equilibrate the temperature.
-
Initiate the metabolic reaction by adding 50 µL of the NADPH-generating system. A control reaction should be run in parallel without the NADPH system to account for non-enzymatic degradation.
-
Incubate for 60 minutes at 37°C with gentle shaking.
-
-
Sample Termination and Processing:
-
Stop the reaction by adding 500 µL of ice-cold acetonitrile. This precipitates the microsomal proteins.
-
Vortex the sample vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube for analysis.
-
Through this process, early investigators identified that glibenclamide was extensively metabolized. The primary transformation was determined to be hydroxylation of the cyclohexyl ring.[7][9] This led to the discovery of two major metabolites, initially designated M1 and M2, and several other minor ones.[7][8][10]
Unveiling the Metabolic Pathway and Key Enzymatic Players
Initial studies identified two major and several minor metabolites resulting from hydroxylation at different positions on the cyclohexyl group.[7][10]
-
Major Metabolites:
-
4-trans-hydroxyglibenclamide (M1)
-
3-cis-hydroxyglibenclamide (M2b)
-
-
Minor Metabolites:
-
4-cis-hydroxycyclohexyl glyburide (M2a)
-
3-trans-hydroxycyclohexyl glyburide (M3)
-
2-trans-hydroxycyclohexyl glyburide (M4)
-
Subsequent research using specific chemical inhibitors and recombinant human CYP enzymes pinpointed the primary catalysts for these transformations. It was established that CYP3A4 is the main enzyme responsible for glibenclamide metabolism, with secondary contributions from CYP2C9 , CYP2C19 , and CYP2C8 .[6][9][10]
Diagram: Glibenclamide Metabolic Pathway
Caption: Primary metabolic conversion of glibenclamide in the liver.
Analytical Cornerstone: Quantification by High-Performance Liquid Chromatography (HPLC)
Identifying the existence of metabolites is only half the battle; quantifying their formation is essential for pharmacokinetic analysis. In the era of glibenclamide's initial development, High-Performance Liquid Chromatography (HPLC) with UV detection emerged as the gold-standard analytical technique.[11][12]
Causality Behind Experimental Choice: HPLC provides the necessary resolving power to separate the parent drug from its structurally similar metabolites in complex biological matrices like plasma or urine.[13] The use of a reverse-phase C18 column is ideal for separating lipophilic molecules like glibenclamide and its hydroxylated, slightly more polar, metabolites. UV detection is a robust and accessible method, as the benzamido group in the glibenclamide structure contains a chromophore that absorbs UV light.
Protocol 2: Representative HPLC Method for Serum Analysis
This protocol outlines the fundamental steps for quantifying glibenclamide and its metabolites in serum, adapted from early methodologies.[14]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of patient serum in a glass tube, add an internal standard (e.g., another sulfonylurea like glipizide) to control for extraction efficiency.
-
Acidify the sample with 100 µL of 1 M HCl to ensure the analytes are in a non-ionized state.
-
Add 5 mL of an organic extraction solvent (e.g., diethyl ether or a mixture of dichloromethane and isopropanol).
-
Vortex vigorously for 2 minutes to facilitate the transfer of analytes into the organic phase.
-
Centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic (top) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the HPLC mobile phase.
-
-
HPLC Conditions:
-
Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH ~3.0) (e.g., 50:50 v/v). The acidic pH ensures the analytes remain protonated for good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Detection: UV detector set to a wavelength of approximately 230-245 nm.[12][15]
-
Quantification: Create a calibration curve using standards of known concentrations of glibenclamide, M1, and M2. Calculate the concentration in unknown samples by comparing the peak area ratio (analyte/internal standard) to the calibration curve.
-
In Vivo Validation: The Crucial Discovery of Active Metabolites
While in vitro data is foundational, clinical relevance can only be established through in vivo human studies. Early pharmacokinetic studies in healthy volunteers and patients with type 2 diabetes confirmed that M1 and M2 were indeed the major circulating metabolites.[14][16]
The most significant breakthrough from these initial clinical investigations was the discovery that the metabolites were not inert byproducts. A pivotal human study directly assessed the hypoglycemic effects of the purified metabolites by administering them intravenously to healthy subjects. The results were unequivocal: both M1 and M2 possessed significant insulin-releasing and blood glucose-lowering activity.[3]
This finding fundamentally changed the clinical perspective on glibenclamide. It explained the drug's long duration of action, which extended beyond the half-life of the parent compound alone. It also highlighted the potential for prolonged hypoglycemia, as the active metabolites contributed to the overall pharmacodynamic effect.[8]
Data Summary: Relative Hypoglycemic Effect in Humans
The following table summarizes the findings from a key study comparing the blood glucose-lowering effects of glibenclamide and its two primary metabolites after administration to healthy volunteers.[3]
| Compound Administered (3.5 mg dose) | Mean Blood Glucose Reduction (AUC 0-5h vs. Placebo) | Pharmacological Activity |
| Glibenclamide (Oral) | 23.8 ± 1.2% | High |
| Glibenclamide (IV) | 19.9 ± 2.1% | High |
| Metabolite M1 (IV) | 18.2 ± 3.3% | High (Comparable to parent drug) |
| Metabolite M2 (IV) | 12.5 ± 2.3% | Moderate but significant |
Data adapted from Rydberg et al., Diabetes Care 1994.[3]
Conclusion: A Foundation for Modern Pharmacotherapy
The discovery and initial characterization of glibenclamide's metabolites were landmark achievements in clinical pharmacology. These early studies, built on a logical progression from in vitro screening to in vivo validation, provided a comprehensive picture of the drug's disposition. The identification of CYP3A4 and CYP2C9 as the key metabolic enzymes laid the groundwork for future research into pharmacogenomic variations that influence patient response. Most critically, the discovery that the M1 and M2 metabolites were pharmacologically active provided a rational explanation for glibenclamide's potent and prolonged clinical effects, a piece of knowledge that remains essential for its safe and effective use today. This foundational work serves as a powerful example of the scientific diligence required to truly understand a drug's journey through the human body.
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- 11. The Analytical Evolution of Glibenclamide (Glyburide) Antidiabetic Agents: Analytical Tools, Challenges, and Future Trends. | Semantic Scholar [semanticscholar.org]
- 12. iajps.com [iajps.com]
- 13. Determination of glibenclamide and its two major metabolites in human serum and urine by column liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 14. Effects and serum levels of glibenclamide and its active metabolites in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic and pharmacodynamic studies of glibenclamide in non-insulin dependent diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 4'-Hydroxyglibenclamide
Abstract and Introduction
Glibenclamide (also known as Glyburide) is a potent second-generation sulfonylurea oral hypoglycemic agent widely used in the management of type 2 diabetes mellitus.[1] Its therapeutic action is primarily mediated by stimulating insulin release from pancreatic β-cells.[1] Following administration, glibenclamide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into two major metabolites: 4'-trans-hydroxyglibenclamide (M1) and 3'-cis-hydroxyglibenclamide (M2). The 4'-hydroxyglibenclamide metabolite is pharmacologically active, exhibiting a significant portion of the hypoglycemic effect of the parent drug.
Therefore, the accurate quantification of this compound in biological matrices is critical for pharmacokinetic (PK), drug-drug interaction (DDI), and toxicological studies. This application note presents a robust, specific, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Ultraviolet (UV) detection for the determination of this compound. The described protocol is designed for researchers in drug metabolism, clinical pharmacology, and pharmaceutical development, providing a reliable framework for routine analysis. The methodology has been developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]
Principle of the Method
This method employs reversed-phase chromatography, a technique ideal for separating moderately polar to nonpolar compounds. The fundamental principle involves the partitioning of the analyte between a nonpolar stationary phase (a C18, octadecylsilyl-bonded silica column) and a polar mobile phase.
-
Separation: A mobile phase consisting of an organic solvent (acetonitrile or methanol) and an aqueous buffer is pumped through the C18 column.[1][4] When the sample is injected, this compound and other components partition between the two phases. The organic component of the mobile phase modulates the retention time, while the aqueous buffer controls the pH, ensuring consistent ionization of the analyte and leading to sharp, symmetrical, and reproducible peaks.
-
Detection: As the separated analyte elutes from the column, it passes through a UV-Vis detector. The molecule absorbs light at a specific wavelength (λmax), and the amount of light absorbed is directly proportional to its concentration. For glibenclamide and its metabolites, UV detection is typically performed in the range of 230-300 nm.[5]
Materials, Reagents, and Instrumentation
Reference Standards and Reagents
-
This compound analytical standard (≥98% purity)
-
Glibenclamide analytical standard (≥98% purity, for specificity testing)
-
Internal Standard (IS), e.g., Phenacetin or Glimepiride (≥98% purity)[6][7]
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Phosphate Monobasic (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water, HPLC Grade (e.g., Milli-Q® system)
-
Human Plasma (or other relevant biological matrix), drug-free
Instrumentation
-
HPLC system equipped with:
-
Degasser
-
Binary or Quaternary Pump
-
Autosampler with temperature control
-
Column Oven
-
Variable Wavelength UV-Vis Detector
-
-
Data Acquisition and Processing Software (e.g., Chromeleon™, Empower™)
-
Analytical Balance
-
pH Meter
-
Vortex Mixer
-
Centrifuge
Chromatographic Conditions & Protocols
The causality behind these selections is to achieve a balance between resolution, sensitivity, and analysis time. The C18 column provides excellent hydrophobic retention for the analyte. The acetonitrile/buffer mobile phase ensures efficient elution and sharp peak shape, while the specified flow rate and column temperature optimize the separation.
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase Column (e.g., Kromasil, Supelcosil™), 250 mm x 4.6 mm, 5 µm particle size[4][7] |
| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH adjusted to 3.5 with Orthophosphoric Acid) (60:40 v/v)[4][7] |
| Flow Rate | 1.0 mL/min[4][8] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection (UV) | 238 nm[1][4] |
| Internal Standard | Phenacetin |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Solutions
-
Buffer Preparation (0.02 M Phosphate Buffer, pH 3.5): Dissolve 2.3 g of ammonium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.5 using dilute orthophosphoric acid.
-
Mobile Phase Preparation: Mix 600 mL of Acetonitrile with 400 mL of the prepared phosphate buffer. Degas the solution for 15 minutes in an ultrasonic bath or by online degasser before use.
-
Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and the internal standard (IS) into separate 10 mL volumetric flasks. Dissolve and make up to volume with methanol. These solutions should be stored at 2-8 °C.
-
Working Standard Solutions & Calibration Curve: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
Sample Preparation (Protein Precipitation)
Protein Precipitation (PPT) is selected for its simplicity, speed, and effectiveness in removing the majority of proteins from plasma samples, which could otherwise interfere with the analysis and damage the HPLC column.[9][10][11] Acetonitrile is an efficient precipitating agent for this purpose.[12]
Protocol:
-
Pipette 200 µL of plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spike with 10 µL of the Internal Standard working solution.
-
Add 600 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the clear supernatant to an HPLC vial.
-
Inject 20 µL into the HPLC system.
Caption: Workflow for sample preparation and analysis.
Method Validation
The method's reliability is established through a rigorous validation process as mandated by ICH Q2(R2) guidelines, demonstrating its fitness for the intended purpose.[3][13][14]
Caption: Key parameters for analytical method validation.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interfering peaks from endogenous matrix components, parent drug, or IS at the analyte's retention time. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.995 for the calibration curve.[5] |
| Accuracy (% Recovery) | 85-115% for LLOQ; 80-120% for other concentrations.[15] |
| Precision (% RSD) | ≤ 15% for LLOQ; ≤ 20% for other concentrations.[5][15] |
| Limit of Quantification (LOQ) | Lowest concentration on the calibration curve that meets accuracy and precision criteria.[15] |
| Robustness | %RSD ≤ 5% for peak area and retention time after minor changes to method parameters.[8] |
Validation Protocols
-
Specificity: Analyze six different lots of blank plasma to check for interferences. Also, inject a solution of the parent drug (glibenclamide) to ensure it is well-resolved from the this compound peak.[16]
-
Linearity: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against concentration using at least five non-zero concentrations. Perform linear regression analysis.
-
Accuracy and Precision: Analyze quality control (QC) samples at three concentrations (low, medium, high) in quintuplicate (n=5) on three separate days. Accuracy is the percent deviation from the nominal value; precision is the relative standard deviation (%RSD).[8]
-
LOD & LOQ: Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[15][17]
-
Robustness: Introduce small, deliberate variations to the method, such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±2°C), and assess the impact on the results.[18]
System Suitability
Before each analytical run, inject a mid-concentration standard solution five times. The system is deemed ready for analysis if the following criteria are met, ensuring the chromatographic system is performing adequately.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Shifting Retention Times | Inconsistent mobile phase composition; Column temperature fluctuation; Column degradation. | Prepare fresh mobile phase; Ensure column oven is stable; Replace column. |
| Peak Tailing or Fronting | Column overload; Mismatched pH between sample and mobile phase; Column contamination. | Dilute sample; Adjust sample diluent to be similar to mobile phase; Flush or replace column. |
| Poor Resolution | Loss of column efficiency; Inappropriate mobile phase. | Replace column; Adjust mobile phase organic content or pH. |
| Low Signal / Sensitivity | Detector lamp aging; Sample degradation; Low injection volume. | Replace UV lamp; Prepare fresh samples and standards; Verify autosampler injection volume. |
| Extraneous Peaks | Contaminated mobile phase or glassware; Carryover from previous injection. | Filter mobile phase; Use clean glassware; Run blank injections between samples. |
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- Development and Validation of RP-HPLC Method for Determination of Glibenclamide in Pharmaceutical Dosage Forms.
-
Al-Suwayeh, S. A., et al. (2014). Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method. Iranian Journal of Pharmaceutical Research, 13(3), 863–872. Retrieved from [Link]
- Bere, M., & Umekar, M. J. (2021). Method Development and Validation for Estimation of Glyburide (GLIBENCLAMIDE) In Pharmaceutical Formulations and Rat Plasma by RP-HPLC. International Journal of Innovative Research in Technology, 8(3).
- Bhadru, B., et al. (2024). A REVIEW ON ANALYTICAL METHODS FOR GLIBENCLAMIDE BY HPLC. Indo American Journal of Pharmaceutical Sciences, 11(09).
-
Rydberg, T., Wåhlin-Boll, E., & Melander, A. (1991). Determination of glibenclamide and its two major metabolites in human serum and urine by column liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 564(1), 223-233. Retrieved from [Link]
- Tella, J. O., et al. (2019). Physicochemical Equivalence and Validation of an HPLC Analytical Method for the Quantification of Glibenclamide and Its Sulfonamide Impurity in Prescribed Glibenclamide Tablets in Nigeria. Journal of Advances in Medicine and Medical Research, 1-13.
- Faiyazuddin, M., et al. (2014). Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method. Brieflands.
- Al-Subaie, A., et al. (2018). Rapid, Validated UPLC-MS/MS Method for Determination of Glibenclamide in Rat Plasma. International Journal of Analytical Chemistry.
- Gan, O. H., et al. (2001). Development of a High-Performance Liquid Chromatographic Method for Analysis of Glibenclamide from Dissolution Studies. Malaysian Journal of Pharmacy, 1(2), 58-64.
- Al-Subaie, A., et al. (2018). Rapid, Validated UPLC-MS/MS Method for Determination of Glibenclamide in Rat Plasma. Hindawi.
- Science.gov. sensitive hplc-uv method: Topics by Science.gov.
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Monciu, C. M., et al. (2007). Determination of glibenclamide in human plasma by liquid chromatography and atmospheric pressure chemical ionization/MS-MS detection. Journal of AOAC International, 90(4), 1040-1046. Retrieved from [Link]
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Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. Retrieved from [Link]
- ResearchGate. (n.d.). HPLC-UV chromatogram showing resolution of glibenclamide and the...
- Biotage. Bioanalytical sample preparation.
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Jain, D. K., et al. (2011). Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets. Indian journal of pharmaceutical sciences, 73(3), 336. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Insulin Secretion Assay with 4'-Hydroxyglibenclamide
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for conducting in vitro insulin secretion assays using 4'-Hydroxyglibenclamide, a primary active metabolite of the widely-used anti-diabetic drug, glibenclamide. This guide is designed to provide not only a step-by-step protocol but also the scientific rationale behind the experimental design, ensuring robust and reproducible results for researchers in diabetes, metabolic diseases, and drug discovery.
Introduction: The Significance of Glibenclamide and Its Metabolites in Diabetes Research
Glibenclamide (also known as glyburide) is a second-generation sulfonylurea that has been a cornerstone in the management of type 2 diabetes mellitus for decades.[1] Its primary mechanism of action is the stimulation of insulin release from pancreatic β-cells.[2][3] However, like many pharmaceuticals, glibenclamide is extensively metabolized in the liver, primarily into two major metabolites: 4'-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2).[4] Crucially, these metabolites are not inert; they possess hypoglycemic activity and contribute to the overall therapeutic and potentially adverse effects of the parent drug.[4][5]
Studies have shown that this compound (hereafter referred to as 4'-OH-Glib) is an active metabolite that can stimulate insulin secretion.[5] Furthermore, it may exhibit a longer duration of action compared to glibenclamide, which has significant implications for understanding the long-lasting hypoglycemic events sometimes observed in patients.[4][6] Therefore, studying the direct effects of 4'-OH-Glib on insulin secretion in a controlled in vitro environment is essential for a complete understanding of glibenclamide's pharmacology and for the development of safer and more effective anti-diabetic therapies.
This application note will focus on the in vitro assessment of 4'-OH-Glib-induced insulin secretion from pancreatic β-cells, providing the necessary protocols and scientific context to empower researchers in this field.
Mechanism of Action: Targeting the KATP Channel
The insulin-secreting function of pancreatic β-cells is intricately regulated by ATP-sensitive potassium (KATP) channels.[7][8][9] These channels act as metabolic sensors, coupling glucose metabolism to insulin release.[10][11] In a resting state with low blood glucose, KATP channels are open, allowing potassium ions (K+) to flow out of the cell, which maintains a hyperpolarized membrane potential and prevents insulin secretion.[8][9]
Following a meal, rising blood glucose levels lead to increased glucose uptake and metabolism within the β-cell. This elevates the intracellular ATP/ADP ratio, which triggers the closure of KATP channels.[7][9] The resulting decrease in K+ efflux leads to depolarization of the cell membrane. This depolarization activates voltage-gated calcium channels (VGCCs), causing an influx of calcium ions (Ca2+). The rise in intracellular Ca2+ is the primary trigger for the exocytosis of insulin-containing granules.[8][12][13]
Both glibenclamide and its active metabolite, 4'-OH-Glib, exert their insulin secretagogue effects by directly binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel.[1][12] This binding event mimics the effect of high ATP, leading to the closure of the KATP channel, subsequent membrane depolarization, Ca2+ influx, and ultimately, insulin secretion.[1][12][14]
Figure 1: Signaling pathway of 4'-OH-Glib-induced insulin secretion.
Experimental Protocol: In Vitro Insulin Secretion Assay
This protocol describes a static glucose-stimulated insulin secretion (GSIS) assay, a robust and widely used method to assess β-cell function in vitro.[15][16]
Materials and Reagents
-
Cell Line: A suitable pancreatic β-cell line such as MIN-6 or INS-1.[17][18] Alternatively, isolated primary islets from mice, rats, or humans can be used.[19][20]
-
This compound: Of high purity. Can be sourced from vendors like MedChemExpress or Chemodex.[21][22] Prepare a stock solution in DMSO.
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and other necessary components.
-
Krebs-Ringer Bicarbonate Buffer (KRB): Supplemented with HEPES and bovine serum albumin (BSA). Prepare low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM) versions.[15][23]
-
Insulin ELISA Kit: For the quantification of secreted insulin.
-
DMSO: As a vehicle control.
-
Glibenclamide: As a positive control.
-
Potassium Chloride (KCl): For cell lysis and determination of total insulin content.
-
Acid-Ethanol Solution: For insulin extraction from cell lysates.[15]
-
24-well or 48-well cell culture plates
-
Standard laboratory equipment: Incubator, centrifuge, microplate reader, etc.
Experimental Workflow
Figure 2: Workflow for the in vitro insulin secretion assay.
Step-by-Step Methodology
a. Cell Culture and Seeding:
-
Culture your chosen pancreatic β-cell line according to standard protocols.
-
Seed the cells into 24-well or 48-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours to allow for cell attachment and recovery.
b. Pre-incubation:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells twice with a pre-warmed, low glucose (2.8 mM) KRB buffer to remove any residual insulin and culture medium components.
-
Add 500 µL of fresh, pre-warmed low glucose KRB buffer to each well.
-
Incubate for 1-2 hours at 37°C to allow the cells to equilibrate and establish a basal rate of insulin secretion.[24]
c. Incubation with Test Compounds:
-
Prepare your test solutions in KRB buffer. Include a vehicle control (DMSO), a positive control (glibenclamide), and a range of concentrations for 4'-OH-Glib. Ensure the final DMSO concentration is consistent across all conditions and ideally below 0.1%.
-
Carefully aspirate the pre-incubation buffer.
-
Add 500 µL of the respective test solutions to the wells in triplicate.
-
Incubate for 1-2 hours at 37°C.[15]
d. Supernatant Collection:
-
Following incubation, carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Transfer the supernatant to microcentrifuge tubes.
-
Centrifuge at a low speed to pellet any detached cells.
-
Transfer the clarified supernatant to new tubes and store at -20°C or -80°C until insulin quantification.[24]
e. Determination of Total Insulin Content (Optional but Recommended):
-
To normalize the secreted insulin to the total insulin content, lyse the cells in the wells.
-
Add an acid-ethanol solution to each well to extract the intracellular insulin.[15]
-
Incubate overnight at -20°C.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the extracted insulin.
-
Store at -20°C or -80°C.
f. Insulin Quantification:
-
Quantify the insulin concentration in the collected supernatants (and cell lysates if applicable) using a commercially available insulin ELISA kit, following the manufacturer's instructions.
Data Analysis and Interpretation
-
Calculate the mean insulin concentration for each experimental condition.
-
Express the results as ng/mL or pM of secreted insulin.
-
For a more robust comparison, normalize the secreted insulin to the total insulin content or total protein content of the cells in each well.
-
Plot the insulin secretion as a function of the 4'-OH-Glib concentration to generate a dose-response curve.
-
Compare the potency and efficacy of 4'-OH-Glib to that of glibenclamide.
Expected Results and Data Presentation
The results of this assay should demonstrate a dose-dependent increase in insulin secretion in response to 4'-OH-Glib. It is expected that 4'-OH-Glib will be a potent insulin secretagogue, though its relative potency to glibenclamide will be determined empirically.
Table 1: Hypothetical Data for Insulin Secretion in Response to 4'-OH-Glib and Glibenclamide
| Treatment Condition | Concentration (µM) | Mean Insulin Secreted (ng/mL) ± SD | Fold Increase over Vehicle |
| Vehicle (DMSO) | - | 1.5 ± 0.2 | 1.0 |
| 4'-OH-Glib | 0.01 | 3.2 ± 0.4 | 2.1 |
| 0.1 | 7.8 ± 0.9 | 5.2 | |
| 1 | 15.4 ± 1.8 | 10.3 | |
| 10 | 16.1 ± 2.0 | 10.7 | |
| Glibenclamide | 0.01 | 4.5 ± 0.5 | 3.0 |
| 0.1 | 10.2 ± 1.2 | 6.8 | |
| 1 | 18.5 ± 2.2 | 12.3 | |
| 10 | 19.0 ± 2.5 | 12.7 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Basal Secretion | Cell stress or death, inappropriate buffer composition. | Ensure gentle handling of cells, verify the pH and composition of the KRB buffer.[16] |
| Low or No Response to Stimuli | Unhealthy cells, inactive compound, inappropriate cell line. | Check cell viability, verify the activity of the positive control, ensure the chosen cell line expresses functional KATP channels.[25] |
| High Variability between Replicates | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Ensure uniform cell seeding, use calibrated pipettes, and consider not using the outer wells of the plate. |
Conclusion
This application note provides a comprehensive framework for the in vitro investigation of insulin secretion induced by this compound. By understanding the underlying mechanism of action and adhering to a robust and well-controlled experimental protocol, researchers can generate high-quality, reproducible data. This will contribute to a deeper understanding of the pharmacology of glibenclamide and its metabolites, and aid in the development of novel therapeutics for type 2 diabetes.
References
-
Ashcroft, F. M. (2023). KATP Channels and the Metabolic Regulation of Insulin Secretion in Health and Disease: The 2022 Banting Medal for Scientific Achievement Award Lecture. Diabetes, 72(7), 855-868. [Link]
-
Bryan, J., Crane, A., & Aguilar-Bryan, L. (2005). KATP channels and insulin secretion disorders. American Journal of Physiology-Endocrinology and Metabolism, 289(2), E193-E205. [Link]
- Nichols, C. G. (2006). KATP channels as molecular sensors of cellular metabolism.
- Seino, S. (2012). ATP-sensitive K+ channels: a model of heteromultimeric ion channel/receptor assemblies. Annual review of physiology, 74, 41-59.
- MacDonald, P. E., & Rorsman, P. (2006). The ins and outs of KATP channels. Current opinion in pharmacology, 6(4), 356-361.
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McClenaghan, N. H., Barnett, C. R., Ah-Sing, E., Abdel-Wahab, Y. H., O'Harte, F. P., Yoon, T. W., & Flatt, P. R. (2007). Development and functional characterization of insulin-releasing human pancreatic beta cell lines produced by electrofusion. The Journal of endocrinology, 194(2), 321-332. [Link]
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Jönsson, A., Rydberg, T., Ekberg, G., Hallengren, B., & Melander, A. (2001). Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics. British journal of clinical pharmacology, 51(3), 223-231. [Link]
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Glibenclamide Pharmacology. (2025). YouTube. [Link]
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Ace Therapeutics. (n.d.). Pancreatic Islet Cell Line Models. Retrieved from [Link]
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Jönsson, A., Rydberg, T., Ekberg, G., Hallengren, B., & Melander, A. (2001). Effects and serum levels of glibenclamide and its active metabolites in patients with type 2 diabetes. Diabetes/metabolism research and reviews, 17(5), 370-376. [Link]
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Scharfmann, R., Staels, W., & Albagli, O. (2019). The supply chain of human pancreatic β cell lines. The Journal of clinical investigation, 129(9), 3511-3520. [Link]
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Human Cell Design. (n.d.). Insulin Secretion Assay. Retrieved from [Link]
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Rydberg, T., Jönsson, A., Karlsson, M. O., & Melander, A. (1997). Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans. Diabetes care, 20(3), 326-330. [Link]
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Skelin, M., Rupnik, M., & Cencic, A. (2010). Pancreatic beta cell lines and their applications in diabetes mellitus research. ALTEX, 27(2), 105-113. [Link]
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Jönsson, A., Rydberg, T., & Melander, A. (2001). Effects and serum levels of glibenclamide and its active metabolites in patients with type 2 diabetes. ResearchGate. [Link]
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Misun, P. M., et al. (2020). In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution. Advanced Materials Technologies, 5(6), 1901020. [Link]
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Protocols.io. (2022). Static insulin secretion analysis of isolated islets. [Link]
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Light, P. E., & French, R. J. (1994). Glibenclamide selectively blocks ATP-sensitive K+ channels reconstituted from skeletal muscle. European journal of pharmacology, 259(3), 219-222. [Link]
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Zünkler, B. J., Lins, S., & Panten, U. (1993). Kinetic analysis of the inhibitory effect of glibenclamide on KATP channels of mammalian skeletal muscle. British journal of pharmacology, 108(4), 931-936. [Link]
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Luzi, L., & Pozza, G. (1997). Glibenclamide: an old drug with a novel mechanism of action?. Acta diabetologica, 34(4), 239-244. [Link]
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Papas, K. K., et al. (2018). A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay. American Journal of Transplantation, 18(1), 213-220. [Link]
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Ripoll, C., Lederer, W. J., & Nichols, C. G. (1993). On the mechanism of inhibition of KATP channels by glibenclamide in rat ventricular myocytes. Journal of cardiovascular electrophysiology, 4(1), 38-47. [Link]
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U.S. Food and Drug Administration. (2024). Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products. [Link]
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ResearchGate. (n.d.). Glucose and glibenclamide block of the KATP channel. [Link]
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Kecskeméti, V., & Varró, A. (1993). Modulation of the effect of glibenclamide on KATP channels by ATP and ADP. British journal of pharmacology, 108(2), 304-306. [Link]
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Liu, Y., et al. (2019). Glibenclamide-Induced Autophagy Inhibits Its Insulin Secretion-Improving Function in β Cells. Journal of diabetes research, 2019, 8961303. [Link]
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Dental Occlusion. (2025). Sulfonylureas - Mechanism of Action Animation | Anti - Diabetic Drugs | Pharmacology. YouTube. [Link]
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Al-Rijjal, A., et al. (2022). A protocol for studying glucose homeostasis and islet function in mice. STAR protocols, 3(1), 101131. [Link]
-
Hanson, M. S. (n.d.). Assessment of Islet Functional Potency by Glucose Stimulated Insulin Secretion. University of Wisconsin. [Link]
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Fotsch, C., et al. (2008). Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors. Bioorganic & medicinal chemistry letters, 18(2), 641-646. [Link]
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Sun, J., et al. (2021). Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells. STAR protocols, 2(3), 100728. [Link]
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Protocols.io. (n.d.). Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets v3. [Link]
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Jin, J., et al. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. ACS medicinal chemistry letters, 8(3), 328-332. [Link]
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Jin, J., et al. (2017). Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists. Bioorganic & medicinal chemistry letters, 27(2), 237-241. [Link]
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Application Notes & Protocols: Utilizing 4'-Hydroxyglibenclamide in the MIN6 Pancreatic Beta-Cell Line
Introduction: Unveiling the Role of a Key Metabolite in Beta-Cell Function
The intricate regulation of insulin secretion from pancreatic beta-cells is a cornerstone of glucose homeostasis. The ATP-sensitive potassium (K-ATP) channel plays a pivotal role in this process, acting as a metabolic sensor that couples glucose metabolism to cell membrane excitability and subsequent insulin release.[1][2] Sulfonylureas, a major class of anti-diabetic drugs, target these channels to stimulate insulin secretion. Glibenclamide (also known as Glyburide) is a widely studied second-generation sulfonylurea. However, its pharmacological activity is not solely attributable to the parent compound. In humans, glibenclamide is metabolized into active metabolites, primarily 4'-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (M2).[3]
This document provides a detailed guide for researchers on the application of 4'-Hydroxyglibenclamide , a principal active metabolite of glibenclamide, in the context of the murine pancreatic beta-cell line, MIN6.[3][4] The MIN6 cell line is a well-established and widely used in vitro model for studying insulin secretion due to its robust glucose-responsiveness, which mirrors many of the physiological characteristics of primary pancreatic beta-cells.[5][6]
Understanding the specific effects of this compound is crucial for dissecting the complete pharmacological profile of glibenclamide and for developing novel therapeutics with improved specificity and efficacy. These protocols are designed for researchers, scientists, and drug development professionals investigating beta-cell physiology, insulin secretion pathways, and the mechanism of action of sulfonylurea drugs.
The Mechanistic Core: How this compound Modulates Insulin Secretion
The primary mechanism of action for this compound, like its parent compound, is the inhibition of the pancreatic K-ATP channel.[4] This channel is an octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[1][7]
The Canonical Pathway of Glucose-Stimulated Insulin Secretion (GSIS):
-
Glucose Uptake & Metabolism: Glucose enters the beta-cell via GLUT transporters and is metabolized through glycolysis and mitochondrial respiration.
-
ATP/ADP Ratio Increase: This metabolic activity leads to a significant increase in the intracellular ratio of ATP to ADP.
-
K-ATP Channel Closure: ATP binds to the Kir6.2 subunit of the K-ATP channel, causing it to close.[8]
-
Membrane Depolarization: The closure of these potassium channels reduces the efflux of K+ ions, leading to the depolarization of the cell membrane.
-
Calcium Influx: Depolarization activates voltage-dependent calcium channels (VDCCs), resulting in a rapid influx of extracellular Ca2+.
-
Insulin Exocytosis: The resulting rise in intracellular Ca2+ concentration is the primary trigger for the fusion of insulin-containing secretory granules with the plasma membrane, releasing insulin into the bloodstream.[9]
This compound bypasses the initial metabolic steps by directly binding to the SUR1 subunit of the K-ATP channel, inducing its closure.[4] This action mimics the effect of a high ATP/ADP ratio, leading to membrane depolarization, calcium influx, and ultimately, insulin secretion, even at low glucose concentrations.
Caption: Signaling pathway for insulin secretion and the action of this compound.
Core Methodologies and Protocols
Scientific integrity demands robust and reproducible methods. The following protocols are foundational for studying this compound in MIN6 cells.
Protocol 1: Culture of MIN6 Pancreatic Beta-Cells
The health and passage number of MIN6 cells are critical for their glucose responsiveness. It is recommended to use cells between passages 15 and 30 for optimal function.
Materials:
-
Complete Growth Medium:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
0.25% Trypsin-EDTA
-
T-75 culture flasks or appropriate culture plates
Procedure:
-
Maintenance: Culture MIN6 cells in T-75 flasks with Complete Growth Medium at 37°C in a humidified atmosphere of 95% air and 5% CO2.[11]
-
Media Change: Replace the medium every 2-3 days.[10]
-
Subculturing (Passaging): a. Subculture when cells reach 80% confluency.[11] b. Aspirate the old medium and wash the cell monolayer once with sterile PBS. c. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. d. Neutralize the trypsin by adding 6-8 mL of Complete Growth Medium. e. Gently pipette the cell suspension up and down to create a single-cell suspension. f. Transfer the desired volume of cell suspension to a new flask containing fresh medium. A split ratio of 1:3 to 1:6 is typical.
Protocol 2: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the this compound powder in 100% DMSO.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
Crucial Control: When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is identical across all experimental and control conditions and does not exceed 0.1% (v/v), as DMSO can have independent effects on cell function.[12]
Protocol 3: Static Insulin Secretion Assay
This assay is the gold standard for measuring the effects of compounds on insulin release from cultured beta-cells.
Experimental Workflow Diagram:
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Application Notes and Protocols for the Study of 4'-Hydroxyglibenclamide in Isolated Pancreatic Islets
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for investigating the effects of 4'-Hydroxyglibenclamide, the primary active metabolite of the widely-used anti-diabetic drug glibenclamide, on pancreatic β-cell function. Recognizing the critical need for robust and reproducible methodologies, this document moves beyond a simple recitation of steps. It delves into the scientific rationale behind experimental design, offering field-proven insights to empower researchers in their exploration of sulfonylurea pharmacology. We present detailed protocols for the isolation of rodent pancreatic islets, dynamic perifusion assays to assess insulin secretion kinetics, and static incubation studies for endpoint analysis. This guide is structured to ensure scientific integrity through self-validating experimental systems and is grounded in authoritative references to support key mechanistic claims.
Introduction: The Significance of this compound in Diabetes Research
Glibenclamide, a second-generation sulfonylurea, has been a cornerstone in the management of type 2 diabetes for decades. Its therapeutic action is primarily mediated by its ability to stimulate insulin secretion from pancreatic β-cells. This is achieved through the closure of ATP-sensitive potassium (KATP) channels in the β-cell membrane, leading to membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.[1][2][3]
However, glibenclamide is extensively metabolized in the liver, with 4'-trans-hydroxyglibenclamide (M1) being one of its major, pharmacologically active metabolites.[4][5][6] Studies in humans have demonstrated that this metabolite possesses hypoglycemic properties, attributable to its own ability to stimulate insulin secretion.[6][7] Understanding the specific activity of this compound is therefore crucial for a complete comprehension of the therapeutic and potential off-target effects of its parent drug. While in vivo studies in rats suggest that this compound is approximately 6.5 times less potent than glibenclamide, a detailed characterization of its direct effects on isolated pancreatic islets in vitro is less documented in publicly available literature.[8]
These application notes provide the necessary protocols to directly compare the effects of this compound and glibenclamide on pancreatic islet function, enabling researchers to elucidate the nuanced pharmacology of this important metabolite.
The Molecular Target: ATP-Sensitive Potassium (KATP) Channels in Pancreatic β-Cells
The KATP channel is a sophisticated molecular sensor that couples the metabolic state of the β-cell to its electrical activity.[1][3][9] It is an octameric protein complex composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[1][2][9][10]
Under basal glucose conditions, the intracellular ATP/ADP ratio is low, and KATP channels are open, allowing potassium ions to flow out of the cell. This maintains a hyperpolarized membrane potential, keeping voltage-gated calcium channels closed and insulin secretion at a minimum.
When glucose levels rise, its metabolism within the β-cell leads to an increase in the ATP/ADP ratio. ATP binds to the Kir6.2 subunit, causing the KATP channel to close.[3][9] This cessation of potassium efflux leads to membrane depolarization, the opening of voltage-gated calcium channels, and a subsequent influx of calcium ions, which triggers the exocytosis of insulin granules.[3]
Sulfonylureas, including glibenclamide and its active metabolites, bypass the metabolic steps and directly bind to the SUR1 subunit of the KATP channel, inducing its closure and thereby stimulating insulin secretion irrespective of the ambient glucose concentration.[11][12]
Signaling Pathway of Sulfonylurea-Induced Insulin Secretion
Caption: Mechanism of sulfonylurea-induced insulin secretion.
Comparative Properties of Glibenclamide and this compound
A clear understanding of the physicochemical and pharmacological properties of both the parent drug and its metabolite is essential for designing and interpreting experiments.
| Property | Glibenclamide | This compound (M1) |
| Compound Type | Second-generation sulfonylurea | Active metabolite of glibenclamide |
| Primary Mechanism | Binds to SUR1 subunit of the KATP channel, inducing channel closure and stimulating insulin secretion.[11][12] | Binds to SUR1 subunit of the KATP channel, inducing channel closure and stimulating insulin secretion.[6][13] |
| In Vivo Potency | High | Approximately 6.5 times less potent than glibenclamide in rats.[8] |
| In Vitro Potency (Islets) | Potent insulin secretagogue with effects observed in the nanomolar to low micromolar range.[14][[“]] | Data not readily available in public literature; a dose-response study is recommended. |
| Metabolism | Extensively metabolized in the liver, primarily by CYP2C9 and CYP3A4.[4][5] | Further metabolized for excretion. |
| Clinical Relevance | Widely prescribed for type 2 diabetes. Risk of hypoglycemia.[16] | Contributes to the overall hypoglycemic effect of glibenclamide.[6][7] |
Experimental Protocols
The following protocols provide a robust workflow for the comparative study of this compound and glibenclamide.
Experimental Workflow Overview
Caption: Overall experimental workflow.
Protocol 1: Isolation of Rodent Pancreatic Islets
This protocol is adapted from established methods and is crucial for obtaining viable and functional islets for subsequent assays.[14][16]
Materials:
-
Collagenase P solution (e.g., from Roche)
-
Hank's Balanced Salt Solution (HBSS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Density gradient medium (e.g., Ficoll-Paque™ or Histopaque®)
-
Surgical instruments, syringes, and needles
Procedure:
-
Animal Euthanasia and Pancreas Perfusion:
-
Euthanize a rodent (e.g., Wistar rat or C57BL/6 mouse) according to approved institutional animal care guidelines.
-
Expose the abdominal cavity and locate the common bile duct.
-
Cannulate the common bile duct and clamp it at the ampulla of Vater.
-
Slowly perfuse the pancreas with cold collagenase solution until the pancreas is visibly distended. This enzymatic digestion is the critical first step in liberating the islets from the surrounding exocrine tissue.[14]
-
-
Pancreas Digestion:
-
Excise the distended pancreas and transfer it to a conical tube containing a small amount of collagenase solution.
-
Incubate in a 37°C water bath with gentle shaking for 10-15 minutes. The duration is critical; under-digestion results in poor islet yield, while over-digestion can damage the islets.
-
Stop the digestion by adding cold HBSS.
-
-
Islet Purification:
-
Wash the digested tissue several times with cold HBSS by centrifugation and resuspension.
-
Resuspend the tissue pellet in a density gradient medium.
-
Carefully layer HBSS on top of the tissue-gradient mixture to create a discontinuous gradient.
-
Centrifuge the gradient. The islets will settle at the interface between the gradient medium and the HBSS layer, while the denser exocrine tissue will form a pellet.
-
-
Islet Collection and Culture:
-
Carefully collect the islets from the interface.
-
Wash the collected islets with HBSS.
-
Handpick the islets under a stereomicroscope to ensure high purity. Healthy islets appear as round, well-defined, and slightly translucent structures.[14]
-
Culture the purified islets overnight in RPMI-1640 medium at 37°C and 5% CO2. This recovery period is essential for the restoration of islet function after the harsh isolation process.[16]
-
Protocol 2: Dynamic Insulin Secretion via Perifusion Assay
The perifusion assay is a powerful technique for studying the kinetics of insulin release, including the characteristic biphasic response to glucose.[[“]]
Materials:
-
Perifusion system with a multi-channel peristaltic pump
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and varying glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulatory)
-
Stock solutions of glibenclamide and this compound in DMSO (ensure final DMSO concentration in the buffer is ≤ 0.1%)
-
96-well collection plates
Procedure:
-
System Setup and Equilibration:
-
Prepare KRB buffers with the desired glucose and compound concentrations.
-
Load approximately 100 size-matched islets into each perifusion chamber.
-
Place the chambers in a 37°C water bath and connect them to the perifusion system.
-
Perifuse the islets with basal KRB (2.8 mM glucose) for at least 60 minutes to allow them to equilibrate and establish a stable baseline insulin secretion.
-
-
Stimulation Protocol:
-
Design a stimulation sequence. A typical experiment might involve:
-
10 minutes of basal KRB (2.8 mM glucose) collection.
-
30 minutes of stimulatory KRB (16.7 mM glucose) collection.
-
30 minutes of stimulatory KRB (16.7 mM glucose) + test compound (glibenclamide or this compound) collection.
-
15 minutes of basal KRB wash-out.
-
-
Collect fractions at regular intervals (e.g., every 1-2 minutes) into a 96-well plate.
-
-
Recommended Concentrations:
-
Glibenclamide: Based on literature, a concentration range of 0.1 µM to 1 µM is effective for stimulating insulin secretion.[[“]]
-
This compound: As direct in vitro data is scarce, a wider concentration range should be tested. Given its reported ~6.5-fold lower in vivo potency, a starting range of 0.5 µM to 10 µM is recommended. It is imperative to perform a full dose-response curve to determine the EC50 for your specific experimental conditions.
-
-
Sample Storage:
-
Store the collected fractions at -20°C or -80°C until insulin quantification.
-
Protocol 3: Static Insulin Secretion Assay
Static incubation is a simpler, higher-throughput method suitable for endpoint analysis of insulin secretion.
Materials:
-
KRB buffer as described for the perifusion assay.
-
Stock solutions of glibenclamide and this compound.
-
24-well plates.
-
Acid-ethanol solution (for insulin extraction).
Procedure:
-
Islet Pre-incubation:
-
Handpick batches of 5-10 size-matched islets in triplicate for each experimental condition into a 24-well plate.
-
Pre-incubate the islets in KRB with 2.8 mM glucose for 60 minutes at 37°C to establish a basal secretion rate.
-
-
Incubation with Test Compounds:
-
Carefully remove the pre-incubation buffer.
-
Add fresh KRB with the appropriate glucose and compound concentrations:
-
Basal control (2.8 mM glucose)
-
Stimulatory control (16.7 mM glucose)
-
Test conditions (e.g., 2.8 mM or 16.7 mM glucose + varying concentrations of glibenclamide or this compound)
-
-
Incubate for 60 minutes at 37°C.
-
-
Sample Collection and Insulin Content:
-
Collect the supernatant (buffer) from each well and store at -20°C for insulin measurement.
-
To normalize secretion to the total insulin content, lyse the islets in each well with an acid-ethanol solution and store the lysate at -20°C.
-
Protocol 4: Insulin Quantification by ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for accurately quantifying insulin in the collected samples.
Procedure:
-
Follow the manufacturer's instructions for a commercially available insulin ELISA kit (e.g., from Mercodia, ALPCO).
-
Briefly, this involves incubating standards and samples in microplate wells coated with a capture antibody.
-
A detection antibody conjugated to an enzyme is then added, followed by a substrate that produces a colorimetric signal.
-
The absorbance is read on a microplate reader, and the insulin concentration in the samples is determined by comparison to the standard curve.
-
For static secretion assays, results are often expressed as a percentage of total insulin content (secreted insulin / (secreted insulin + islet insulin content)).
Data Analysis and Interpretation
-
Perifusion Data: Plot insulin concentration versus time to visualize the secretion profile. Key parameters to analyze include the magnitude of the first and second phases of insulin release, the area under the curve (AUC), and the time to peak secretion.
-
Static Secretion Data: Compare the amount of insulin secreted under different conditions using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). Calculate the stimulation index (insulin secreted at high glucose / insulin secreted at low glucose).
-
Dose-Response Curves: For both compounds, plot the stimulated insulin secretion against a range of concentrations to determine the EC50 (the concentration that produces 50% of the maximal response). This is the most direct way to compare the potency of this compound and glibenclamide.
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for the detailed characterization of this compound's effects on pancreatic islet function. By directly comparing its activity to that of its parent compound, glibenclamide, researchers can gain critical insights into the overall pharmacological profile of this widely used sulfonylurea. Such studies are essential for understanding the nuances of drug metabolism and its impact on therapeutic efficacy and safety. Future investigations could explore the long-term effects of this compound on β-cell health and survival, as chronic exposure to glibenclamide has been shown to potentially impair β-cell function and induce apoptosis.[[“]] A thorough understanding of the metabolite's contribution to these effects is of significant clinical and scientific interest.
References
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- Carter, J. D., Dula, S. B., Corbin, K. L., Wu, R., & Nunemaker, C. S. (2009). A practical guide to rodent islet isolation and assessment. Biological procedures online, 11(1), 3-15.
- Aguilar-Bryan, L., Nichols, C. G., Wechsler, S. W., Clement IV, J. P., Boyd III, A. E., González, G., ... & Bryan, J. (1995). Cloning of the β cell high-affinity sulfonylurea receptor: a regulator of insulin secretion. Science, 268(5209), 423-426.
- Li, D. S., Yuan, Y. H., Tu, H. J., Liang, Q. L., & Dai, L. J. (2009). A protocol for islet isolation from mouse pancreas.
- Fernández-Millán, E., Granell, E., Nacher, M., Rivera, K., Téllez, N., & Montanya, E. (2022). Loss of β-cell identity in human islets treated with glibenclamide. Diabetes, Obesity and Metabolism, 24(10), 2025-2036.
- Szot, G. L., Koudria, P., & Bluestone, J. A. (2007). Murine pancreatic islet isolation. Journal of visualized experiments: JoVE, (7), 255.
- Lacy, P. E., & Kostianovsky, M. (1967).
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- Ashcroft, F. M., & Rorsman, P. (1999). The structure and function of the ATP-sensitive K+ channel in insulin-secreting pancreatic beta-cells. Journal of molecular endocrinology, 22(2), 113-123.
- Seino, S. (2012). The β-cell KATP channel: a dynamic regulator of insulin secretion. Diabetes, Obesity and Metabolism, 14, 10-16.
- Martin, G. M., Wu, J., & Feng, Z. P. (2018). Structural insights into ATP-sensitive potassium channel mechanics: A role of intrinsically disordered regions.
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Powers, A. C., & Brissova, M. (2020). Analysis of Islet Function in Dynamic Cell Perifusion System. PANC-DB. [Link]
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ClinPGx. Glibenclamide. [Link]
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ResearchGate. The glibenclamide binding site. [Link]
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Ghislain, J., Poitout, V., Tremblay, C. C., & Croze, M. (2022). Static insulin secretion analysis of isolated islets. protocols.io. [Link]
-
Vanderbilt University Medical Center. (2021). Analysis of Islet Function by Insulin Enzyme-linked Immunosorbent Assay (ELISA). protocols.io. [Link]
- Henquin, J. C. (1990). The non-sulphonylurea moiety of glibenclamide (HB 699) is a potent insulin secretagogue. European journal of pharmacology, 187(2), 269-272.
- Simard, J. M., Chen, M., Tarasov, K. V., & Gerzanich, V. (2008). Drugs acting on SUR1 to treat CNS ischemia and trauma. Current opinion in pharmacology, 8(1), 53-61.
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-
ResearchGate. Structure of glyburide and its metabolites. [Link]
- Rydberg, T., Jönsson, A., Karlsson, M. O., & Melander, A. (1994). Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans. Diabetes care, 17(9), 1026-1030.
- Rydberg, T., Jönsson, A., Karlsson, M. O., & Melander, A. (1994). Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans. Diabetes Care, 17(9), 1026-1030.
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Calbiotech. Insulin ELISA. [Link]
-
Agilent. Insulin ELISA Kit. [Link]
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Application Notes and Protocols for Preclinical Evaluation of 4'-Hydroxyglibenclamide in Animal Models of Type 2 Diabetes
Introduction: The Rationale for Testing 4'-Hydroxyglibenclamide in Type 2 Diabetes Models
Type 2 Diabetes (T2D) is a global health crisis characterized by insulin resistance and progressive pancreatic β-cell dysfunction, leading to hyperglycemia.[1] The discovery and development of novel antihyperglycemic agents rely heavily on robust preclinical evaluation using animal models that recapitulate key aspects of human T2D.[1][2][3]
Glibenclamide (also known as Glyburide) is a second-generation sulfonylurea that has been a cornerstone in T2D management for decades.[4][5] Its mechanism of action involves stimulating insulin secretion from pancreatic β-cells.[6][7] This is achieved by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel.[8][9][10] This binding inhibits the channel, leading to membrane depolarization, calcium influx, and subsequent exocytosis of insulin.[4][5]
Upon administration, glibenclamide is extensively metabolized in the liver into several metabolites.[6] Crucially, its primary metabolite, this compound (also referred to as M1), is not inert. Studies have demonstrated that this compound is an active metabolite that possesses significant hypoglycemic and insulin-releasing effects of its own.[11][12][13] In some cases, the metabolites of glibenclamide may have a longer duration of action than the parent compound, potentially contributing to both therapeutic efficacy and the risk of prolonged hypoglycemia.[11][14][15]
Therefore, a thorough preclinical assessment of this compound is essential to fully understand the pharmacological profile of glibenclamide and to explore the potential of its metabolites as therapeutic agents. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on selecting appropriate animal models and implementing detailed protocols for testing the anti-diabetic efficacy of this compound.
Mechanism of Action: The Sulfonylurea Receptor (SUR1) Pathway
The therapeutic action of glibenclamide and its active metabolite, this compound, is mediated through the KATP channel in pancreatic β-cells. Understanding this pathway is fundamental to designing and interpreting experimental outcomes.
Caption: Signaling pathway of sulfonylureas in the pancreatic β-cell.
PART 1: Selection of an Appropriate Animal Model for T2D
The choice of animal model is the most critical decision in preclinical efficacy testing. No single model perfectly replicates human T2D, but several well-validated models exhibit the key pathological features required for testing insulin secretagogues like this compound.[16] The selection should be guided by the specific scientific question and the desired translatability.
| Model | Genetic Basis / Induction Method | Key Phenotypic Characteristics | Onset of Diabetes | Advantages | Disadvantages |
| db/db Mouse | Autosomal recessive mutation in the leptin receptor gene (Leprdb) on a BKS background.[17][18] | Severe obesity, hyperphagia, profound insulin resistance, progressive hyperglycemia, and eventual β-cell failure.[18][19][20] | 4-8 weeks of age.[18] | Closely mimics the pathophysiology of obese human T2D; robust and well-characterized phenotype.[19][20] | Severe phenotype may not be suitable for long-term complication studies; β-cell loss can be rapid.[17] |
| Zucker Diabetic Fatty (ZDF) Rat | Autosomal recessive mutation in the leptin receptor gene (fa/fa).[21][22] | Obesity, hyperlipidemia, severe insulin resistance, and overt hyperglycemia that is more pronounced in males.[22][23][24] | 7-10 weeks of age, often requires a specific diet (e.g., Purina 5008).[21][23] | Considered a "gold standard" for T2D; develops diabetic complications (nephropathy, neuropathy).[22][25][26] | Requires a specific diet to consistently induce diabetes; infertility in homozygous males requires specific breeding strategies.[21] |
| Streptozotocin-Nicotinamide (STZ-NA) Induced Model (Rat/Mouse) | Chemical induction: A single dose of streptozotocin (STZ), a β-cell toxin, preceded by nicotinamide (NA) administration.[27][28] | NA provides partial protection to β-cells from STZ, resulting in moderate insulin deficiency and hyperglycemia while retaining some β-cell function.[29][30][31] | A few days post-induction.[3] | Cost-effective, rapid induction, and useful for modeling non-obese T2D.[28][30] | High variability depending on STZ/NA doses; does not model the obesity/insulin resistance component of T2D.[30] |
Recommendation for this compound Testing: For an initial efficacy screen, the db/db mouse is an excellent choice. Its strong, genetically-driven phenotype of insulin resistance and hyperglycemia provides a clear window to observe the glucose-lowering effects of a compound that acts by stimulating the remaining, functional β-cells.
PART 2: Detailed Experimental Protocols
These protocols provide a standardized framework for assessing the in vivo efficacy of this compound. All procedures should be conducted in accordance with institutional animal care and use guidelines.
General Preparation and Compound Formulation
-
Animal Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, stable temperature and humidity) for at least one week before experimentation.[32] Provide ad libitum access to standard chow and water.
-
Compound Formulation:
-
This compound, like many novel chemical entities, may have low aqueous solubility. A suitable, non-toxic vehicle is required for oral administration.
-
Recommended Vehicle: A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. Sonication or gentle heating may be required to achieve a homogenous suspension.
-
Preparation: Prepare formulations fresh on the day of the experiment. Ensure the compound is evenly suspended before each administration. A key objective is to maximize exposure in these preclinical studies.[33]
-
-
Animal Grouping: Randomly assign animals to treatment groups (n=8-10 per group is typical for statistical power).[19]
-
Group 1: Vehicle Control (e.g., 0.5% CMC)
-
Group 2: Positive Control (e.g., Glibenclamide, 5-10 mg/kg)
-
Group 3-5: Test Article (e.g., this compound at low, mid, and high doses)
-
Protocol 1: Oral Glucose Tolerance Test (OGTT)
The OGTT is the most critical assay for evaluating the effect of an anti-diabetic agent on glucose disposal following a carbohydrate challenge.[1][34]
Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).
Step-by-Step Methodology:
-
Fasting: Fast mice for 4-6 hours in the morning.[35] Ensure free access to water. A 6-hour fast is often sufficient and reduces the risk of stress-induced artifacts.[36]
-
Compound Administration: Thirty minutes prior to the glucose challenge, administer the vehicle, positive control, or this compound to the respective groups via oral gavage.
-
Baseline Glucose (T=0 min): Just before the glucose challenge, obtain a small blood sample from the tail vein and measure the baseline blood glucose concentration using a calibrated glucometer.[32][34]
-
Glucose Challenge: Immediately after the baseline reading, administer a 2 g/kg body weight bolus of D-glucose solution (typically 20% w/v in sterile water) via oral gavage.[35][37]
-
Blood Glucose Monitoring: Collect blood from the tail vein at 15, 30, 60, and 120 minutes after the glucose administration and record the glucose levels.[35][38]
-
Data Analysis:
-
Plot the mean blood glucose concentration ± SEM for each group at each time point.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from T=0 to T=120 minutes for each animal using the trapezoidal rule.[32]
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the AUC values between the vehicle and treated groups. A significant reduction in AUC indicates improved glucose tolerance.
-
Data Presentation and Interpretation
Clear data presentation is crucial for interpreting the results. A table summarizing the glycemic response provides an at-a-glance view of the compound's efficacy.
Table 2: Hypothetical OGTT Results in db/db Mice
| Time (min) | Vehicle Control (mg/dL) | Glibenclamide (5 mg/kg) (mg/dL) | This compound (10 mg/kg) (mg/dL) |
| 0 | 210 ± 15 | 205 ± 12 | 212 ± 18 |
| 15 | 450 ± 25 | 380 ± 20 | 395 ± 22 |
| 30 | 580 ± 30 | 450 ± 28 | 475 ± 31 |
| 60 | 550 ± 28 | 390 ± 25 | 420 ± 27** |
| 120 | 420 ± 22 | 280 ± 18 | 310 ± 20 |
| AUC (0-120) | 45500 ± 2500 | 31000 ± 1800 | 34500 ± 2100** |
Data are presented as Mean ± SEM. Statistical significance vs. Vehicle Control is denoted by *p<0.05, **p<0.01, ***p<0.001.
Interpretation: In this hypothetical example, both glibenclamide and this compound significantly reduced the glycemic excursion following a glucose challenge, as evidenced by the lower peak glucose levels and the significantly reduced AUC. This result would strongly suggest that this compound is an active metabolite with potent anti-diabetic properties in a model of insulin-resistant diabetes.
Conclusion
The preclinical evaluation of this compound is a scientifically imperative step in fully characterizing the pharmacology of glibenclamide. By selecting a robust and translatable animal model of T2D, such as the db/db mouse, and employing standardized, rigorous protocols like the OGTT, researchers can generate high-quality, reproducible data. These application notes provide the foundational methodology to accurately assess the hypoglycemic potential of this compound, contributing valuable insights for the field of diabetes drug discovery and development.
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Dey, A., et al. Model of Streptozotocin-nicotinamide Induced Type 2 Diabetes: a Comparative Review. Current Diabetes Reviews. URL: [Link]
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Proks P, et al. Mechanism of action of a sulphonylurea receptor SUR1 mutation (F132L) that causes DEND syndrome. Human Molecular Genetics. URL: [Link]
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Srinivasan K, Ramarao P. Characterization of the db/db Mouse Model of Type 2 Diabetes. Methods in Molecular Biology. URL: [Link]
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Hisatomi, T., et al. A Novel Rat Model of Type 2 Diabetes: The Zucker Fatty Diabetes Mellitus ZFDM Rat. BioMed Research International. URL: [Link]
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Gubra. The Zucker Diabetic Fatty rat. Gubra. URL: [Link]
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Tzeng TF, et al. The Nicotinamide/Streptozotocin Rodent Model of Type 2 Diabetes: Renal Pathophysiology and Redox Imbalance Features. Molecules. URL: [Link]
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Ghasemi A, Khalifi S, Jedi S. Streptozotocin-nicotinamide-induced rat model of type 2 diabetes (review). Acta Physiologica Hungarica. URL: [Link]
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Barrière, F., et al. Mouse Models of Type 2 Diabetes Mellitus in Drug Discovery. Methods in Molecular Biology. URL: [Link]
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Proks P, et al. Mechanism of action of a sulphonylurea receptor SUR1 mutation (F132L) that causes DEND syndrome. Human Molecular Genetics. URL: [Link]
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Creative Biolabs. Streptozotocin-Nicotinamide (STZ-NA) induced Type II Diabetes (T2D) Rat Modeling & Pharmacodynamics Service. Creative Biolabs. URL: [Link]
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Larter, C. Z., et al. db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet. Journal of Diabetes Research. URL: [Link]
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Etgen GJ, Oldham BA. Diabetes in Zucker diabetic fatty rat. Methods in Molecular Biology. URL: [Link]
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Schmidt RE, et al. Analysis of the Zucker Diabetic Fatty (ZDF) type 2 diabetic rat model suggests a neurotrophic role for insulin/IGF-I in diabetic autonomic neuropathy. The American Journal of Pathology. URL: [Link]
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Charles River Laboratories. Type 2 Diabetes Mouse Models. Charles River. URL: [Link]
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ResearchGate. Regulation mechanisms of sulfonylurea receptor 1 (SUR1) channels. ResearchGate. URL: [Link]
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Barrière, F., et al. Mouse Models of Type II Diabetes Mellitus in Drug Discovery. Springer Nature Experiments. URL: [Link]
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News-Medical.Net. What are SUR1 stimulants and how do they work?. News-Medical.Net. URL: [Link]
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Pelvipharm. Zucker diabetic fatty (ZDF) rats. Pelvipharm. URL: [Link]
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King, A. J. F. Animal models for type 1 and type 2 diabetes: advantages and limitations. Frontiers in Endocrinology. URL: [Link]
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Quinlan, A., et al. The glucose tolerance test in mice: Sex, drugs and protocol. Journal of Pharmacological and Toxicological Methods. URL: [Link]
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Srinivasan K, Ramarao P. Animal models in type 2 diabetes research: An overview. Indian Journal of Medical Research. URL: [Link]
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Syberg S, et al. Oral Glucose Tolerance Test in Mouse v1. ResearchGate. URL: [Link]
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Ayalew, M., et al. Glucose Tolerance Test in Mice. Bio-protocol. URL: [Link]
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Sesti G. Sulfonylurea receptor-1 (SUR1): genetic and metabolic evidences for a role in the susceptibility to type 2 diabetes mellitus. Diabetologia. URL: [Link]
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Rydberg T, et al. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics. British Journal of Clinical Pharmacology. URL: [Link]
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Pharmacy & Pharmacology. Pharmacology of Glibenclamide (Glyburide, Diabeta); Mechanism of action, Pharmacokinetics, Uses. YouTube. URL: [Link]
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Jönsson A, et al. Effects and serum levels of glibenclamide and its active metabolites in patients with type 2 diabetes. Diabetes & Metabolism. URL: [Link]
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Slideshare. In- vitro and in-vivo screening of Hypoglycemics. Slideshare. URL: [Link]
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Schade R, et al. Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans. Diabetes Care. URL: [Link]
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Jönsson A, et al. Effects and serum levels of glibenclamide and its active metabolites in patients with type 2 diabetes. ResearchGate. URL: [Link]
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Kumar, R., et al. In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. International Journal of Pharmaceutical and Clinical Research. URL: [Link]
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Wikipedia. Glibenclamide. Wikipedia. URL: [Link]
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Kifle ZD, Enyew EF. In vivo hypoglycemic, antihyperglycemic and antidyslipidemic effects of the solvent fractions of Hagenia abyssinica leaves in mice. Journal of Ethnopharmacology. URL: [Link]
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Preprints.org. In Vitro and in vivo Experimental Approaches for Antidiabetic Activity Assessment: A Methodological Review. Preprints.org. URL: [Link]
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Levet-Trafit B, et al. Does 4-trans-hydroxy-glibenclamide show hypoglycemic activity?. Pharmacological Research. URL: [Link]
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Deranged Physiology. Pharmacology of oral hypoglycaemic drugs. Deranged Physiology. URL: [Link]
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Davis SN. Preclinical Studies of Glimepiride. The American Journal of Medicine. URL: [Link]
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de Oliveira, A. C. L., et al. Mechanism of Action of Novel Glibenclamide Derivatives on Potassium and Calcium Channels for Insulin Secretion. Molecules. URL: [Link]
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Journal of Pharmaceutical and Sciences. Preliminary Content of Glibenklamide and Its Metabolite 4-trans-hydroxyglibenclamide Using Uv-Vis Spectrophotometry Method. journal-jps.com. URL: [Link]
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Singh, R., et al. Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. URL: [Link]
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Application Notes and Protocols: Patch-Clamp Analysis of 4'-Hydroxyglibenclamide Effects on KATP Channels
Introduction: Unveiling the Bioactivity of a Key Glibenclamide Metabolite
Glibenclamide, a potent sulfonylurea, has long been a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is primarily attributed to its ability to block ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to membrane depolarization, calcium influx, and subsequent insulin secretion.[1][2] However, the pharmacological activity of glibenclamide is not solely defined by the parent compound. Following administration, glibenclamide is extensively metabolized in the liver to several derivatives, with 4'-Hydroxyglibenclamide emerging as a major and biologically active metabolite.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the effects of this compound on KATP channels using the gold-standard patch-clamp technique.[5] Understanding the electrophysiological signature of this key metabolite is crucial for a complete comprehension of glibenclamide's therapeutic window, potential side effects, and for the development of next-generation antidiabetic agents with improved pharmacological profiles. While direct patch-clamp data for this compound is limited, this guide synthesizes established protocols for KATP channel modulators and the known properties of glibenclamide to provide a robust framework for its investigation.
Scientific Rationale: The Importance of Studying Metabolite Activity
The metabolic fate of a drug can significantly influence its overall pharmacological effect. Active metabolites can contribute to the therapeutic action, mediate off-target effects, or influence the duration of action. In the case of glibenclamide, studies have shown that this compound possesses hypoglycemic activity, suggesting it interacts with the same molecular target as the parent drug – the KATP channel.[3][4][6][7] Therefore, a detailed electrophysiological characterization of this compound is essential to:
-
Quantify its potency and efficacy in blocking KATP channels compared to glibenclamide.
-
Elucidate its mechanism of action , including its binding kinetics and potential state-dependency.
-
Assess its selectivity for different KATP channel subtypes (e.g., pancreatic SUR1/Kir6.2 vs. cardiac SUR2A/Kir6.2 or smooth muscle SUR2B/Kir6.2).[8]
-
Inform pharmacokinetic/pharmacodynamic (PK/PD) models to better predict the clinical response to glibenclamide.[9]
The KATP Channel: A Critical Regulator of Cellular Excitability
KATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[10][11] These channels act as metabolic sensors, coupling the cell's energetic state to its electrical activity.
Figure 1: Simplified signaling pathway of insulin secretion in pancreatic β-cells and the site of action for glibenclamide and its metabolites.
Experimental Approach: Patch-Clamp Electrophysiology
The patch-clamp technique allows for the direct measurement of ion channel activity in real-time.[5][12][13] For studying the effects of this compound on KATP channels, both whole-cell and excised-patch configurations are highly valuable.
Figure 2: General workflow for a patch-clamp experiment to analyze the effects of this compound.
Recommended Cell Systems
-
Insulin-secreting cell lines (e.g., INS-1, MIN6): These offer a homogenous and readily available system for robust and reproducible recordings.
-
Primary pancreatic islets: Provide a more physiologically relevant context, but with greater variability.
-
Heterologous expression systems (e.g., HEK293, COS-7 cells): Co-transfection with the specific Kir6.x and SUR subunits allows for the precise study of KATP channel subtypes.
Detailed Protocols
Protocol 1: Whole-Cell Patch-Clamp Analysis
This configuration allows for the recording of the total KATP current from an entire cell, providing insights into the overall cellular response to this compound.[14]
1. Solutions and Reagents:
| Solution/Reagent | Composition |
| External Solution (ACSF) | 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose, pH 7.4 (bubbled with 95% O₂/5% CO₂)[12] |
| Internal (Pipette) Solution | 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 11 mM EGTA, pH 7.3[12]. To study KATP channels, ATP should initially be omitted or kept at a very low concentration (e.g., <100 µM) to allow for channel opening. |
| This compound Stock | 10 mM in DMSO. Store at -20°C.[15] |
2. Experimental Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.[10]
-
Establish Whole-Cell Configuration:
-
Mount the coverslip in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.[16]
-
-
Recording KATP Currents:
-
Clamp the cell at a holding potential of -70 mV.
-
To elicit KATP currents, apply voltage steps or ramps. A typical protocol would be to step from -120 mV to +60 mV in 20 mV increments.
-
Initially, record baseline currents in the absence of the drug. KATP channels can be activated by perfusing with a low-ATP internal solution or by using a KATP channel opener like diazoxide as a positive control.
-
-
Application of this compound:
-
Prepare a series of dilutions of this compound in the external solution (e.g., 1 nM to 10 µM).
-
Perfuse the cell with increasing concentrations of the compound, allowing the current to reach a steady-state at each concentration.
-
-
Data Analysis:
-
Measure the peak outward current at a specific voltage (e.g., +40 mV) for each concentration.
-
Normalize the current to the baseline current.
-
Plot the normalized current as a function of the this compound concentration and fit the data with the Hill equation to determine the IC₅₀.
-
Protocol 2: Inside-Out Excised-Patch Analysis
This configuration provides a detailed view of single-channel activity and allows for the direct application of drugs to the intracellular face of the channel.[5][10][17]
1. Solutions and Reagents:
| Solution/Reagent | Composition |
| Pipette (External) Solution | 140 mM KCl, 10 mM K-HEPES, 1 mM K-EGTA, pH 7.3[10] |
| Bath (Internal) Solution | 140 mM KCl, 10 mM K-HEPES, 1 mM K-EGTA, pH 7.3.[10] ATP and this compound will be added to this solution. |
| This compound Stock | 10 mM in DMSO. |
2. Experimental Procedure:
-
Establish Cell-Attached Configuration: Follow steps 3a-3c from the whole-cell protocol.
-
Excise the Patch: Gently pull the pipette away from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution.
-
Recording Single-Channel Currents:
-
Clamp the patch at a constant holding potential (e.g., -60 mV).
-
In the absence of ATP, multiple KATP channels should be active.
-
Apply a known concentration of ATP (e.g., 100 µM) to the bath to induce channel inhibition.
-
-
Application of this compound:
-
In the presence of a sub-maximal inhibitory concentration of ATP, perfuse the patch with various concentrations of this compound.
-
Record single-channel openings and closings.
-
-
Data Analysis:
-
Measure the single-channel conductance, open probability (Po), and mean open and closed times.
-
Analyze the effect of this compound on these parameters to understand its blocking mechanism (e.g., open-channel block, stabilization of the closed state).
-
Expected Results and Data Interpretation
Based on the known activity of glibenclamide, it is anticipated that this compound will inhibit KATP channels in a concentration-dependent manner.
| Parameter | Expected Effect of this compound | Comparison with Glibenclamide |
| IC₅₀ (Whole-Cell) | To be determined experimentally. | Likely to be higher (less potent) than glibenclamide, as suggested by in vivo studies showing it to be 6-7 times less potent in reducing blood glucose.[3][7] |
| Single-Channel Conductance | Likely no change. | Glibenclamide typically does not alter the single-channel conductance.[18] |
| Open Probability (Po) | Decrease. | Glibenclamide decreases the open probability of the channel.[19] |
| Mean Open Time | Decrease. | Glibenclamide reduces the mean open time.[19] |
| Mean Closed Time | Increase. | Glibenclamide increases the mean closed time.[19] |
Note: The binding of sulfonylureas to the SUR subunit can be modulated by intracellular nucleotides like ATP and ADP.[17][20][21] Therefore, it is crucial to control the concentrations of these nucleotides in the experimental solutions.
Troubleshooting
| Problem | Possible Cause | Solution |
| No KATP channel activity | High intracellular ATP, channel rundown. | Use an ATP-free internal solution; include MgATP in the pipette to prevent rundown.[22] |
| Unstable seal | Dirty pipette tip or cell membrane. | Fire-polish the pipette; use healthy, clean cells.[16] |
| Noisy recordings | Electrical interference, poor grounding. | Ensure proper grounding of all equipment; use a Faraday cage. |
| Inconsistent drug effect | Inaccurate drug concentration, incomplete solution exchange. | Prepare fresh drug dilutions; ensure the perfusion system is working efficiently. |
Conclusion
The patch-clamp analysis of this compound is a critical step in fully understanding the pharmacology of glibenclamide. The protocols outlined in this application note provide a robust framework for characterizing the interaction of this active metabolite with its molecular target, the KATP channel. The data generated from these studies will be invaluable for drug development professionals seeking to design safer and more effective therapies for type 2 diabetes.
References
- Electrophysiological analysis of cardiac KATP channel - PMC - NIH. (n.d.).
- ELECTROPHYSIOLOGICAL EFFECTS OF GLIBENCLAMIDE ON HIPPOCAMPAL AND BASOLATERAL AMYGDALA NEURONSIN RATS WITH FRUCTOSE-INDUCED METABOLIC DYSFUNCTION - PubMed. (n.d.).
- Kinetic Analysis of the Inhibitory Effect of Glibenclamide on KATP Channels of Mammalian Skeletal Muscle - PubMed. (n.d.).
-
Hypoglycemic Activity of Glyburide (Glibenclamide) Metabolites in Humans | Diabetes Care. (1994). Retrieved January 15, 2026, from [Link]
- [Hypoglycemic sulfonylurea metabolites: clinical interest. Experiences with glibenclamide in the rat] - PubMed. (n.d.).
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Des 4-trans-hydroxy-glibenclamide Show Hypoglycemic Activity? - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
The impact of sulfonylureas on diverse ion channels: an alternative explanation for the antidiabetic actions - PMC - NIH. (2023). Retrieved January 15, 2026, from [Link]
-
Interaction of K(ATP) channel modulators with sulfonylurea receptor SUR2B: implication for tetramer formation and allosteric coupling of subunits - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
Glibenclamide selectively blocks ATP-sensitive K+ channels reconstituted from skeletal muscle - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
Modulation of the effect of glibenclamide on KATP channels by ATP and ADP - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
Blocking actions of glibenclamide on ATP-sensitive K+ channels in pig urethral myocytes. (2004). Retrieved January 15, 2026, from [Link]
-
The impact of sulfonylureas on diverse ion channels: an alternative explanation for the antidiabetic actions - Frontiers. (2023). Retrieved January 15, 2026, from [Link]
-
Cooperative binding of ATP and MgADP in the sulfonylurea receptor is modulated by glibenclamide - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
Glibenclamide action on myocardial function and arrhythmia incidence in the healthy and diabetic heart - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
Stabilization of the Activity of ATP-sensitive Potassium Channels by Ion Pairs Formed between Adjacent Kir6.2 Subunits - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
This compound | C23H28ClN3O6S | CID 3082214 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
-
Patch-Clamp Recording Protocol - Creative Bioarray. (n.d.). Retrieved January 15, 2026, from [Link]
-
Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels. (2023). Retrieved January 15, 2026, from [Link]
-
patch-clamp-protocol-final.pdf. (n.d.). Retrieved January 15, 2026, from [Link]
-
Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
Different glibenclamide-sensitivity of ATP-sensitive K+ currents using different patch-clamp recording methods - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
This compound | C23H28ClN3O6S | CID 3082214 - PubChem - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
The molecular interaction of sulfonylureas with beta-cell ATP-sensitive K(+)-channels. (n.d.). Retrieved January 15, 2026, from [Link]
-
Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
The molecular interaction of sulfonylureas with beta-cell ATP-sensitive K(+)-channels - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
Effects and serum levels of glibenclamide and its active metabolites in patients with type 2 diabetes - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
Pharmacokinetics - Effect Relations of Glibenclamide and its Metabolites in Humans. (n.d.). Retrieved January 15, 2026, from [Link]
Sources
- 1. The impact of sulfonylureas on diverse ion channels: an alternative explanation for the antidiabetic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The impact of sulfonylureas on diverse ion channels: an alternative explanation for the antidiabetic actions [frontiersin.org]
- 3. [Hypoglycemic sulfonylurea metabolites: clinical interest. Experiences with glibenclamide in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Des 4-trans-hydroxy-glibenclamide show hypoglycemic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of K(ATP) channel modulators with sulfonylurea receptor SUR2B: implication for tetramer formation and allosteric coupling of subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stabilization of the Activity of ATP-sensitive Potassium Channels by Ion Pairs Formed between Adjacent Kir6.2 Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patch Clamp Protocol [labome.com]
- 13. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 14. Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-trans-Hydroxy-glibenclamide - CAS-Number 23155-00-2 - Order from Chemodex [chemodex.com]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. Modulation of the effect of glibenclamide on KATP channels by ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Blocking actions of glibenclamide on ATP-sensitive K+ channels in pig urethral myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Kinetic analysis of the inhibitory effect of glibenclamide on KATP channels of mammalian skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cooperative binding of ATP and MgADP in the sulfonylurea receptor is modulated by glibenclamide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Different glibenclamide-sensitivity of ATP-sensitive K+ currents using different patch-clamp recording methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Developing a Stable Formulation of 4'-Hydroxyglibenclamide for In Vivo Studies
An Application Note and Protocol from the Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of a stable formulation for 4'-Hydroxyglibenclamide, an active metabolite of the anti-diabetic drug glibenclamide. Given its poor aqueous solubility, developing a formulation suitable for in vivo administration that ensures consistent bioavailability is a significant challenge.[1] This guide details critical pre-formulation studies, explores various formulation strategies including aqueous suspensions and co-solvent systems, and provides detailed, step-by-step protocols for their preparation and characterization. The methodologies are designed to be self-validating, incorporating essential quality control checks to ensure scientific integrity and reproducibility.
Introduction: The Formulation Challenge
This compound is the primary active metabolite of glibenclamide, a second-generation sulfonylurea used in the management of type 2 diabetes.[2][3] Like its parent compound, it is a weak acid characterized as a white to off-white crystalline powder.[1] A critical challenge in its preclinical development is its very low solubility in water, while showing slight solubility in organic solvents like DMSO and methanol.[2][4] This property is characteristic of Biopharmaceutics Classification System (BCS) Class II compounds, which exhibit low solubility and high permeability.[5] For such compounds, the rate-limiting step for absorption after oral administration is the dissolution of the drug in the gastrointestinal fluids.[6]
This guide provides a logical workflow, from initial characterization to the final formulation, to address these challenges head-on.
Pre-formulation Studies: Understanding the Molecule
Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is essential.
Solubility Determination
The choice of formulation strategy is dictated by the drug's solubility in various vehicles.
Protocol 1: Equilibrium Solubility Assessment
-
Objective: To determine the approximate solubility in commonly used vehicles for in vivo studies.
-
Materials: this compound powder, a selection of vehicles (e.g., Water, 0.5% w/v Methylcellulose, Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Corn Oil), microcentrifuge tubes, orbital shaker, analytical balance, HPLC-UV system.
-
Methodology:
-
Add an excess amount of this compound (e.g., 5-10 mg) to a 1.5 mL microcentrifuge tube.
-
Add 1 mL of the selected vehicle to the tube.
-
Tightly cap the tubes and place them on an orbital shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved drug.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent (e.g., methanol) to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound using a validated HPLC-UV method.[7][8]
-
Preliminary Stability Assessment
Understanding the degradation pathways of the parent compound, glibenclamide, provides critical insights. The sulfonylurea moiety is known to be susceptible to hydrolysis, breaking down into a sulfonamide and an amine, particularly in acidic or basic conditions.[9][10] Thermal degradation can also occur.[11][12]
Table 1: Physicochemical Properties of this compound
| Property | Observation | Implication for Formulation |
| Appearance | White to off-white solid[1] | Visual inspection is a key quality control parameter. |
| Aqueous Solubility | Limited / Poor[1] | Requires solubility enhancement techniques. |
| Organic Solubility | Slightly soluble in DMSO, Methanol[2][4] | Useful for analytical sample preparation and potential co-solvent systems. |
| Chemical Stability | Likely susceptible to hydrolysis[9][10] | pH control is critical; neutral pH is preferred. Avoid harsh temperatures. |
| BCS Class (Predicted) | Class II (Low Solubility, High Permeability)[5] | Focus on improving dissolution rate for oral bioavailability. |
Formulation Development Workflow
The selection of a formulation strategy is a critical decision based on the pre-formulation data, the intended route of administration, and the required dose.
Diagram 1: Formulation Selection Workflow
Caption: Decision workflow for selecting an appropriate formulation strategy.
Formulation Strategies and Protocols
Based on the low aqueous solubility, the two most direct and widely used approaches for preclinical in vivo studies are aqueous suspensions and co-solvent solutions.
Strategy 1: Aqueous Suspension
This is often the preferred starting point for poorly soluble compounds. A suspension is a heterogeneous mixture where the solid drug particles are dispersed in a liquid vehicle. The goal is to ensure the particles are small, uniform, and do not aggregate, allowing for consistent dosing.
-
Causality: We use a suspending agent (like methylcellulose or CMC) to increase the viscosity of the vehicle, which slows down particle sedimentation according to Stokes' law. A wetting agent (like Tween 80) is crucial to decrease the surface tension between the hydrophobic drug particles and the aqueous vehicle, ensuring uniform dispersion and preventing clumping.[13]
Protocol 2: Preparation of a 1 mg/mL Aqueous Suspension
-
Objective: To prepare a homogeneous and dose-uniform aqueous suspension.
-
Materials: this compound, 0.5% w/v Methylcellulose (MC) in water, 1% w/v Tween 80 solution, glass mortar and pestle, graduated cylinder, magnetic stirrer and stir bar, calibrated pipette.
-
Methodology:
-
Weighing: Accurately weigh the required amount of this compound for the desired final volume and concentration (e.g., 10 mg for 10 mL).
-
Wetting the Powder: Place the powder in a glass mortar. Add a small volume of the 1% Tween 80 solution (e.g., 100 µL for 10 mg of drug) to the powder. Gently triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure the hydrophobic powder is properly wetted.
-
Adding the Vehicle: Gradually add the 0.5% w/v MC vehicle to the mortar in small increments while continuously triturating to maintain a homogeneous mixture.
-
Transfer and Final Volume: Transfer the mixture to a calibrated glass beaker or vial containing a magnetic stir bar. Rinse the mortar and pestle with the remaining vehicle to ensure a complete quantitative transfer.
-
Homogenization: Adjust to the final volume with the 0.5% MC vehicle. Place the vial on a magnetic stirrer and stir for at least 30-60 minutes to ensure uniform dispersion.
-
Quality Control:
-
Visual Inspection: The final suspension should be milky and uniform, with no visible clumps or rapid sedimentation.
-
pH Measurement: Check the pH of the suspension. It should be near neutral (6.5-7.5) to minimize hydrolytic degradation.
-
Dose Uniformity: Before each use, ensure the suspension is thoroughly mixed (e.g., by vortexing) to re-suspend any settled particles.
-
-
Strategy 2: Co-Solvent Solution
If a true solution is required and the dose is sufficiently low, a co-solvent system can be employed. This involves using a mixture of water and a water-miscible organic solvent to dissolve the drug.
-
Causality: Co-solvents like PEG 400 or propylene glycol work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of non-polar drug molecules.[13] However, it is critical to use the minimum amount of co-solvent necessary, as high concentrations can cause toxicity or affect the biological system being studied. A common vehicle for preclinical studies is a mixture of PEG 400, and water.
Protocol 3: Preparation of a 1 mg/mL Co-Solvent Solution
-
Objective: To prepare a clear, true solution of the drug.
-
Materials: this compound, Polyethylene Glycol 400 (PEG 400), Saline (0.9% NaCl), glass vial, volumetric flasks, magnetic stirrer.
-
Methodology:
-
Weighing: Accurately weigh the required amount of this compound.
-
Dissolution in Co-Solvent: Place the powder in a glass vial. Add a calculated volume of PEG 400 (e.g., starting with 20% of the final volume, so 2 mL for a 10 mL final volume). Vortex or sonicate until the drug is completely dissolved. The solution must be perfectly clear.
-
Adding Aqueous Phase: Slowly add the saline to the PEG 400 concentrate while stirring continuously. Crucial Step: Observe carefully for any signs of precipitation. If the drug precipitates, the concentration is too high for this co-solvent ratio, and the formulation is not viable.
-
Final Volume: Transfer the solution to a volumetric flask and bring it to the final volume with saline.
-
Quality Control:
-
Visual Inspection: The final formulation must be a clear, particle-free solution.
-
pH Measurement: Check the pH. Adjust if necessary, though this is less common for co-solvent systems unless stability is a major concern.
-
-
Table 2: Example Formulation Compositions
| Formulation Type | Component | Concentration (Example) | Purpose |
| Aqueous Suspension | This compound | 1 mg/mL | Active Pharmaceutical Ingredient |
| Methylcellulose | 0.5% w/v | Suspending / Viscosity Agent | |
| Tween 80 | 0.1% w/v | Wetting Agent | |
| Purified Water | q.s. to 100% | Vehicle | |
| Co-Solvent Solution | This compound | 1 mg/mL | Active Pharmaceutical Ingredient |
| PEG 400 | 20% v/v | Co-solvent / Solubilizer | |
| Saline (0.9% NaCl) | q.s. to 100% | Vehicle / Isotonicity Agent |
Stability Assessment and Degradation Pathways
A formulation is only useful if it remains stable for the duration of the experiment. A short-term stability study is essential.
Diagram 2: Potential Hydrolytic Degradation of Sulfonylureas
Caption: Simplified hydrolytic degradation pathway for sulfonylureas.[9][10]
Protocol 4: Short-Term Stability Study
-
Objective: To confirm the formulation is stable under study conditions (e.g., 24-48 hours at room temperature).
-
Methodology:
-
Prepare a fresh batch of the chosen formulation.
-
Dispense aliquots into several vials. Store one set of vials at a control temperature (e.g., 2-8°C) and another at the experimental temperature (e.g., room temperature, ~25°C).
-
At specified time points (e.g., T=0, 4h, 8h, 24h, 48h), remove a vial from each condition.
-
Analyze:
-
Visual Appearance: Note any changes in color, clarity (for solutions), or particle size/resuspendability (for suspensions).
-
pH: Measure the pH to check for significant drift.
-
Purity/Assay: Dilute a sample and analyze by a stability-indicating HPLC method. Quantify the parent peak (this compound) and look for the appearance of any new peaks, which would indicate degradation products.
-
-
Acceptance Criteria: The formulation is generally considered stable if there is <5% loss of the active ingredient and no significant changes in physical appearance.
-
Conclusion
The successful development of a stable formulation for this compound for in vivo studies hinges on a systematic, data-driven approach. Due to its poor aqueous solubility, a simple aqueous solution is unlikely to be feasible for most dose levels. An aqueous suspension (e.g., 0.5% MC with 0.1% Tween 80) is a robust and highly recommended starting point that is suitable for oral gavage. A co-solvent system may be an alternative for lower doses or specific routes of administration, but requires careful evaluation to avoid precipitation upon dilution or toxicity. Regardless of the chosen path, rigorous characterization and a short-term stability study are non-negotiable steps to ensure the integrity and reproducibility of the subsequent in vivo research.
References
-
Nair, I. M., & Jayachandran, K. (2019). Chemical structures of glibenclamide and known, as well as predicted, degradation products. ResearchGate. Retrieved from [Link]
-
Kaur, J., Bansal, Y., & Bansal, G. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]
-
Urbanetz, N. A. (2011). Thermal degradation of amorphous glibenclamide. PubMed. Retrieved from [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed. Retrieved from [Link]
-
Aungst, B. J. (2017). Optimizing the Formulation of Poorly Water-Soluble Drugs. ResearchGate. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Ovid. (n.d.). Thermal degradation of amorphous glibenclamide. Retrieved from [Link]
-
Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
Beg, S., et al. (2016). Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method. PMC. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Novel spectrophotometric methods for the assay of glibenclamide in pure and dosage forms. Retrieved from [Link]
-
Islam, M. S., et al. (2017). Preparation and Physicochemical Characterization of Glibenclamide Solid Dispersion. Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]
-
IJIRT. (n.d.). Method Development and Validation for Estimation of Glyburide (GLIBENCLAMIDE) In Pharmaceutical Formulations and Rat Plasma by RP-HPLC. Retrieved from [Link]
Sources
- 1. CAS 23155-04-6: 4′-Hydroxyglibenclamide | CymitQuimica [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4-HYDROXYGLIBENCLAMIDE CAS#: 23155-04-6 [m.chemicalbook.com]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijirt.org [ijirt.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thermal degradation of amorphous glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low signal in 4'-Hydroxyglibenclamide binding assays
Welcome to the technical support guide for 4'-Hydroxyglibenclamide binding assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific binding assay. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
Troubleshooting Low Signal in this compound Binding Assays
Low signal is a frequent challenge in binding assays and can stem from various factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving the root cause of a weak signal.
Reagent and Preparation Quality
The quality of your reagents is the foundation of a successful binding assay.
Common Issues and Solutions:
-
Degraded this compound or Radioligand:
-
Cause: Improper storage (temperature, light exposure) or multiple freeze-thaw cycles can lead to degradation. Radioligands have a limited shelf life due to radioactive decay.
-
Solution:
-
Always store the compound and radioligand according to the manufacturer's instructions.
-
Aliquot stock solutions to minimize freeze-thaw cycles.
-
For radioligands, ensure you are using a lot with high specific activity (>20 Ci/mmol for tritiated ligands) and within its recommended use-by date.[1]
-
If degradation is suspected, obtain a fresh batch of the compound and/or radioligand.
-
-
-
Suboptimal Membrane Preparation:
-
Cause: Inadequate homogenization, insufficient centrifugation speeds, or contamination with proteases can lead to low receptor concentration or degradation in your membrane preparation.
-
Solution:
-
Follow a validated protocol for membrane preparation, ensuring complete cell lysis and membrane pelleting.[2]
-
Always include protease inhibitors in your lysis buffer.
-
Determine the protein concentration of your membrane preparation using a reliable method like the BCA assay to ensure consistent amounts are used in each experiment.[2]
-
-
Assay Conditions
Optimizing the assay conditions is crucial for achieving a robust signal.
Common Issues and Solutions:
-
Incorrect Buffer Composition:
-
Cause: The pH, ionic strength, and presence of specific ions can significantly impact receptor conformation and ligand binding.
-
Solution:
-
The typical binding buffer for sulfonylurea receptor assays is a Tris-HCl based buffer at a physiological pH (around 7.4).[2]
-
Ensure the buffer composition is consistent across all experiments.
-
-
-
Presence of Endogenous Ligands or Contaminants:
-
Cause: Contaminants in your reagents or the presence of endogenous ligands in your membrane preparation can compete with this compound for binding.
-
Solution:
-
Use high-purity water and reagents to prepare your buffers.
-
Thorough washing of the membrane pellet during preparation helps to remove endogenous ligands.
-
-
Incubation Parameters
The incubation step is where the binding event occurs, and its parameters are critical.
Common Issues and Solutions:
-
Incubation Time Not at Equilibrium:
-
Cause: If the incubation time is too short, the binding reaction may not have reached equilibrium, resulting in a low signal.
-
Solution:
-
Perform a time-course experiment to determine the optimal incubation time. This involves measuring specific binding at various time points until a plateau is reached.[3]
-
-
-
Suboptimal Incubation Temperature:
-
Cause: Binding is a temperature-dependent process. The optimal temperature can vary depending on the receptor and ligand.
-
Solution:
-
Detection and Data Analysis
The final steps of detection and analysis can also be a source of error.
Common Issues and Solutions:
-
Inefficient Separation of Bound and Free Ligand:
-
Cause: In filtration assays, incomplete washing or rapid dissociation of the ligand from the receptor during washing can lead to a low signal.
-
Solution:
-
-
High Non-Specific Binding:
-
Cause: Non-specific binding (NSB) refers to the binding of the radioligand to components other than the target receptor.[5] High NSB can mask the specific binding signal.
-
Solution:
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in binding assays?
This compound is a major active metabolite of glibenclamide, a second-generation sulfonylurea drug used to treat type 2 diabetes.[6][7] It acts by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic beta-cells, leading to insulin secretion.[8][9] In research, it is used to study the pharmacology of the SUR1 receptor and to screen for new compounds that modulate K-ATP channel activity.
Q2: What is the expected binding affinity (Kd) for this compound to the SUR1 receptor?
While specific Kd values for this compound are not as widely published as for its parent compound, glibenclamide, it is expected to have a high affinity for the SUR1 receptor, likely in the low nanomolar range. For comparison, the Kd of [3H]glibenclamide for SUR1 is in the range of 0.2-2.0 nM, depending on the presence of MgATP.[10]
Q3: How does MgATP affect glibenclamide and its derivatives' binding?
MgATP is a negative allosteric modulator of glibenclamide binding to SUR1.[11][12] The presence of MgATP reduces the affinity of glibenclamide for the receptor.[11][13] This is an important consideration when designing your binding assay, as the presence and concentration of ATP in your preparation can influence the results.
Q4: How can I confirm that my cells or tissues are expressing the SUR1 receptor?
You can confirm SUR1 expression using several methods:
-
Western Blotting: Use a specific antibody to detect the SUR1 protein in your cell lysates or membrane preparations.
-
RT-qPCR: Measure the mRNA expression level of the ABCC8 gene, which encodes for SUR1.
-
Immunohistochemistry/Immunofluorescence: Visualize the localization of the SUR1 protein in your cells or tissue sections.
Q5: What are some key differences in glibenclamide binding between SUR1 and SUR2 isoforms?
SUR1, found predominantly in pancreatic beta-cells, has a significantly higher affinity for sulfonylureas like glibenclamide compared to the SUR2 isoforms found in cardiac and smooth muscle.[11] This selectivity is a key aspect of the therapeutic action of these drugs.
Visualizations and Protocols
Troubleshooting Workflow
Caption: The dynamic equilibrium of ligand-receptor binding.
Experimental Protocol: Saturation Binding Assay
This protocol is a general guideline and should be optimized for your specific experimental system.
-
Prepare Reagents:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand Stock: Prepare a high-concentration stock of [3H]this compound in a suitable solvent (e.g., DMSO).
-
Unlabeled Ligand Stock: Prepare a high-concentration stock of unlabeled glibenclamide for determining non-specific binding.
-
Membrane Preparation: Thaw and resuspend your membrane preparation in ice-cold binding buffer to a final protein concentration of 100-500 µg/mL. [14]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add increasing concentrations of the radioligand (e.g., 0.1 to 10 times the expected Kd) to the wells. [14] * Non-Specific Binding (NSB) Wells: Add the same increasing concentrations of the radioligand plus a high concentration of the unlabeled ligand (at least 100-fold higher than its Ki).
-
Add the membrane preparation to all wells.
-
Bring the final volume of each well to 250 µL with binding buffer. [2]
-
-
Incubation:
-
Incubate the plate at the optimized temperature (e.g., 30°C) for the determined optimal time (e.g., 60 minutes) with gentle agitation. [2]
-
-
Filtration:
-
Rapidly filter the contents of each well through a GF/C filter plate pre-soaked in 0.3% PEI. [2] * Wash the filters multiple times with ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts for each radioligand concentration.
-
Plot specific binding versus the concentration of the radioligand and fit the data using a non-linear regression model to determine the Bmax (receptor density) and Kd (binding affinity).
-
References
- Vertex AI Search. (2024-11-05).
-
Mikhail, M. N., & El-Kattan, A. F. (n.d.). Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides. PMC. [Link]
-
Zünkler, B. J., Lorke, D. E., & Wulfsen, I. (2004). Fluorescence microscopy studies with a fluorescent glibenclamide derivative, a high-affinity blocker of pancreatic beta-cell ATP-sensitive K+ currents. PubMed. [Link]
-
Ueda, K., Inagaki, N., & Seino, S. (1997). Cooperative binding of ATP and MgADP in the sulfonylurea receptor is modulated by glibenclamide. NIH. [Link]
-
Müller, M., de Weille, J. R., & Lazdunski, M. (2007). Testing the bipartite model of the sulfonylurea receptor binding site: binding of A-, B-, and A + B-site ligands. PubMed. [Link]
-
Keen, M. (1995). The Problems and Pitfalls of Radioligand Binding. Springer Nature. [Link]
-
Hambrock, A., Preisig-Müller, R., & Russ, U. (2002). Properties of [3H]glibenclamide binding to rSUR1 and rSUR117 MgATP.... ResearchGate. [Link]
-
Matsuda, J., & Hage, D. S. (2014). Characterization of Binding by Sulfonylureas with Normal or Modified Human Serum Albumin using Affinity Microcolumns Prepared by Entrapment. NIH. [Link]
-
Bryan, J., & Aguilar-Bryan, L. (2001). Defining a binding pocket for sulfonylureas in ATP-sensitive potassium channels. PubMed. [Link]
-
Russ, U., Löffler-Walz, C., & Quast, U. (2002). Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides. PubMed. [Link]
-
Sittampalam, G. S., & Coussens, N. P. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. [Link]
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GraphPad. (n.d.). Analyzing Radioligand Binding Data. [Link]
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Zarrindast, M. R., & Dibayan, A. (2009). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. PMC. [Link]
-
Geisen, K., Hitzel, V., & Ökomonopoulos, R. (1985). Inhibition of 3H-glibenclamide binding to sulfonylurea receptors by oral antidiabetics. PubMed. [Link]
-
BioAgilytix. (n.d.). Protein Binding Assays. [Link]
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Suneetha, A., & Rao, D. S. (2012). Novel spectrophotometric methods for the assay of glibenclamide in pure and dosage forms. Der Pharma Chemica. [Link]
-
Naidoo, P., & Kharsany, A. (2014). Glibenclamide in patients with poorly controlled type 2 diabetes: a 12-week, prospective, single-center, open-label, dose-escalation study. Taylor & Francis Online. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. PMC. [Link]
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Technical Support Center: Optimizing HPLC Separation of Glibenclamide and Its Metabolites
Welcome to the technical support center for the analysis of glibenclamide (also known as glyburide) and its metabolites. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during HPLC method development and routine analysis. Here, we move beyond simple protocols to explain the underlying chromatographic principles, ensuring you can not only solve immediate problems but also build robust and reliable analytical methods.
Section 1: Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format.
Issue 1: Poor Resolution Between Glibenclamide and its Hydroxylated Metabolites
Question: My chromatogram shows poor resolution (Rs < 1.5) between the parent glibenclamide peak and its two major active metabolites, 4-trans-hydroxycyclohexyl glibenclamide (M1) and 3-cis-hydroxycyclohexyl glibenclamide (M2b). How can I improve their separation?
Answer: This is a classic challenge, as these metabolites are structural isomers of the parent drug, differing only in the position of a hydroxyl group on the cyclohexyl ring.[1][2] Their similar structures result in very close elution times under typical reversed-phase conditions.
Causality & Solution Strategy:
-
Optimize Mobile Phase pH: Glibenclamide is a weakly acidic compound. The ionization state of both the parent drug and its metabolites significantly impacts their retention on a C18 or C8 column. The pH of your mobile phase buffer should be stable and optimized to maximize differences in hydrophobicity.
-
Actionable Advice: Prepare a series of mobile phases with buffers ranging from pH 3.0 to 4.5. A phosphate or acetate buffer is a good starting point.[3] Analyze your system suitability solution at each pH level. Often, a small change of ±0.2 pH units can dramatically improve resolution as it alters the degree of ionization of the analytes differently.[4]
-
-
Adjust Organic Modifier Composition: While acetonitrile is a common choice, switching to or blending it with methanol can alter the selectivity of the separation. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analytes and stationary phase compared to the aprotic acetonitrile.
-
Actionable Advice: Try replacing 10-20% of the acetonitrile in your mobile phase with methanol. Alternatively, develop a method using methanol as the primary organic modifier.[5] This change in solvent can alter elution order and improve the separation between closely related compounds.
-
-
Reduce Flow Rate or Modify Gradient Slope: Decreasing the flow rate increases the time analytes spend interacting with the stationary phase, which can enhance resolution. Similarly, a shallower gradient (i.e., a slower increase in organic solvent concentration over time) gives closely eluting compounds more opportunity to separate.
-
Actionable Advice: Reduce your flow rate from 1.0 mL/min to 0.8 mL/min. If using a gradient, decrease the rate of change, for example, from a 5% to 95% organic ramp over 10 minutes to a ramp over 15 minutes.
-
-
Evaluate Column Chemistry: Not all C18 columns are the same. Differences in silica purity, end-capping, and bonding density can provide unique selectivities.
-
Actionable Advice: If resolution is still poor, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase. These phases offer alternative separation mechanisms (e.g., pi-pi interactions with the phenyl rings) that can be effective for separating isomers.
-
Issue 2: Peak Tailing for the Glibenclamide Peak
Question: The peak for glibenclamide is consistently tailing (Tailing Factor > 2.0), which is affecting the accuracy of my integration and quantification. What is causing this and how do I fix it?
Answer: Peak tailing for basic or weakly acidic compounds like glibenclamide is often caused by secondary interactions with the stationary phase or other issues within the HPLC system.
Causality & Solution Strategy:
-
Secondary Silanol Interactions: The most common cause is the interaction of the analyte with acidic, un-endcapped silanol groups (Si-OH) on the silica-based column packing material. These interactions create a secondary, stronger retention mechanism that leads to peak tailing.
-
Actionable Advice:
-
Use a Modern, Base-Deactivated Column: Employ a high-purity silica column that is thoroughly end-capped.
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2.7-3.5) protonates the silanol groups, suppressing their ionization and minimizing secondary interactions.
-
Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). The TEA will preferentially interact with the active silanol sites, masking them from the analyte.
-
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to a non-Gaussian, tailing peak shape.[6][7]
-
Actionable Advice: Dilute your sample and inject a lower concentration. Perform a loading study by injecting a series of decreasing concentrations to see if the peak shape improves.
-
-
System Dead Volume: Excessive volume from poorly connected fittings, tubing with too large an inner diameter, or a void at the head of the column can cause band broadening and tailing.[8]
-
Actionable Advice: Ensure all fittings are properly tightened and that you are using tubing with an appropriate inner diameter for your system (e.g., 0.005" for standard HPLC). If a column void is suspected (often indicated by a sudden drop in backpressure and poor peak shape for all analytes), it may be necessary to replace the column.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for glibenclamide and its metabolites?
A robust starting point for method development is a reversed-phase method using a C18 column.[9][10]
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention for moderately nonpolar molecules like glibenclamide. |
| Mobile Phase A | 0.02 M Phosphate Buffer, pH adjusted to 3.5 with phosphoric acid | Buffering is critical for reproducible retention times of ionizable compounds. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase HPLC. |
| Gradient | 30% to 70% B over 15 minutes | A gradient is usually necessary to elute the parent and its metabolites with good peak shape in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection (UV) | 230 nm or 300 nm | Glibenclamide has significant absorbance at these wavelengths.[9][10] |
| Column Temp. | 30 °C | Elevated temperature can improve efficiency and reduce backpressure. |
This method should be validated according to ICH guidelines for linearity, accuracy, precision, and robustness.[11]
Q2: How do I prepare my samples, especially from biological matrices like plasma?
Sample preparation is critical to protect the column and reduce matrix effects, which can interfere with analyte detection.[12][13]
-
For Pharmaceutical Dosage Forms:
-
Weigh and finely powder several tablets to ensure homogeneity.[9]
-
Dissolve an accurately weighed portion of the powder in a suitable solvent, such as methanol or a mixture of methanol and water.[4]
-
Sonicate for 15-20 minutes to ensure complete dissolution of the drug.[4]
-
Filter the solution through a 0.45 µm syringe filter before injection to remove insoluble excipients.
-
-
For Biological Matrices (e.g., Plasma):
-
Protein Precipitation (PPT): This is a simple and fast method. Add 3 parts of cold acetonitrile to 1 part plasma. Vortex vigorously and then centrifuge at high speed to pellet the precipitated proteins. The supernatant can then be injected.
-
Solid-Phase Extraction (SPE): For cleaner samples and higher sensitivity, SPE is recommended. Use a C18 or a mixed-mode SPE cartridge. This process helps to remove salts and other interferences, concentrating the analyte of interest.
-
Q3: What are the essential System Suitability Test (SST) parameters I must check before running my analysis?
A System Suitability Test (SST) is a mandatory check to ensure your entire HPLC system (instrument, column, mobile phase) is performing correctly on the day of analysis.[14][15] It is required by regulatory bodies like the USP and FDA.[16]
| SST Parameter | Acceptance Criteria (Typical) | What it Indicates |
| Precision / Repeatability | %RSD of peak areas < 2.0% (from ≥5 replicate injections) | Consistency of the pump and injector.[15][17] |
| Tailing Factor (T) | T ≤ 2.0 | Peak symmetry; indicates potential for secondary interactions.[15][17] |
| Resolution (Rs) | Rs ≥ 2.0 between the two closest eluting peaks | The system's ability to separate the analytes of interest.[17] |
| Theoretical Plates (N) | > 2000 (method-specific) | Column efficiency and performance.[13] |
| Retention Time (tR) | Consistent between injections (e.g., within ±2%) | Stability of the mobile phase composition and flow rate.[17][18] |
If any SST parameter fails, sample analysis must not proceed until the issue is identified and corrected.[17]
Section 3: Protocols and Visual Guides
Protocol 1: Step-by-Step System Suitability Test
-
System Equilibration: Ensure the HPLC system, with the correct column installed, has been flushed with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[17]
-
Prepare SST Solution: Prepare a solution containing glibenclamide and its key metabolites at a concentration that reflects the expected sample concentrations.
-
Perform Replicate Injections: Inject the SST solution five or six consecutive times.
-
Evaluate Parameters: Using your chromatography data software, calculate the %RSD for the peak area and retention time of the main analyte. Calculate the tailing factor, resolution, and theoretical plates.
-
Compare to Criteria: Verify that all calculated values meet the pre-defined acceptance criteria for your method.[17]
-
Documentation: Record all SST results in your laboratory notebook or electronic system. If the SST passes, you may proceed with sample analysis. If it fails, initiate troubleshooting.[17]
Visual Guide 1: Glibenclamide and its Major Metabolites
Glibenclamide is primarily metabolized by cytochrome P450 enzymes (like CYP3A4 and CYP2C9) into hydroxylated, pharmacologically active metabolites.[19][20] The structural similarity of these metabolites makes their chromatographic separation a key analytical challenge.
Caption: Metabolic pathway of Glibenclamide to its two major active metabolites.
Visual Guide 2: Logical Troubleshooting Workflow
When encountering a chromatographic problem, a logical workflow can save significant time and resources. It's crucial to rule out simpler system issues before assuming column failure.[21][22]
Caption: A systematic workflow for troubleshooting common HPLC issues.
References
-
Development and Validation of RP-HPLC Method for Determination of Glibenclamide in Pharmaceutical Dosage Forms. (n.d.). ResearchGate. Retrieved from [Link]
-
Development and Validation of Sensitive RP-HPLC Method for the Estimation of Glibenclamide in Pure and Tablet Dosage Forms. (n.d.). Scholars Research Library. Retrieved from [Link]
-
(PDF) Development and Validation of RP-HPLC Method for Determination of Glibenclamide in Pharmaceutical Dosage Forms. (2015, August 5). ResearchGate. Retrieved from [Link]
-
Method Development and Validation for Estimation of Glyburide (GLIBENCLAMIDE) In Pharmaceutical Formulations and Rat Plasma by RP-HPLC. (n.d.). IJIRT. Retrieved from [Link]
-
Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method. (2015). PMC. Retrieved from [Link]
-
Common challenges in bioanalytical method development. (2023, April 6). Simbec-Orion. Retrieved from [Link]
-
System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved from [Link]
-
System suitability Requirements for a USP HPLC Method. (2020, April 14). MicroSolv. Retrieved from [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2023, October 15). YouTube. Retrieved from [Link]
-
SOP for Guideline for System Suitability Test for HPLC Analysis. (2023, April 24). Pharma Times Official. Retrieved from [Link]
-
System suitability in HPLC Analysis. (2021, May 3). Pharmaceutical Updates. Retrieved from [Link]
-
Structure of glyburide and its metabolites on basis of the synthesized... (n.d.). ResearchGate. Retrieved from [Link]
-
Glibenclamide. (n.d.). PubChem. Retrieved from [Link]
-
Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. (2024, December 28). LinkedIn. Retrieved from [Link]
-
glyburide. (n.d.). ClinPGx. Retrieved from [Link]
-
Effects and serum levels of glibenclamide and its active metabolites in patients with type 2 diabetes. (n.d.). ResearchGate. Retrieved from [Link]
-
Development of a High-Performance Liquid Chromatographic Method for Analysis of Glibenclamide from Dissolution Studies. (2001, May 1). Malaysian Journal of Pharmacy (MJP). Retrieved from [Link]
-
Top 10 HPLC Method Development Fails. (n.d.). Agilent. Retrieved from [Link]
-
RP-HPLC Method for estimation of Alogliptin and Glibenclamide in Synthetic mixture. (n.d.). RJPT. Retrieved from [Link]
-
Identification of glyburide metabolites formed by hepatic and placental microsomes of humans and baboons. (2008). PubMed. Retrieved from [Link]
-
A Comprehensive Review of RP-HPLC In Bioanalytical Method Validation and Sample Preparation. (n.d.). International Journal of Scientific Research & Technology. Retrieved from [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2022, November 30). MicroSolv. Retrieved from [Link]
-
Challenges in HPLC Technology and Potential Solutions. (2023, October 2). G-M-I, Inc.. Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
Development and Optimization of a Green Stability Indicating HPLC Method for the Determination Metformin HCL and Glibenclamide in their Dosage Form. (2018, August 9). ResearchGate. Retrieved from [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. (2023, October 14). YouTube. Retrieved from [Link]
-
Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method. (2015, August 7). ResearchGate. Retrieved from [Link]
-
Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2024, February 21). Mastelf. Retrieved from [Link]
-
A Tail of Two Peaks: Troubleshooting Poor Peak Shape. (2019, January 17). Agilent. Retrieved from [Link]
-
Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method. (n.d.). Brieflands. Retrieved from [Link]
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Technical Support Center: Stabilizing 4'-Hydroxyglibenclamide During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4'-Hydroxyglibenclamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you prevent the degradation of this active metabolite during sample preparation. Our focus is on providing scientifically sound, field-proven insights to ensure the integrity of your experimental results.
Introduction to this compound Stability
This compound is the major active metabolite of glibenclamide (also known as glyburide), a second-generation sulfonylurea drug used to treat type 2 diabetes mellitus.[1][2] Like its parent compound, this compound possesses hypoglycemic activity and its accurate quantification is crucial for pharmacokinetic and pharmacodynamic studies.[3][4][5] However, its chemical structure, particularly the sulfonylurea moiety, makes it susceptible to degradation under various experimental conditions.[6][7] Understanding and mitigating these degradation pathways is paramount for reliable analytical outcomes.
This guide is structured in a question-and-answer format to directly address the common challenges you may encounter.
Section 1: Understanding and Preventing Hydrolytic Degradation
Hydrolysis is a primary degradation pathway for sulfonylureas, including this compound.[6][7] This process involves the cleavage of the sulfonylurea bridge, leading to the formation of inactive products and compromising the accuracy of your measurements.
Q1: My this compound concentrations are consistently lower than expected in my plasma samples. What could be the cause?
A1: Lower than expected concentrations are often indicative of degradation during sample preparation. The most likely culprit is hydrolysis, which is significantly influenced by the pH of your sample and processing solutions. Glibenclamide and its metabolites are known to be unstable in alkaline conditions.[8][9]
Troubleshooting Steps:
-
pH Control is Critical: Glibenclamide's solubility is pH-dependent, with increased solubility at a pH greater than 7.[10] However, this alkaline environment also accelerates hydrolytic degradation.[7]
-
Recommendation: Maintain the pH of your samples and all solutions in a slightly acidic to neutral range (pH 5-7) throughout the entire sample preparation process. Glibenclamide has shown stability in oral suspensions at pH values between 4.4 and 5.8.[11]
-
-
Sample Collection:
-
Recommendation: Use collection tubes containing an acidic buffer (e.g., citrate or fluoride/oxalate with a pH stabilizer) to immediately lower the pH of the collected blood or plasma.
-
-
Reagent pH:
-
Recommendation: Verify the pH of all your reagents, including extraction solvents and reconstitution solutions. Adjust as necessary with a suitable acidic buffer.
-
Q2: I observe unknown peaks in my chromatogram that are inconsistent across samples. Could this be related to degradation?
A2: Yes, the appearance of inconsistent or new peaks is a strong indicator of degradation product formation. For sulfonylureas, hydrolysis typically yields a corresponding sulfonamide and an amine, which will have different retention times in a reversed-phase HPLC system.[6][7]
Experimental Protocol: pH Stability Assessment
To confirm pH-dependent degradation, you can perform a simple stability experiment:
-
Prepare several aliquots of a known concentration of this compound standard in blank plasma.
-
Adjust the pH of these aliquots to different values (e.g., pH 4, 6, 7, 8, and 9).
-
Incubate the samples at room temperature for a defined period (e.g., 1, 2, 4, and 8 hours).
-
Process and analyze the samples at each time point using your established analytical method.
-
Compare the peak area of this compound and monitor the formation of any new peaks across the different pH conditions.
Data Presentation: Expected Outcome of pH Stability Study
| pH | Incubation Time (hours) | This compound Concentration (% of Initial) | Degradation Product Peak Area (Arbitrary Units) |
| 4.0 | 8 | >95% | Minimal |
| 6.0 | 8 | >95% | Minimal |
| 7.0 | 8 | ~90% | Small increase |
| 8.0 | 8 | ~70% | Significant increase |
| 9.0 | 8 | <50% | Large increase |
Section 2: Mitigating Thermal and Photodegradation
Beyond hydrolysis, temperature and light can also significantly impact the stability of this compound.
Q3: Can heating my samples during preparation lead to degradation?
A3: Absolutely. Elevated temperatures can accelerate degradation reactions.[12] Glibenclamide has been shown to undergo thermal degradation, forming products like 1,3-dicyclohexylurea.[13][14] While this specific degradation product may be more relevant at higher temperatures, even moderate heating can increase the rate of hydrolysis.
Troubleshooting and Prevention:
-
Avoid High Temperatures: Whenever possible, perform all sample preparation steps on ice or at refrigerated temperatures (2-8°C).
-
Evaporation Steps: If your protocol includes a solvent evaporation step, use a gentle stream of nitrogen at or below room temperature. Avoid using heated evaporation systems.
-
Autosampler Temperature: Set your HPLC or LC-MS/MS autosampler to a cooled temperature (e.g., 4°C) to maintain sample integrity during the analytical run.[15]
Q4: How sensitive is this compound to light?
A4: Glibenclamide has been reported to induce photosensitivity, suggesting it can be degraded by light.[16][17][18] Exposure to UV light, in particular, can provide the energy to initiate degradation reactions.[19]
Best Practices for Preventing Photodegradation:
-
Use Amber Vials: Always store and process samples in amber or light-protecting tubes and vials.
-
Work in a Dimly Lit Area: Minimize exposure to direct sunlight and strong artificial light during sample handling.
-
Cover Autosampler Trays: If your autosampler is not enclosed, cover the sample tray with a light-blocking cover.
Visualization: Key Degradation Pathways
Caption: Major degradation pathways for this compound.
Section 3: Sample Collection and Handling Best Practices
The integrity of your results begins with proper sample collection and handling.
Q5: What are the ideal procedures for collecting and storing biological samples for this compound analysis?
A5: Proper collection and storage are crucial to prevent ex vivo degradation.
Step-by-Step Protocol for Sample Handling:
-
Blood Collection:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin) and a pH stabilizer like citrate buffer or a fluoride/oxalate mixture.
-
Immediately place the collected tubes on ice.[15]
-
-
Plasma/Serum Separation:
-
Centrifuge the blood at a low temperature (e.g., 4°C) as soon as possible after collection to separate plasma or serum.
-
-
Storage:
-
Immediately after separation, transfer the plasma or serum to appropriately labeled, light-protected cryovials.
-
For short-term storage (up to 24 hours), store at 2-8°C.
-
For long-term storage, samples should be frozen and maintained at -70°C or lower.[15] Glibenclamide has been found to be stable for at least 3 months under these conditions.[15]
-
-
Thawing:
-
When ready for analysis, thaw samples on ice to prevent thermal degradation.
-
Visualization: Recommended Sample Handling Workflow
Caption: Workflow for optimal sample collection and handling.
Section 4: Frequently Asked Questions (FAQs)
Q: Is this compound susceptible to enzymatic degradation in plasma/serum after collection?
A: While the primary metabolism of glibenclamide to this compound occurs in the liver, some enzymatic activity can persist in collected plasma.[2] However, by following proper collection procedures, such as immediate cooling and prompt freezing, you can effectively minimize any post-collection enzymatic activity.
Q: My analytical method uses a protein precipitation step with methanol. Could this affect stability?
A: Methanol is a common and generally acceptable solvent for protein precipitation in the analysis of glibenclamide and its metabolites.[20][21][22][23][24] However, it is crucial to ensure that the final mixture remains at a stable pH. If your plasma sample is not buffered, the addition of a large volume of organic solvent could alter the pH. Consider using a protein precipitation solvent that is pre-mixed with a small amount of an acidic buffer (e.g., formic acid or acetic acid) to ensure the pH stays in the desired range.
Q: Are there any specific considerations for tissue sample preparation?
A: Yes. When working with tissue homogenates, the release of intracellular enzymes and variations in local pH can be more pronounced.
-
Homogenization Buffer: Use a pre-chilled, acidic homogenization buffer.
-
Protease Inhibitors: Consider adding a cocktail of protease inhibitors to the homogenization buffer to prevent enzymatic degradation.
-
Immediate Processing: Process tissue samples as quickly as possible after collection and homogenization.
By implementing these recommendations and understanding the underlying chemical principles, you can significantly improve the stability of this compound in your samples, leading to more accurate and reliable experimental data.
References
-
ResearchGate. (n.d.). Chemical structures of glibenclamide and known, as well as predicted, degradation products. Retrieved from [Link]
-
Ovid. (n.d.). Thermal degradation of amorphous glibenclamide. Retrieved from [Link]
-
Al-karmalawy, A. A., et al. (2018). Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Bhadru, B., et al. (2024). A REVIEW ON ANALYTICAL METHODS FOR GLIBENCLAMIDE BY HPLC. Indo American Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Fernández-Polo, A., et al. (2017). Development and stability study of glibenclamide oral liquid paediatric formulations for the treatment of permanent neonatal diabetes mellitus. PMC. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2007). RP-HPLC method for the estimation of glibenclamide in human serum. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Determination of glibenclamide and its two major metabolites in human serum and urine by column liquid chromatography. Retrieved from [Link]
-
YouTube. (2025). Pharmacology of Glibenclamide (Glyburide, Diabeta); Mechanism of action, Pharmacokinetics, Uses. Retrieved from [Link]
-
ResearchGate. (2019). Effect of pH on the release profile of glibenclamide tablets. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects and serum levels of glibenclamide and its active metabolites in patients with type 2 diabetes. Retrieved from [Link]
-
PubMed. (1999). Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function. Retrieved from [Link]
-
International Journal of ChemTech Research. (n.d.). Development and Validation of analytical method for Simultaneous Estimation of Glibenclamide and Metformin HCl in Bulk and Tablets using UV – visible spectroscopy. Retrieved from [Link]
-
Journal of Medical and Health Studies. (2022). Comparison In-vitro Release and pH Effect Among Different Oral Antidiabetic Drugs: Review Article. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 4′-Hydroxyglibenclamide. Retrieved from [Link]
-
Longdom Publishing. (2017). Design and Validation of Stability Indicating Assay of Glibenclamide Using RP-HPLC Technique in Both Bulk, Pharmaceutical Formul. Retrieved from [Link]
-
Indian Journal of Dermatology, Venereology and Leprology. (2002). Glibenclamide induced photosensitivity. Retrieved from [Link]
-
Salih, O., Ghareeb, M. M., & Mohammed, M. F. (2022). Formulation of Glibenclamide proniosomes for oral administration: Pharmaceutical and pharmacodynamics evaluation. PMC. Retrieved from [Link]
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Scholars Research Library. (2016). Development and Validation of Sensitive RP-HPLC Method for the Estimation of Glibenclamide in Pure and Tablet Dosage Forms. Retrieved from [Link]
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SCIEPublish. (2025). Degradation of Metformin Hydrochloride and Glibenclamide by Several Advanced Oxidation Processes. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2012). Development and Validation of RP-HPLC Method for Determination of Glibenclamide in Pharmaceutical Dosage Forms. Retrieved from [Link]
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Longdom Publishing. (n.d.). Design and Validation of Stability Indicating Assay of Glibenclam. Retrieved from [Link]
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PubMed. (1995). Glibenclamide-induced photosensitivity in a diabetic patient with erythropoietic protoporphyria. Retrieved from [Link]
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PubMed. (1985). Pharmacokinetics and metabolic effects of glibenclamide and glipizide in type 2 diabetics. Retrieved from [Link]
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PMC. (2024). Glibenclamide-induced Photoallergic Reaction. Retrieved from [Link]
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PMC. (2016). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Retrieved from [Link]
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PubMed. (1984). [Hypoglycemic sulfonylurea metabolites: clinical interest. Experiences with glibenclamide in the rat]. Retrieved from [Link]
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PubMed. (2011). Thermal degradation of amorphous glibenclamide. Retrieved from [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (2019). SIMULTANEOUS DETERMINATION OF METFORMIN AND GLIBENCLAMIDE IN PHARMACEUTICAL PREPARATION BY RP-HPLC. Retrieved from [Link]
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PMC. (2023). Validation and development of RP-HPLC method for quantification of glibenclamide in rat plasma and its application to pharmacokinetic studies in wistar rats. Retrieved from [Link]
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Lund University Publications. (1997). Pharmacokinetics - Effect Relations of Glibenclamide and its Metabolites in Humans. Retrieved from [Link]
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PubMed. (2001). Effects and serum levels of glibenclamide and its active metabolites in patients with type 2 diabetes. Retrieved from [Link]
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PMC. (2022). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Retrieved from [Link]
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Technical Support Center: Minimizing Non-Specific Binding of 4'-Hydroxyglibenclamide In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs to address the common challenge of non-specific binding (NSB) encountered during in vitro experiments with 4'-Hydroxyglibenclamide. Our goal is to equip you with the scientific rationale and practical protocols to ensure the accuracy and reliability of your data.
Understanding the Challenge: Non-Specific Binding
Non-specific binding (NSB) is the unintended interaction of a compound with surfaces or molecules other than its specific target.[1][2] In the context of this compound, a metabolite of the anti-diabetic drug glibenclamide, NSB can lead to a significant underestimation of its true potency and efficacy in in vitro assays.[3] This phenomenon arises from various molecular forces, including hydrophobic and electrostatic interactions between the compound and components of the assay system, such as plasticware and proteins.[4][5]
This compound is a derivative of glibenclamide, characterized by a hydroxy group on the phenyl ring, which can influence its physicochemical properties.[6][7][8] While it is soluble in organic solvents, its water solubility is limited, a characteristic that can contribute to non-specific interactions.[6]
This guide will walk you through a series of frequently asked questions, providing expert insights and actionable solutions to mitigate NSB in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing high background signal and poor reproducibility in my binding assay with this compound. Could this be due to non-specific binding?
A1: Absolutely. High background and inconsistent results are classic indicators of significant non-specific binding. This occurs when this compound adheres to the surfaces of your assay plates, pipette tips, and even other proteins in your sample, rather than solely interacting with its intended target.[1][2]
Causality: The molecular structure of this compound, containing both hydrophobic and polar moieties, makes it susceptible to these off-target interactions.[6][7] Standard polystyrene microplates, for instance, have hydrophobic surfaces that can readily bind with such compounds.[9]
Troubleshooting Workflow:
To diagnose and address this, a systematic approach is necessary. The following workflow will help you pinpoint the source of NSB and implement effective countermeasures.
Caption: A logical workflow for diagnosing and mitigating non-specific binding.
Q2: How can I modify my assay buffer to reduce non-specific binding of this compound?
A2: Optimizing your assay buffer is a critical and often straightforward first step. The composition of your buffer directly influences the electrostatic and hydrophobic interactions that drive NSB.[4][10][11]
Key Buffer Components to Consider:
| Buffer Component | Recommended Concentration | Mechanism of Action |
| Non-ionic Detergents | 0.01% - 0.1% (v/v) | Disrupt hydrophobic interactions between this compound and plastic surfaces.[4][10][12] |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Acts as a blocking protein, saturating non-specific binding sites on surfaces and preventing the analyte from adhering.[10][13][14] |
| Increased Salt Concentration | 150 mM - 500 mM NaCl | Shields electrostatic charges on both the compound and surfaces, thereby reducing charge-based interactions.[4][10] |
| pH Adjustment | Match assay pH to the isoelectric point of interfering proteins if known. | Modifies the net charge of molecules in the assay, which can reduce electrostatic NSB.[4][10][15][16] |
Step-by-Step Protocol for Buffer Optimization:
-
Establish a Baseline: Run your standard assay protocol to determine the current level of non-specific binding.
-
Introduce a Non-ionic Detergent: Prepare a series of assay buffers containing varying concentrations of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01%, 0.05%, 0.1%).
-
Test the Effect of a Blocking Protein: In a separate set of experiments, add BSA to your standard buffer at concentrations of 0.1%, 0.5%, and 1%.
-
Evaluate Salt Concentration: If NSB persists, increase the NaCl concentration in your buffer.
-
Combine Optimized Components: Once the optimal concentration for each component is determined, you can test a buffer that combines these elements for a potentially synergistic effect.
-
Validate: Ensure that the optimized buffer does not negatively impact the specific binding interaction you are measuring.
Q3: Are there specific types of microplates that can help minimize non-specific binding?
A3: Yes, the choice of microplate is a crucial factor. Standard polystyrene plates can contribute significantly to NSB.[9] For sensitive assays involving compounds like this compound, it is highly recommended to use low-binding microplates.[9][17][18][19][20]
Comparison of Microplate Surfaces:
| Plate Type | Surface Property | Mechanism for Reducing NSB |
| Standard Polystyrene | Hydrophobic | N/A (Prone to NSB) |
| Low-Binding Plates | Hydrophilic and/or have a neutral surface charge | The modified surface minimizes hydrophobic and electrostatic interactions, preventing molecules from adhering.[19] |
| Protein-Coated Plates | Surface is pre-coated with a blocking protein | The protein coating effectively masks the underlying plastic surface, reducing direct interaction with the test compound. |
Experimental Validation of Plate Choice:
Caption: A workflow for selecting the optimal microplate to minimize NSB.
To validate the best plate for your assay, perform a simple experiment where you incubate this compound in your assay buffer on both a standard and a low-binding plate, without the specific target. The plate that yields the lowest background signal is the more suitable choice.
Q4: Beyond buffer additives and plate selection, what other blocking agents can I use?
A4: While BSA is a common and effective blocking agent, other proteins and polymers can also be used to saturate non-specific binding sites.[12][21] The choice of blocking agent can sometimes be assay-dependent.
Alternative Blocking Agents:
-
Casein: A milk-derived protein that is often a very effective blocking agent.[22][23] It can be particularly useful when working with antibodies.[23]
-
Non-fat Dry Milk: A cost-effective alternative to purified casein, though its composition is less defined.[21]
-
Polyethylene Glycol (PEG): A polymer that can prevent non-specific protein-protein and protein-surface interactions.[12]
-
Whole Sera: Using serum from the same species as your secondary antibody can sometimes help to block non-specific interactions.[24][25]
Considerations for Choosing a Blocking Agent:
-
Purity: Use high-purity blocking agents to avoid introducing contaminants that could interfere with your assay.
-
Compatibility: Ensure the blocking agent does not cross-react with any of your assay components.[12]
-
Optimization: The optimal concentration of the blocking agent should be determined empirically for each new assay.
Summary of Key Recommendations
To effectively minimize the non-specific binding of this compound in your in vitro assays, a multi-pronged approach is recommended:
-
Systematically Optimize Your Assay Buffer: Incorporate non-ionic detergents and blocking proteins like BSA, and adjust the salt concentration and pH.
-
Utilize Low-Binding Microplates: This is often the most impactful change you can make to reduce surface-induced NSB.
-
Employ Effective Blocking Strategies: Experiment with different blocking agents to find the one that works best for your specific assay system.
-
Perform Rigorous Controls: Always include a "no target" control to accurately quantify the level of non-specific binding.
By implementing these evidence-based strategies, you can significantly enhance the quality and reliability of your in vitro data for this compound.
References
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Surmodics IVD. Non-Specific Binding: What You Need to Know. [Link]
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Taylor & Francis Online. Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. [Link]
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Amuza Inc. Microresico® Low-Bind 96-well Plate. [Link]
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PubMed. Albumin prevents nonspecific transferrin binding and iron uptake by isolated hepatocytes. [Link]
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Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. [Link]
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MBL Life Science. How to reduce non-specific reactions. [Link]
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PubMed. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis. [Link]
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CANDOR Bioscience GmbH. nonspecific binding in immunoassays. [Link]
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Patsnap Synapse. How to Block a Membrane to Reduce Non-Specific Binding. [Link]
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MDPI. Non-Specific Adsorption Reduction Methods in Biosensing. [Link]
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Nicoya Lifesciences. 4 Ways to Reduce Non-Specific Binding in Surface Plasmon Resonance Experiments. (2015-12-18). [Link]
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Nicoya Lifesciences. 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]
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ACS Publications. Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. (2021-06-09). [Link]
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PubMed. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. [Link]
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ACS Publications. Development and Optimization of a Quantum Dot-Based Lateral Flow Assay for Hepatitis B Surface Antigen Detection. (2026-01-11). [Link]
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G-Biosciences. Uncovering the Role of Detergents in Protein Solubilization. (2013-03-06). [Link]
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PubMed. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. [Link]
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Semantic Scholar. Specific ion and buffer effects on protein-protein interactions of a monoclonal antibody. [Link]
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YouTube. Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc. (2023-04-17). [Link]
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CAS Common Chemistry. 4′-Hydroxyglibenclamide. [Link]
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ACS Publications. Specific Ion and Buffer Effects on Protein–Protein Interactions of a Monoclonal Antibody. [Link]
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ResearchGate. [Effect of pH of Adsorption Buffers on the Number and Antigen-Binding Activity of Monoclonal Antibodies Immobilized on the Surface of Polystyrene Microplates]. (2025-08-06). [Link]
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MDPI. Albumin Nanoparticles Harness Activated Neutrophils to Cross Vascular Barriers for Targeted Subcutaneous and Orthotopic Colon Cancer Therapy. [Link]
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ResearchGate. (PDF) Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase. (2025-02-04). [Link]
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NIH. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. [Link]
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PubMed. In vitro and in vivo evaluation of glibenclamide in solid dispersion systems. [Link]
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ResearchGate. In vitro and in vivo Evaluation of Glibenclamide using Surface Solid Dispersion (SSD) Approach. (2019-05-16). [Link]
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Journal of Pharmaceutical and Sciences. Preliminary Content of Glibenklamide and Its Metabolite 4-trans-hydroxyglibenclamide Using Uv-Vis Spectrophotometry Method. (2024-08-27). [Link]
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Nature. Surface interaction patches link non-specific binding and phase separation of antibodies. (2022-03-21). [Link]
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NIH. Optimization of therapeutic antibodies for reduced self-association and non-specific binding using interpretable machine learning. [Link]
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YouTube. Non Specific Binding. (2018-11-30). [Link]
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Technical Support Center: Optimizing 4'-Hydroxyglibenclamide Dosage for Rodent Models
Welcome to the technical support center for researchers utilizing 4'-Hydroxyglibenclamide in rodent models. This guide is designed to provide in-depth, practical advice to navigate the complexities of dosage optimization. Here, we synthesize established pharmacological principles with field-proven insights to ensure your experimental designs are robust, reproducible, and yield clear, interpretable data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound, the primary metabolite of glibenclamide (also known as glyburide), in preclinical rodent studies.
Q1: What is this compound, and why is it important to study separately from its parent drug, glibenclamide?
A1: this compound is the major metabolite of glibenclamide, a widely used sulfonylurea drug for treating type 2 diabetes.[1] Glibenclamide is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C9, into hydroxylated derivatives.[2][3] While often considered less potent than the parent compound, this compound still possesses significant hypoglycemic activity.[1][4] In certain conditions, such as renal impairment, the clearance of this metabolite is reduced, leading to its accumulation and potentially causing prolonged and severe hypoglycemia.[1][5] Therefore, studying this compound independently is crucial for a complete understanding of the safety and efficacy profile of glibenclamide, especially in populations with comorbidities.
Q2: What is a typical starting dose range for this compound in rats and mice?
A2: Direct dosage data for this compound is less abundant than for its parent compound. However, we can infer a starting point based on its relative potency to glibenclamide. Studies in rats have shown that 4'-trans-hydroxy-glibenclamide is approximately 6 to 7 times less potent than glibenclamide in its ability to lower blood glucose.[1][4][6]
For glibenclamide, oral doses in rats have been reported in the range of 0.23 mg/kg to 10 mg/kg for pharmacological studies.[2][3][7] Given the reduced potency of its metabolite, a logical starting point for an oral dose-finding study with this compound would be in a higher range, for example, starting from 1 mg/kg and escalating. Intraperitoneal (i.p.) administration has also been used, and similar potency differences were observed via this route.[1][4]
It is critical to perform a dose-ranging study to determine the optimal dose for your specific rodent model and experimental endpoint.[8][9]
Q3: How does the metabolic rate of glibenclamide to this compound differ between rodent species and how might this impact my study design?
A3: While specific comparative metabolic rates between mice and rats are not detailed in the provided results, it is a well-established principle in pharmacology that metabolic rates can differ significantly between species. These differences are often due to variations in the expression and activity of metabolic enzymes like the cytochrome P450 family.[2] For instance, the clearance of glibenclamide is significantly slower in diabetic rats compared to normal rats, which is attributed to lower expression of hepatic CYP2C9.[2] This highlights that the disease state of the animal model is a critical factor. When designing a study, it is essential to consider that the half-life and exposure (AUC) of both the parent drug and its metabolite can vary, necessitating pharmacokinetic profiling in your specific model.
Q4: What administration routes are recommended for this compound in rodents?
A4: The choice of administration route depends on the experimental objective.
-
Oral (PO) Gavage: This is a common route for mimicking the clinical administration of the parent drug, glibenclamide.[10][11] It allows for precise dosing.[10][11] However, it can induce stress, which may affect blood glucose levels and drug pharmacokinetics.[7]
-
Intraperitoneal (IP) Injection: IP injection is another frequently used route that bypasses first-pass metabolism in the liver.[1][4][10] This can be useful for studying the direct effects of the compound.
-
Intravenous (IV) Injection: IV administration provides 100% bioavailability and is ideal for pharmacokinetic studies to determine parameters like clearance and volume of distribution.[10]
-
Voluntary Oral Administration: To minimize stress, methods involving incorporating the compound into a palatable jelly or treat can be used for chronic studies.[12][13][14]
When preparing formulations for parenteral routes (IP, IV), ensure they are sterile, isotonic, and at a physiological pH to avoid irritation and tissue damage.[10][11]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during dosage optimization studies with this compound.
Problem 1: High variability in blood glucose response between animals in the same dose group.
| Potential Cause | Troubleshooting Action |
| Stress-induced hyperglycemia | Handling and administration procedures can cause stress, leading to a transient increase in blood glucose that can mask the drug's effect.[7] Acclimate animals to handling and dosing procedures for several days before the experiment. Consider less stressful administration methods like voluntary oral consumption for longer-term studies.[12][13] |
| Inconsistent food intake | The hypoglycemic effect of sulfonylureas is closely linked to insulin secretion stimulated by glucose. Variations in food consumption can lead to different baseline glucose levels. Ensure a consistent fasting period before dosing and blood sampling. For fed studies, provide ad libitum access to a standardized diet. |
| Underlying health differences | Subclinical health issues can affect metabolic responses. Use healthy animals from a reputable supplier and allow for an adequate acclimatization period upon arrival. Consider using animal models with specific disease states if that is relevant to the research question.[15][16] |
| Formulation issues | Poor solubility or stability of the compound in the vehicle can lead to inconsistent dosing. Ensure the compound is fully dissolved or homogeneously suspended. Prepare fresh formulations daily unless stability data indicates otherwise. |
Problem 2: No significant hypoglycemic effect observed even at high doses.
| Potential Cause | Troubleshooting Action |
| Low bioavailability | If administered orally, the compound may have poor absorption from the GI tract. Consider conducting a pilot pharmacokinetic study to measure plasma concentrations. Compare oral administration with an IV or IP dose to assess bioavailability. |
| Rapid metabolism/clearance | The compound may be rapidly metabolized and cleared, resulting in insufficient exposure to exert a pharmacological effect. Measure plasma concentrations at multiple time points to determine the pharmacokinetic profile. |
| Incorrect vehicle/formulation | The vehicle used may not be appropriate for the compound, leading to poor solubility and absorption. Test different vehicles. For oral administration, solubility-enhancing excipients might be necessary.[17] |
| Insulin resistance of the animal model | The chosen rodent model may be severely insulin resistant, rendering a secretagogue like this compound less effective. Characterize the metabolic phenotype of your animal model before initiating the study. |
Problem 3: Unexpected toxicity or adverse effects at doses predicted to be safe.
| Potential Cause | Troubleshooting Action |
| Vehicle toxicity | The vehicle itself may be causing adverse effects, especially at high concentrations or with repeated dosing.[17] Always include a vehicle-only control group. Review the safety data for the chosen vehicle and excipients. |
| Accumulation of the compound | With repeated dosing, the compound may accumulate if the dosing interval is shorter than its elimination half-life. Conduct a multiple-dose pharmacokinetic study to assess accumulation. |
| Metabolite-induced toxicity | While this compound is a metabolite, it can be further metabolized. These secondary metabolites could have off-target toxic effects. A comprehensive toxicology screen may be necessary for novel research applications. |
| Model-specific sensitivity | The specific strain or health status of your rodent model may make them more susceptible to the compound's effects.[15][16] Start with a lower dose and perform a careful dose-escalation study, monitoring for clinical signs of toxicity.[8] |
Section 3: Experimental Protocols & Data Presentation
Protocol 1: Dose-Response Study for Hypoglycemic Effect
Objective: To determine the dose of this compound that produces a desired level of blood glucose reduction (e.g., ED50).
Methodology:
-
Animal Model: Select a suitable rodent model (e.g., male Wistar rats, 200-250g).[18] Acclimate animals for at least one week.
-
Group Allocation: Assign animals to at least 4-5 dose groups (e.g., vehicle, 1 mg/kg, 5 mg/kg, 10 mg/kg, 25 mg/kg) with 6-8 animals per group.
-
Fasting: Fast animals overnight (e.g., 12-16 hours) with free access to water.
-
Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein to measure initial blood glucose.
-
Administration: Administer the assigned dose of this compound or vehicle via the chosen route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at regular intervals post-administration (e.g., 1, 2, 4, 6, and 8 hours).
-
Glucose Measurement: Measure blood glucose immediately using a validated glucometer.
-
Data Analysis: Calculate the percentage change in blood glucose from baseline for each animal at each time point. Plot the dose-response curve (e.g., maximum percentage decrease in glucose vs. log-dose) to determine the ED50.
Data Presentation: Example Dose-Response Data
| Dose Group | N | Max. % Blood Glucose Reduction (Mean ± SEM) |
| Vehicle | 8 | 5.2 ± 1.5 |
| 1 mg/kg | 8 | 15.8 ± 2.1 |
| 5 mg/kg | 8 | 28.4 ± 3.5 |
| 10 mg/kg | 8 | 42.1 ± 4.0 |
| 25 mg/kg | 8 | 45.3 ± 3.8 |
Protocol 2: Abbreviated Pharmacokinetic Study
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC) of this compound.
Methodology:
-
Animal Model & Dosing: Use a similar animal model and dosing procedure as in the dose-response study. A single, mid-range effective dose is often sufficient for an initial screen.
-
Blood Sampling: Collect sparse blood samples from each animal at different time points to cover the absorption, distribution, and elimination phases. For example, for a group of 6 animals, 2 animals could be sampled at 0.25, 2, and 8 hours; another 2 at 0.5, 4, and 12 hours; and the final 2 at 1, 6, and 24 hours. This minimizes blood loss per animal.
-
Sample Processing: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma using a validated analytical method such as LC-MS/MS.[19][20]
-
Data Analysis: Use pharmacokinetic software to calculate parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
Data Presentation: Example Pharmacokinetic Parameters
| Parameter | Unit | Value (Mean ± SD) |
| Dose (Oral) | mg/kg | 10 |
| Cmax | ng/mL | 850 ± 150 |
| Tmax | h | 2.5 ± 0.5 |
| AUC (0-24h) | ng*h/mL | 6500 ± 980 |
Section 4: Visualizations
Metabolic Pathway of Glibenclamide
Caption: Metabolic conversion of Glibenclamide in the liver.
Experimental Workflow for Dose Optimization
Caption: A structured workflow for optimizing experimental dosage.
References
-
Gasset, A. et al. (1976). [Hypoglycemic sulfonylurea metabolites: clinical interest. Experiences with glibenclamide in the rat]. Journal de Pharmacologie. Available at: [Link]
-
Balant, L. et al. (1979). Des 4-trans-hydroxy-glibenclamide Show Hypoglycemic Activity?. Arzneimittelforschung. Available at: [Link]
-
Purrello, F. et al. (2000). Exposure to glibenclamide increases rat beta cells sensitivity to glucose. British Journal of Pharmacology. Available at: [Link]
-
Li, Y. et al. (2012). Changes in the pharmacokinetics of glibenclamide in rats with streptozotocin-induced diabetes mellitus. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Vuppalapati, L. et al. (2014). Alteration of glucose lowering effect of glibenclamide on single and multiple treatments with fenofibrate in experimental rats and rabbit models. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]
- BenchChem (2025). Technical Support Center: Optimizing Dosage of Novel Compounds for Animal Studies. BenchChem.
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Purrello, F. et al. (2000). Exposure to glibenclamide increases rat beta cells sensitivity to glucose. British Journal of Pharmacology. Available at: [Link]
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Boston University IACUC (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Boston University Office of Research. Available at: [Link]
-
Zhang, L. (2021). Method for voluntary oral administration of drugs in mice. STAR Protocols. Available at: [Link]
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Balant, L. et al. (1979). Des 4-trans-hydroxy-glibenclamide show hypoglycemic activity?. Semantic Scholar. Available at: [Link]
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Zhang, L. (2021). Method for voluntary oral administration of drugs in mice. ResearchGate. Available at: [Link]
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Zhang, L. (2011). Voluntary oral administration of drugs in mice. Protocols.io. Available at: [Link]
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Al-Humayyd, M. S. (1995). The effect of stress on the pharmacokinetics and pharmacodynamics of glibenclamide in diabetic rats. International Journal of Pharmaceutics. Available at: [Link]
-
Unknown Author. Guidelines on Administration of Substances to Laboratory Animals. Research A-Z. Available at: [Link]
-
Haschek, W. M. et al. (2013). Chapter 2 - Rodents model for toxicity testing and biomarkers. Handbook of Toxicology, Third Edition. Available at: [Link]
-
Smith, D. et al. (2015). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. Journal of Applied Toxicology. Available at: [Link]
-
Bin Jardan, Y. A. et al. (2021). Assessment of glibenclamide pharmacokinetics in poloxamer 407-induced hyperlipidemic rats. Saudi Pharmaceutical Journal. Available at: [Link]
-
Bin Jardan, Y. A. et al. (2021). Assessment of glibenclamide pharmacokinetics in poloxamer 407-induced hyperlipidemic rats. Saudi Pharmaceutical Journal. Available at: [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2018). Assessing Safety and Toxicology. In Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine. National Center for Biotechnology Information. Available at: [Link]
-
Al-Suwayeh, S. A. et al. (2023). Validation and development of RP-HPLC method for quantification of glibenclamide in rat plasma and its application to pharmacokinetics. Heliyon. Available at: [Link]
-
National Toxicology Program. (2007). Toxicity and carcinogenicity studies of 4-methylimidazole in F344/N rats and B6C3F1 mice. National Toxicology Program Technical Report Series. Available at: [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2018). Chapter: 6 Assessing Safety and Toxicology. Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine. Available at: [Link]
-
Jönsson, A. et al. (2003). Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function. Lund University Research Portal. Available at: [Link]
-
Guo, B., & Yuan, Y. (2023). DROID: dose-ranging approach to optimizing dose in oncology drug development. Biometrics. Available at: [Link]
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Technical Support Center: Spectrophotometric Analysis of 4'-Hydroxyglibenclamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the spectrophotometric analysis of 4'-Hydroxyglibenclamide. This guide is designed to provide expert, field-proven insights into the common interference issues encountered during the quantification of this primary metabolite of Glibenclamide. As Senior Application Scientists, we understand that robust and reliable analytical methods are critical. This resource provides in-depth troubleshooting guides, FAQs, and validated protocols to help you navigate the complexities of this analysis, ensuring the integrity and accuracy of your results.
Section 1: Troubleshooting Guide for Common Interference Issues
This section addresses specific problems in a question-and-answer format, detailing the causality behind the issues and providing systematic solutions.
Q1: My absorbance readings are unstable or drifting. What are the likely causes and solutions?
Probable Causes: Unstable readings are often symptomatic of instrument or environmental instability rather than chemical interference. The light source in a spectrophotometer requires time to reach thermal and electrical equilibrium.[1][2] Fluctuations in the lab environment or improper sample handling can also introduce noise.
Step-by-Step Solutions:
-
Instrument Warm-Up: Ensure the spectrophotometer's lamp has been on for the manufacturer-recommended time (typically 15-30 minutes) before taking any measurements.[2] This allows the lamp's energy output to stabilize, providing a consistent light source.
-
Environmental Check: Position the instrument on a sturdy bench away from equipment that causes vibrations (e.g., centrifuges, vortexers) and out of direct drafts from air conditioning or windows.[2]
-
Cuvette Handling: Always handle cuvettes by their frosted sides to prevent fingerprints on the optical path. Before each measurement, wipe the clear windows with a lint-free cloth. Ensure the cuvette is placed in the holder in the same orientation for every reading.[2][3]
-
Power Supply: Verify that the instrument is connected to a stable power source. Fluctuations in line voltage can affect lamp intensity and detector sensitivity.
Q2: I'm observing unexpectedly high background absorbance or a noisy baseline. How can I resolve this?
Probable Causes: High background is typically caused by the solvent, the cuvette, or particulate matter in the sample. Solvents have their own UV absorbance profiles and "cut-off" wavelengths, below which they are opaque.[4] Scratched or dirty cuvettes can scatter light, and suspended particles will do the same, leading to artificially high and noisy absorbance readings.
Step-by-Step Solutions:
-
Solvent Selection & Blanking: The choice of solvent is critical. It must not only dissolve the analyte but also be transparent in the desired wavelength range.[4][5] The maximum absorption wavelength (λmax) for Glibenclamide and its metabolites is around 300 nm.[6][7][8][9] Therefore, a solvent like methanol or acetonitrile is a suitable choice. Always use the exact same solvent for your blank measurement as you use for your samples.[2]
-
Cuvette Inspection: Use high-quality quartz cuvettes for UV range measurements (below 340 nm), as standard plastic or glass cuvettes absorb UV light.[2] Inspect cuvettes for scratches or stains. Clean them thoroughly between samples. For maximum precision, use a matched pair of cuvettes or the same cuvette for both the blank and the sample.
-
Sample Preparation: Ensure your sample is fully dissolved and free of particulate matter. If necessary, centrifuge or filter the sample through a 0.45 µm filter before analysis to remove any suspended solids.[10] Check for and remove any air bubbles by gently tapping the cuvette before placing it in the instrument.[2]
Q3: My calibration curve is non-linear, especially at higher concentrations. What's causing this deviation from Beer's Law?
Probable Causes: Deviations from Beer's Law are common and can be instrumental or chemical in nature. At high concentrations, intermolecular interactions can alter the analyte's molar absorptivity.[11] Instrumentally, stray light or using a spectral bandwidth that is too wide for a sharp absorption peak can also lead to non-linearity.
Step-by-Step Solutions:
-
Concentration Range Adjustment: The most straightforward solution is to dilute your samples to fall within the linear range of the assay. Perform a linearity study by preparing a series of standards to identify the concentration range where absorbance is directly proportional to concentration.[10][12]
-
Instrument Settings: Ensure the spectral bandwidth of your instrument is appropriate. A bandwidth that is less than one-tenth of the analyte's natural peak width is recommended for accurate measurements.
-
Stray Light Check: Stray light can be a significant issue, particularly at high absorbance values (>1.5 AU). Check your instrument's performance using standard stray light filters if this is a recurring problem.
Section 2: Frequently Asked Questions (FAQs)
Q1: The core issue is spectral overlap between this compound and the parent drug, Glibenclamide. How can I specifically quantify the metabolite?
This is the central challenge in this analysis. Both Glibenclamide and its 4'-hydroxy metabolite possess nearly identical chromophores, resulting in λmax values that are very close. Research shows the λmax for Glibenclamide is approximately 300 nm, while for 4'-trans-hydroxyglibenclamide it is 299.50 nm.[6] This severe spectral overlap makes direct spectrophotometric quantification of the metabolite in the presence of the parent drug highly prone to interference.[13]
Solutions:
-
Chromatographic Separation (Recommended): The most robust solution is to separate the two compounds before quantification. Methods like High-Performance Liquid Chromatography (HPLC) coupled with a UV detector can effectively resolve Glibenclamide and this compound, allowing for their individual quantification without interference.[14][15]
-
Derivative Spectrophotometry: If chromatographic methods are unavailable, derivative spectrophotometry can be employed. This mathematical technique involves calculating the first or higher-order derivative of the absorbance spectrum. It can resolve overlapping peaks by converting the peaks into bipolar signals that cross the zero axis at the original λmax. The amplitude of the derivative peak can then be used for quantification.[8][9][16][17] This method can effectively determine Glibenclamide in the presence of its degradation products or other interfering substances.[16]
Q2: How do I handle potential interference from biological matrices like plasma or urine?
Biological matrices are complex mixtures containing proteins, salts, and endogenous small molecules that can absorb UV light or cause light scattering, leading to significant matrix effects.[18][19]
Solutions:
-
Thorough Sample Preparation: A robust sample clean-up procedure is essential. This typically involves:
-
Protein Precipitation: Adding a solvent like methanol or acetonitrile to plasma samples to denature and precipitate proteins.[20]
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques are used to selectively extract the analyte and its metabolite from the matrix, leaving interfering components behind. LLE can be used to extract Glibenclamide into an organic solvent like chloroform.[21]
-
-
Matrix-Matched Calibration: To account for any remaining matrix components that co-extract with your analyte, prepare your calibration standards in a blank biological matrix (e.g., drug-free plasma) that has been subjected to the same extraction procedure as your samples. This ensures that both standards and samples experience similar matrix effects.[22]
Q3: How does solvent choice affect the analysis beyond just solubility and transparency?
Solvents can interact with the analyte and alter its electronic structure, leading to shifts in the λmax (solvatochromism).[5][11][23] The polarity of the solvent can affect the energy levels of the molecular orbitals involved in UV absorption.[4] For example, polar solvents can form hydrogen bonds with non-bonding electrons, which typically results in a blue shift (hypsochromic shift) for n→π* transitions. While the effect may be subtle for this compound, it is crucial to maintain consistency.
Best Practices:
-
Consistency is Key: Use the same solvent for all standards, samples, and blanks throughout the entire experiment.
-
pH Control: For ionizable compounds, the pH of the solvent (especially if aqueous) can significantly impact the absorption spectrum by changing the protonation state of the molecule. Using buffered solutions can be necessary to ensure a consistent chemical form.[24]
-
Stability: Ensure that this compound is stable in the chosen solvent for the duration of the analysis. Perform a stability study by analyzing a sample over time to check for any degradation.[25][26]
Section 3: Key Experimental Protocols & Data
Spectrophotometric Properties Summary
The following table summarizes the key spectral data for Glibenclamide and its primary metabolite, highlighting the analytical challenge.
| Compound | λmax (nm) | Common Solvents | Key Challenge |
| Glibenclamide | ~300[7][9] | Methanol, Acetonitrile, 0.1M Methanolic HCl[7] | Parent drug interference |
| This compound | ~299.5[6] | Methanol | Severe spectral overlap with Glibenclamide[6] |
Protocol 1: General Workflow for Spectrophotometric Analysis
This protocol outlines the fundamental steps for analyzing this compound, incorporating self-validating checks.
-
Instrument Preparation:
-
Power on the spectrophotometer and its lamp. Allow for a 30-minute warm-up period.
-
-
Standard Stock Solution Preparation:
-
Calibration Curve Preparation:
-
Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards spanning the expected sample concentration range.
-
-
Sample Preparation:
-
Prepare the unknown sample using the same solvent. If from a biological matrix, perform the necessary extraction steps (e.g., protein precipitation followed by LLE/SPE).
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the predetermined λmax (~299.5 nm).
-
Zero the instrument using a cuvette filled with the solvent blank.
-
Measure the absorbance of each calibration standard and the unknown sample(s).
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standards.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be >0.999 for a valid curve.[7][10]
-
Use the equation of the line (y = mx + c) to calculate the concentration of this compound in the unknown sample.
-
Section 4: Visualized Workflows and Relationships
Diagram 1: Troubleshooting Workflow for Inaccurate Readings
This flowchart provides a logical path for diagnosing and resolving common issues in spectrophotometric analysis.
Caption: A systematic workflow for troubleshooting spectrophotometric analysis.
Diagram 2: Key Interference Pathways
This diagram illustrates the primary sources of interference in the analysis of this compound.
Sources
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- 5. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
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- 7. Validation of UV-Spectrometric Method for Determination of Glibenclamide [repository.sustech.edu:8080]
- 8. [PDF] Determination of Glibenclamide By Analytical Spectrophotometry | Semantic Scholar [semanticscholar.org]
- 9. Determination of Glibenclamide By Analytical Spectrophotometry | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
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- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 12. Login | Current Research in Pharmaceutical Sciences [crpsonline.com]
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- 14. Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of glibenclamide and its two major metabolites in human serum and urine by column liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 16. Derivative spectrophotometric determination of glibenclamide, mebeverine hydrochloride and clopamide in the presence of their alkaline-induced degradation products - Analyst (RSC Publishing) [pubs.rsc.org]
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- 18. eijppr.com [eijppr.com]
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- 21. derpharmachemica.com [derpharmachemica.com]
- 22. Validation and development of RP-HPLC method for quantification of glibenclamide in rat plasma and its application to pharmacokinetic studies in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. brieflands.com [brieflands.com]
long-term storage and stability of 4'-Hydroxyglibenclamide powder
Introduction
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the long-term storage and stability of 4'-Hydroxyglibenclamide powder. As the primary active metabolite of the sulfonylurea antidiabetic drug Glibenclamide (also known as Glyburide), understanding its stability profile is critical for ensuring the accuracy, reproducibility, and validity of experimental results.[1][2] This document moves beyond simple storage instructions to explain the scientific rationale behind best practices, offering troubleshooting advice and validation protocols to maintain compound integrity throughout its lifecycle in the laboratory.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound powder.
Q1: What are the ideal long-term storage conditions for this compound powder?
For long-term storage, this compound powder should be stored at -20°C in a tightly sealed container.[3] It is also crucial to protect the compound from light and moisture to prevent degradation.[3] The compound is known to be hygroscopic, meaning it can absorb moisture from the air, which can compromise its stability.
Q2: How long can I expect the powder to be stable under recommended long-term conditions?
When stored properly at -20°C and protected from light and moisture, the solid powder is stable for at least two years after receipt.[3] For lot-specific information, always refer to the Certificate of Analysis (CoA) provided by the manufacturer.
Q3: My compound arrived at ambient temperature. Is it still viable?
Yes. Short periods (less than one week) at ambient or elevated temperatures, such as those encountered during shipping, should not significantly impact the product's efficacy or shelf life.[3] Upon receipt, it is best practice to transfer the product to the recommended -20°C storage condition for long-term preservation.
Q4: How should I properly handle the powder vial before weighing?
Before opening the vial, especially when removing it from -20°C storage, it is critical to allow the container to equilibrate to room temperature for at least 60 minutes. This prevents atmospheric moisture from condensing on the cold powder, which could lead to hydrolysis and clumping. All handling and weighing should be performed in a controlled environment with low humidity if possible.
Q5: What is the recommended way to store this compound in solution?
Whenever possible, solutions should be prepared fresh for immediate use.[4] If a stock solution must be stored, it should be aliquoted into small, single-use volumes in tightly sealed vials and stored at -20°C . Under these conditions, the solution can generally be considered usable for up to one month .[4] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during experimentation, linking them back to compound stability.
Q: My experimental results are showing high variability between replicates. Could this be related to my this compound stock?
A: Yes, inconsistent results are a classic sign of compound degradation. If the active concentration of your compound is decreasing over time due to improper storage, it will directly impact experimental outcomes.
-
Causality: The sulfonylurea moiety in this compound is susceptible to hydrolysis, which breaks the molecule into inactive components.[5] This process can be accelerated by moisture and non-optimal pH conditions in solution. If your stock solution was stored improperly (e.g., at 4°C for an extended period, left at room temperature, or subjected to multiple freeze-thaw cycles), its potency may have diminished.
-
Recommended Action:
-
Review your storage logs for both the powder and the solution.
-
Prepare a fresh stock solution from the solid powder that has been stored correctly.
-
For critical validation, perform a stability check on your old solution against the fresh one using the HPLC protocol outlined below (Protocol 2). A significant decrease in the main peak area or the appearance of new peaks in the old solution's chromatogram indicates degradation.
-
Q: I noticed the appearance of my powder has changed. It looks clumpy and slightly off-color. Can I still use it?
A: A change in the physical appearance of the powder, which is typically a white to off-white crystalline solid, is a strong indicator of compromised integrity.[3][6]
-
Causality: Clumping is most often caused by the absorption of moisture due to the compound's hygroscopic nature. This can happen if the container was opened while still cold or not sealed properly. Discoloration may suggest chemical degradation, possibly due to oxidation or photolysis (exposure to light).
-
Recommended Action: It is strongly advised not to use the compromised powder for any quantitative or critical experiments. The exact concentration of the active compound is no longer certain. Discard the vial and obtain a new lot to ensure the reliability of your research.
Storage and Handling Summary
For quick reference, the following table summarizes the recommended conditions.
| Form | Storage Type | Temperature | Duration | Key Considerations |
| Solid Powder | Long-Term | -20°C | ≥ 2 years[3] | Protect from light and moisture; keep container tightly sealed.[3] |
| Short-Term / Shipping | Ambient or +4°C | < 1 week[3] | Transfer to -20°C upon receipt for long-term storage. | |
| Solution | Working Use | Room Temperature | Same day | Prepare fresh before each experiment for best results. |
| Stock Storage | -20°C | ≤ 1 month[4] | Aliquot to avoid freeze-thaw cycles; use tightly sealed vials. |
Experimental Protocols & Methodologies
Protocol 1: Standard Handling and Solution Preparation Workflow
This protocol ensures the integrity of the compound from storage to experimental use.
Caption: Workflow for handling this compound.
Protocol 2: Validating Compound Stability via Forced Degradation and HPLC
This protocol outlines a stability-indicating study to confirm that your analytical method can distinguish the intact drug from its degradation products. This is essential for validating the stability of your own samples.[7]
1. Objective: To assess the stability of this compound under stress conditions and ensure the analytical method is "stability-indicating."
2. Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO, Methanol)
-
HPLC system with UV or PDA detector[8]
-
0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
Mobile phase (e.g., Acetonitrile:Water buffer)[9]
-
C18 HPLC column
3. Procedure:
-
Prepare Control Sample: Accurately prepare a solution of this compound at a known concentration (e.g., 20 µg/mL) in your chosen solvent/mobile phase.[10] This is your T=0, unstressed sample.
-
Acid Hydrolysis: Mix an equal volume of your stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 2 hours). Neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix an equal volume of your stock solution with 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix your stock solution with a solution of 3% hydrogen peroxide (H₂O₂). Store at room temperature for a set time (e.g., 24 hours).
-
Photolytic Degradation: Expose your stock solution to direct UV light (e.g., 254 nm) or sunlight for a defined period (e.g., 48 hours), alongside a control sample wrapped in foil.
-
HPLC Analysis:
-
Data Interpretation:
-
Specificity: The method is stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.[7]
-
Stability Assessment: Compare the peak area of the main compound in the stressed samples to the control. A significant decrease in the peak area indicates degradation under that specific stress condition.
-
Caption: Potential degradation pathways for this compound.
References
-
ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. Available from: [Link]
-
The International Pharmacopoeia. Glibenclamide (Glibenclamidum). Available from: [Link]
-
PubMed. Thermal degradation of amorphous glibenclamide. Available from: [Link]
-
International Journal of Scientific Development and Research. Stability indicating study by using different analytical techniques. Available from: [Link]
-
National Institutes of Health (NIH). Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method. Available from: [Link]
-
PubMed. Does 4-trans-hydroxy-glibenclamide Show Hypoglycemic Activity?. Available from: [Link]
-
Longdom Publishing. Design and Validation of Stability Indicating Assay of Glibenclamide Using RP-HPLC Technique in Both Bulk, Pharmaceutical Formul. Available from: [Link]
-
FDA Verification Portal. GLIBENCLAMIDE. Available from: [Link]
-
Separation Science. Analytical Techniques In Stability Testing. Available from: [Link]
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Validation & Comparative
A Comparative Analysis of the Hypoglycemic Potency of Glibenclamide and its Primary Metabolite, 4'-Hydroxyglibenclamide
This guide provides a detailed comparison of the hypoglycemic potencies of the widely-used second-generation sulfonylurea, glibenclamide, and its principal active metabolite, 4'-Hydroxyglibenclamide. Directed at researchers, scientists, and professionals in drug development, this document synthesizes findings from in vivo and in vitro studies to offer a comprehensive understanding of their respective mechanisms, efficacy, and pharmacokinetic profiles.
Introduction: The Clinical Significance of Glibenclamide and Its Metabolism
Glibenclamide (also known as glyburide) has long been a cornerstone in the management of type 2 diabetes mellitus.[1] Its primary therapeutic action is the stimulation of insulin secretion from pancreatic β-cells, thereby lowering blood glucose levels.[2][3] The drug is extensively metabolized in the liver, with this compound being one of its main metabolites.[4] The recognition that this metabolite is not an inert byproduct but possesses intrinsic hypoglycemic activity has significant clinical implications, particularly in patient populations with altered drug metabolism or clearance, such as those with renal impairment.[5][6] Understanding the comparative potency of the parent drug and its active metabolite is therefore crucial for a complete picture of glibenclamide's therapeutic and safety profile.
Mechanism of Action: A Shared Pathway
Both glibenclamide and this compound exert their insulinotropic effects through the same well-established mechanism of action common to all sulfonylureas.[2][7] They bind to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells.[7] This binding event inhibits the channel's activity, leading to membrane depolarization. The change in membrane potential triggers the opening of voltage-gated calcium channels, resulting in an influx of calcium ions. The subsequent rise in intracellular calcium concentration stimulates the exocytosis of insulin-containing granules from the β-cells.[7][8]
In Vivo Hypoglycemic Potency: A Clear Distinction
Animal studies have consistently demonstrated that while this compound is pharmacologically active, its hypoglycemic potency is significantly lower than that of the parent compound, glibenclamide.
A key study in rats established that 4'-trans-hydroxy-glibenclamide is approximately 6.5 to 7 times less potent than glibenclamide.[5][6] This was determined by comparing the doses required to achieve a 30% reduction in blood glucose levels.[5] This indicates that on a molar basis, glibenclamide is substantially more effective at lowering blood glucose in vivo.
However, human studies reveal a more nuanced picture. When administered intravenously to healthy subjects, 3.5 mg of this compound (M1) produced a mean blood glucose reduction (expressed as percent of area under the curve over 5 hours) of 18.2%, which was comparable to the 19.9% reduction seen with 3.5 mg of intravenous glibenclamide.[4] For comparison, a 3.5 mg oral dose of glibenclamide resulted in a 23.8% reduction in the same study.[4] This suggests that while potentially less potent, the metabolite still exerts a clinically relevant hypoglycemic effect.
Table 1: Comparative In Vivo Hypoglycemic Effects
| Compound | Species | Key Finding | Reference |
| Glibenclamide | Rat | Parent compound | [5][6] |
| This compound | Rat | Approx. 6.5-7 times less potent than glibenclamide | [5][6] |
| Glibenclamide (IV) | Human | 19.9% reduction in blood glucose AUC (0-5h) | [4] |
| This compound (IV) | Human | 18.2% reduction in blood glucose AUC (0-5h) | [4] |
| Glibenclamide (Oral) | Human | 23.8% reduction in blood glucose AUC (0-5h) | [4] |
In Vitro Insulinotropic Potency: Assessing Intrinsic Activity
To dissect the intrinsic activity of these compounds on pancreatic β-cells, independent of pharmacokinetic factors, in vitro insulin secretion assays are indispensable. Studies using isolated rat pancreatic islets have shown that glibenclamide significantly enhances glucose-stimulated insulin secretion, with an EC50 (the concentration that elicits 50% of the maximal response) of approximately 5.8 µM in pre-exposed islets.[8]
Table 2: In Vitro Insulin Secretion Potency of Glibenclamide
| Cell Model | Glucose Concentration | Glibenclamide EC50 | Reference |
| Isolated Rat Pancreatic Islets | Varied | ~5.8 µM | [8] |
Pharmacokinetic Profile: A Key Determinant of In Vivo Activity
The observed differences in in vivo hypoglycemic potency are likely influenced by the pharmacokinetic profiles of glibenclamide and its metabolite. While a direct head-to-head comparative pharmacokinetic study in rats was not identified in the literature reviewed, individual studies provide insights into the disposition of glibenclamide.
In normal rats, following a single oral dose of 10 mg/kg, glibenclamide reached a maximum plasma concentration (Cmax) of 340.10 µg/ml at a Tmax of 3.67 hours.[2] The clearance of glibenclamide can be affected by metabolic status; for instance, in diabetic rats, the clearance was found to be significantly slower than in normal rats.[2] The lack of comprehensive pharmacokinetic data for this compound under similar conditions makes it challenging to definitively attribute the difference in in vivo potency solely to pharmacodynamic effects.
Table 3: Pharmacokinetic Parameters of Glibenclamide in Rats (Oral Administration)
| Parameter | Value | Conditions | Reference |
| Dose | 10 mg/kg | Normal Rats | [2] |
| Cmax | 340.10 µg/ml | Normal Rats | [2] |
| Tmax | 3.67 hours | Normal Rats | [2] |
Experimental Protocols
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Rat Model
This protocol is designed to assess the in vivo hypoglycemic potency of a test compound.
Step-by-Step Methodology:
-
Animal Model: Utilize male Wistar or Sprague-Dawley rats with induced diabetes (e.g., via streptozotocin injection).
-
Acclimatization and Fasting: Allow rats to acclimate for at least one week before the experiment. Fast the animals overnight (approximately 16 hours) with free access to water.
-
Grouping and Dosing: Randomly assign rats to treatment groups (e.g., vehicle control, glibenclamide, this compound at various doses). Administer the compounds via oral gavage or intraperitoneal injection.
-
Glucose Challenge: After a set period (e.g., 30-60 minutes) post-compound administration, administer an oral glucose load (e.g., 2 g/kg body weight).
-
Blood Sampling: Collect blood samples from the tail vein at baseline (0 minutes) and at specified time points (e.g., 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Glucose Measurement: Determine blood glucose concentrations using a validated glucometer or biochemical analyzer.
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion over time for each group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of the different treatments.
In Vitro Insulin Secretion Assay using INS-1 Cells
This protocol assesses the direct insulinotropic effect of a compound on a pancreatic β-cell line.
Step-by-Step Methodology:
-
Cell Culture: Culture INS-1 cells in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum, L-glutamine, sodium pyruvate, and β-mercaptoethanol) until they reach a confluent monolayer.
-
Pre-incubation: Wash the cells with a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate. Pre-incubate the cells in this buffer for a defined period (e.g., 1-2 hours).
-
Stimulation: Replace the pre-incubation buffer with KRBB containing a stimulatory glucose concentration (e.g., 16.7 mM) and varying concentrations of the test compounds (glibenclamide or this compound).
-
Incubation: Incubate the cells for a specified time (e.g., 1-2 hours) at 37°C.
-
Supernatant Collection: Collect the supernatant, which contains the secreted insulin.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: Normalize the amount of secreted insulin to the total protein content or cell number. Plot the dose-response curves and calculate the EC50 values for each compound.
Conclusion
The available evidence conclusively demonstrates that this compound is an active metabolite of glibenclamide with significant hypoglycemic properties. However, in vivo studies in animal models indicate that it is considerably less potent than the parent drug. Human studies, while confirming its activity, suggest a more comparable effect to intravenous glibenclamide, highlighting the importance of considering the route of administration and pharmacokinetic differences.
For a more definitive comparison of their intrinsic potencies, further in vitro studies are warranted to establish a clear dose-response relationship and determine the EC50 for this compound-induced insulin secretion in a standardized β-cell line. Additionally, a head-to-head pharmacokinetic comparison in an animal model would be invaluable in elucidating the relative contributions of pharmacokinetics and pharmacodynamics to the observed differences in in vivo hypoglycemic activity. Such data would provide a more complete understanding of the overall pharmacological profile of glibenclamide and its metabolites, which is essential for optimizing its therapeutic use and ensuring patient safety.
References
- Exposure to glibenclamide increases rat beta cells sensitivity to glucose. British Journal of Pharmacology.
- Des 4-trans-hydroxy-glibenclamide Show Hypoglycemic Activity? Arzneimittelforschung.
- [Hypoglycemic sulfonylurea metabolites: clinical interest.
- Effects of Glibenclamide on insulin secretion and glucokinase activity in normal and diabetic rat pancreatic islets.
- Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans. Diabetes Care.
- Effects of glibenclamide on pancreatic beta-cell prolifer
- Glibenclamide in patients with poorly controlled type 2 diabetes: a 12-week, prospective, single-center, open-label, dose-escalation study. Clinical Pharmacology in Drug Development.
- Modulation of the Insulinotropic Action of Glibenclamide and Glimepiride by Nutrient Secretagogues in Pancreatic Islets From Normoglycemic and Hyperglycemic R
- Changes in the pharmacokinetics of glibenclamide in rats with streptozotocin-induced diabetes mellitus. Acta Pharmaceutica Sinica B.
- Glibenclamide-Induced Autophagy Inhibits Its Insulin Secretion-Improving Function in β Cells.
- Bioavailability and Antihyperglycemic Effect of Four Glibenclamide Tablets: A Comparative Study. Journal of Pharmaceutical and Allied Sciences.
- Glibenclamide-pregnenolone derivative has greater hypoglycemic effects and biodistribution than glibenclamide-OH in alloxan-rats. Biomedical Papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia.
- Stimulation of insulin release by repaglinide and glibenclamide involves both common and distinct processes. Diabetes.
- Glucagon-like Peptide I Enhances the Insulinotropic Effect of Glibenclamide in NIDDM Patients and in the Perfused R
- Comparison of the effects of glibenclamide on metabolic parameters, GLUT1 expression, and liver injury in rats with severe and mild streptozotocin-induced diabetes mellitus. Medicina (Kaunas).
- 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties. American Journal of Physiology-Endocrinology and Metabolism.
- Glibenclamide-dependent secretion of insulin in pancreatic cells.
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A Comparative Guide to 4'-Hydroxyglibenclamide and Other Sulfonylureas for Researchers
This guide provides an in-depth comparative analysis of 4'-Hydroxyglibenclamide, the primary active metabolite of glibenclamide, and other prominent second-generation sulfonylureas. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological differences that dictate their utility in experimental and clinical contexts, supported by relevant experimental data and protocols.
Introduction: The Sulfonylurea Class and Its Core Mechanism
Sulfonylureas have been a cornerstone in the management of type 2 diabetes for over six decades[1][2]. Their primary mechanism of action involves stimulating insulin secretion from pancreatic β-cells[3][4]. Structurally, they are characterized by a central sulfonylurea moiety[5]. This class of drugs targets the ATP-sensitive potassium (KATP) channel, a critical regulator of the β-cell's membrane potential[3][6].
The KATP channel is a hetero-octameric complex composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor (SUR) subunits[7]. In pancreatic β-cells, the specific isoform is SUR1[6]. Under basal glucose conditions, these channels are open, allowing potassium efflux and maintaining a hyperpolarized membrane state that prevents insulin release[8]. When glucose levels rise, intracellular ATP increases, leading to the closure of KATP channels. Sulfonylureas mimic this effect of high ATP[9]. By binding to the SUR1 subunit, they induce channel closure, leading to membrane depolarization, activation of voltage-gated calcium channels, and subsequent influx of Ca2+, which triggers the exocytosis of insulin-containing granules[3][6][7].
Second-generation sulfonylureas, including glibenclamide (glyburide), glipizide, gliclazide, and glimepiride, are preferred over first-generation agents due to their enhanced potency and improved safety profiles[2][5]. However, significant pharmacological differences exist even within this generation, influencing their clinical and research applications.
The Metabolic Journey: From Glibenclamide to this compound
Glibenclamide (also known as glyburide) is extensively metabolized in the liver, primarily through hydroxylation by the cytochrome P450 system[10][11]. The two major metabolites are 4'-trans-hydroxyglibenclamide (M1) and 3'-cis-hydroxyglibenclamide (M2)[10]. This compound is the main active metabolite[10][12]. The metabolic conversion is predominantly catalyzed by CYP3A4 and, to a lesser extent, CYP2C9 and CYP2C19[11][13][14].
Understanding this metabolic pathway is crucial, as the formation of an active metabolite contributes to the parent drug's overall pharmacological profile and duration of action.
Caption: Metabolic conversion of Glibenclamide in the liver.
Head-to-Head: this compound vs. Glibenclamide
While this compound is an active metabolite, its pharmacological properties are distinct from its parent compound, glibenclamide.
-
Hypoglycemic Potency: The most significant difference lies in their potency. Experimental studies in rats have shown that 4'-trans-hydroxy-glibenclamide is approximately 6.5 times less potent than glibenclamide in its ability to lower blood glucose[15].
-
Mechanism of Action: Both compounds target the SUR1 subunit of the KATP channel. This compound can inhibit glibenclamide binding to rat brain synaptosomes, which express SUR1/Kir6.2 channels, with high affinity (IC50 of 0.95 nM)[12]. This confirms it shares the same molecular target. However, its reduced whole-organism potency suggests differences in binding kinetics, cell permeability, or downstream effects compared to the parent drug.
-
Clinical Significance: The formation of a less potent but still active metabolite contributes to glibenclamide's prolonged duration of action and a higher, more persistent risk of hypoglycemia compared to other sulfonylureas that are metabolized to inactive compounds[16]. This is a critical consideration in both clinical use, particularly in elderly patients or those with renal impairment, and in experimental design where a defined duration of action is required[17][18].
Broader Comparison: Performance Against Other Second-Generation Sulfonylureas
The choice of a sulfonylurea for research or clinical purposes often depends on its specific characteristics beyond simple glucose-lowering efficacy. Key differentiators include β-cell selectivity, duration of action, and risk of adverse events.
Pharmacodynamic Differences: KATP Channel Selectivity
A crucial distinction among sulfonylureas is their relative affinity for the pancreatic β-cell SUR1 subunit versus the SUR2A and SUR2B subunits found in cardiac and smooth muscle, respectively[6]. This selectivity has potential implications for cardiovascular safety.
-
Glibenclamide & Glimepiride: These are considered "nonspecific" as they bind with high affinity to both SUR1 and SUR2 subunits[16][19]. The blockade of cardiac KATP channels (SUR2A) is theorized to interfere with a protective mechanism known as ischemic preconditioning, where brief ischemic episodes protect the heart from a subsequent, more prolonged ischemic event[20][21].
-
Gliclazide & Glipizide: These are considered "pancreas-specific" or "short-acting" as they show significantly higher selectivity for the SUR1 subunit over SUR2[16][19]. This property is often cited as a reason for a potentially better cardiovascular safety profile[22].
Caption: Differential selectivity of sulfonylureas for KATP channel SUR subunits.
Comparative Pharmacokinetics and Clinical Profile
The pharmacokinetic profiles of second-generation sulfonylureas directly impact their clinical use and side-effect profiles, particularly the risk of hypoglycemia.
| Feature | Glibenclamide (Glyburide) | Glipizide | Gliclazide | Glimepiride |
| Class | Nonspecific, Long-acting[16][19] | Pancreas-specific, Short-acting[16][19] | Pancreas-specific, Short-acting[16][19] | Nonspecific, Long-acting[16][19] |
| Duration of Action | Up to 24 hours | 12-24 hours | 12-24 hours | ~24 hours |
| Metabolism | Hepatic (CYP3A4, CYP2C9)[11][13] | Hepatic (inactive metabolites) | Hepatic (inactive metabolites) | Hepatic (active metabolites)[16] |
| Active Metabolites | Yes (this compound) [10][12] | No | No | Yes (less active) |
| Risk of Hypoglycemia | Highest [17][18] | Lower[23] | Lower[23] | Lower than Glibenclamide[17] |
| Cardiovascular Safety | Controversial; potential to inhibit ischemic preconditioning[21]. Some studies show no increased risk vs. gliclazide[20]. | Generally considered safer due to pancreas specificity[19]. | Favorable profile; may have benefits beyond glucose lowering[22]. | Generally considered safe in large trials[23]. |
Data Synthesis: Glibenclamide's combination of high potency, long duration of action, and the presence of an active metabolite (this compound) makes it the most likely sulfonylurea to cause severe and prolonged hypoglycemia[16][17][19]. For this reason, its use is often discouraged, especially in vulnerable populations[17]. Glipizide and gliclazide are generally considered safer options regarding hypoglycemia risk[23]. While glimepiride also has a long duration of action, its risk of hypoglycemia is considered lower than that of glibenclamide[17].
Key Experimental Protocols for Comparative Assessment
To objectively compare the performance of sulfonylureas, standardized in vitro and ex vivo assays are essential. The following protocols provide a framework for such investigations.
Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets
This assay is fundamental for determining the potency and efficacy of insulin secretagogues.
Objective: To quantify and compare the insulin-releasing capacity of this compound and other sulfonylureas from isolated rodent or human pancreatic islets under low and high glucose conditions.
Methodology:
-
Islet Isolation: Isolate pancreatic islets from the model organism (e.g., mouse, rat) using collagenase digestion followed by density gradient centrifugation.
-
Islet Culture & Recovery: Culture isolated islets overnight in a standard culture medium (e.g., RPMI-1640) supplemented with 10% FBS and 11.1 mM glucose to allow recovery[24].
-
Pre-incubation: Hand-pick islets of similar size into a multi-well plate. Pre-incubate batches of 5-10 islets in triplicate in Krebs-Ringer Bicarbonate (KRB) buffer containing a basal glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a baseline secretion rate[24][25].
-
Stimulation Phase: Replace the pre-incubation buffer with fresh KRB containing:
-
Basal glucose (2.8 mM) as a negative control.
-
Stimulatory glucose (e.g., 16.7 mM) as a positive control.
-
Basal glucose + Test Compound (e.g., 1 µM Glibenclamide).
-
Basal glucose + Test Compound (e.g., 1 µM this compound).
-
Basal glucose + Other Sulfonylureas at equimolar concentrations.
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C[25].
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well. Store at -20°C or -80°C until analysis[26].
-
Insulin Content: Lyse the remaining islets in each well using acidified ethanol to extract total intracellular insulin content[25][26]. This is crucial for normalizing secreted insulin data.
-
Quantification: Measure insulin concentrations in the supernatant and islet lysates using a validated method such as ELISA or radioimmunoassay[24].
-
Data Analysis: Express secreted insulin as a percentage of total insulin content for each well. Compare the stimulation index (secretion at test condition / secretion at basal glucose) across all compounds.
Caption: Workflow for the static Glucose-Stimulated Insulin Secretion (GSIS) assay.
Protocol 2: Electrophysiological Analysis via Patch-Clamp
This technique provides direct evidence of a compound's effect on KATP channel activity.
Objective: To measure and compare the inhibitory effects of different sulfonylureas on KATP channel currents in pancreatic β-cells or a heterologous expression system (e.g., Xenopus oocytes or COSm6 cells expressing Kir6.2/SUR1).
Methodology:
-
Cell Preparation: Use primary β-cells or a cell line expressing the desired KATP channel subunits (Kir6.2/SUR1 for pancreatic, Kir6.2/SUR2A for cardiac)[27][28].
-
Patch-Clamp Configuration: Establish a whole-cell or inside-out patch-clamp configuration. The inside-out configuration is ideal for applying drugs directly to the intracellular face of the channel where the SUR1 binding site is located[8][27][28].
-
Solution Composition:
-
Recording Baseline Activity: At a fixed holding potential (e.g., -60 mV), record the robust outward K+ current through the open KATP channels[8].
-
Drug Application: Perfuse the bath with solutions containing increasing concentrations of the test sulfonylurea (e.g., glibenclamide, this compound, gliclazide) to generate a dose-response curve.
-
Data Acquisition: Record the current at each concentration until a steady-state block is achieved[29].
-
Data Analysis:
-
Measure the remaining current at each drug concentration relative to the initial baseline current.
-
Fit the dose-response data to the Hill equation to determine the half-maximal inhibitory concentration (IC50) and the Hill coefficient (h) for each compound[8].
-
The IC50 value provides a direct measure of the compound's potency at the channel level.
-
Caption: Workflow for Patch-Clamp analysis of KATP channel inhibition.
Conclusion and Future Directions
The comparative analysis reveals that while all sulfonylureas share a common mechanism of closing pancreatic KATP channels, they are not interchangeable.
-
This compound is a pharmacologically active metabolite of glibenclamide but is significantly less potent than its parent compound. Its existence contributes to glibenclamide's prolonged and unpredictable hypoglycemic effect, a key liability.
-
Glibenclamide itself is distinguished by its high potency, long duration of action, and lack of selectivity for pancreatic β-cell KATP channels. These factors combine to produce the highest risk of severe hypoglycemia within the second-generation class[16][17].
-
Gliclazide and Glipizide offer a superior safety profile due to their pancreas selectivity and metabolism into inactive compounds, resulting in a lower incidence of hypoglycemia[19][23].
-
Glimepiride occupies an intermediate position, with a long duration of action but a lower risk of hypoglycemia compared to glibenclamide[17].
For researchers, the choice of sulfonylurea should be deliberate. Glibenclamide, due to its high affinity and widespread use in historical studies, remains a valuable tool for probing KATP channel function, but its off-target effects and active metabolite must be considered when interpreting data. Gliclazide may be a more appropriate tool when seeking β-cell-specific effects. The study of this compound is critical for understanding the complete pharmacokinetic and pharmacodynamic profile of glibenclamide and for developing safer insulin secretagogues.
References
A comprehensive list of all sources cited within this guide is provided below for verification and further reading.
Click to expand Reference List
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Molecular Mechanism of Sulphonylurea Block of KATP Channels Carrying Mutations That Impair ATP Inhibition and Cause Neonatal Diabetes. National Institutes of Health (NIH). [Link]
-
Photo-Switchable Sulfonylureas Binding to ATP-Sensitive Potassium Channel Reveal the Mechanism of Light-Controlled Insulin Release. ACS Publications. [Link]
-
Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides. National Institutes of Health (NIH). [Link]
-
Identification and relative contributions of human cytochrome P450 isoforms involved in the metabolism of glibenclamide and lansoprazole: evaluation of an approach based on the in vitro substrate disappearance rate. PubMed. [Link]
-
glyburide. ClinPGx. [Link]
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By which channels do sulfonylureas exert their hypoglycemic effect?. Dr.Oracle. [Link]
-
Video: Oral Hypoglycemic Agents: Sulfonylureas. JoVE. [Link]
-
Contributions of Human Cytochrome P450 Enzymes to Glyburide Metabolism. Request PDF. [Link]
-
Inhibitory effect of glyburide on human cytochrome p450 isoforms in human liver microsomes. PubMed. [Link]
-
Structure of glyburide and its metabolites on basis of the synthesized... ResearchGate. [Link]
-
Static insulin secretion analysis of isolated islets. Protocols.io. [Link]
-
Pharmacologic Differences of Sulfonylureas and the Risk of Adverse Cardiovascular and Hypoglycemic Events. Diabetes Care. [Link]
-
Analysis of the differential modulation of sulphonylurea block of β-cell and cardiac ATP-sensitive K+ (KATP) channels by Mg-nucleotides. National Institutes of Health (NIH). [Link]
-
What is the best sulfonylurea (second-generation oral hypoglycemic agent) for treating type 2 diabetes?. Dr.Oracle. [Link]
-
Comparative Review of Dipeptidyl peptidase-4 Inhibitors and Sulphonylureas. PubMed. [Link]
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What is the comparison of sulfonylureas?. Dr.Oracle. [Link]
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Sulfonylureas and their use in clinical practice. PubMed Central. [Link]
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Pharmacologic Differences of Sulfonylureas and the Risk of Adverse Cardiovascular and Hypoglycemic Events. PubMed. [Link]
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Pulsatile Insulin Secretion by Human Pancreatic Islets. Oxford Academic. [Link]
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Second Generation Sulfonylurea. FPnotebook. [Link]
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Mechanistic Investigation of GHS-R Mediated Glucose-Stimulated Insulin Secretion in Pancreatic Islets. MDPI. [Link]
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A protocol for studying glucose homeostasis and islet function in mice. PubMed Central. [Link]
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Sulfonylurea and K + -Channel Opener Sensitivity of K ATP Channels: Functional Coupling of Kir6.2 and Sur1 Subunits. Rockefeller University Press. [Link]
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(PDF) Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets v3. ResearchGate. [Link]
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Sulfonylureas. National Institutes of Health (NIH). [Link]
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Des 4-trans-hydroxy-glibenclamide Show Hypoglycemic Activity?. PubMed. [Link]
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Sulfonylurea and K -Channel Opener Sensitivity of KATP Channels Functional Coupling of Kir6.2 and SUR1 Subunits. Semantic Scholar. [Link]
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Clinical review: Safety and efficacy comparison between sulfonylureas and dipep-tidyl peptidase-4 inhibitors as second-line therapies in type 2 diabetes mellitus. Gulf Medical University. [Link]
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Effect of Second-Generation Sulfonylureas on Survival in Patients With Diabetes Mellitus After Myocardial Infarction. National Institutes of Health (NIH). [Link]
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Glibenclamide. Wikipedia. [Link]
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Glibenclamide And Cardiovascular Risk In Diabetic Patients. N/A. [Link]
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Standardized procedure for the assay and identification of hypoglycemic sulfonylureas in human plasma. PubMed. [Link]
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Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. National Institutes of Health (NIH). [Link]
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Study Compares Common Type 2 Diabetes Drugs, Finding Higher Cardiovascular Risk for One Medication. Mass General Brigham. [Link]
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Adverse cardiovascular events during treatment with glyburide (glibenclamide) or gliclazide in a high-risk population. PubMed. [Link]
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Practical considerations and guidelines for dosing sulfonylureas as monotherapy or combination therapy. Request PDF. [Link]
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Comparison of gliclazide and glibenclamide treatment in non-insulin-dependent diabetes. N/A. [Link]
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Glibenclamide action on myocardial function and arrhythmia incidence in the healthy and diabetic heart. PubMed. [Link]
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Pharmacology of oral hypoglycaemic drugs. Deranged Physiology. [Link]
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Glibenclamide Prevents Hypoglycemia-Induced Fatal Cardiac Arrhythmias in Rats. National Institutes of Health (NIH). [Link]
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Mechanism of Action of Novel Glibenclamide Derivatives on Potassium and Calcium Channels for Insulin Secretion. PubMed. [Link]
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A Researcher's Guide to Validating the Specificity of 4'-Hydroxyglibenclamide for SUR1 over SUR2
For researchers in metabolic disease and cardiovascular medicine, understanding the nuanced interactions of drugs with their molecular targets is paramount. Glibenclamide, a potent second-generation sulfonylurea, has been a cornerstone in type 2 diabetes treatment for decades. Its therapeutic efficacy stems from its high-affinity binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells. This interaction closes the K-ATP channel, leading to insulin secretion.[1][2] However, the body rapidly metabolizes glibenclamide into active metabolites, primarily 4'-trans-hydroxyglibenclamide (4'-OH-GBC).
This guide provides an in-depth comparison of the experimental methodologies required to validate the binding specificity of 4'-Hydroxyglibenclamide for SUR1, the pancreatic isoform, versus SUR2, the isoform predominantly found in cardiac and smooth muscle.[3] A thorough understanding of this specificity is critical for assessing the potential for off-target cardiovascular effects and for the development of more selective next-generation therapeutics.
The Central Question: Does Hydroxylation Impact SUR Subtype Selectivity?
The K-ATP channel is a hetero-octameric complex composed of four pore-forming Kir6.x subunits and four regulatory SUR subunits.[4] The SUR subunit dictates the channel's pharmacological properties, with SUR1 conferring high sensitivity to sulfonylureas and SUR2 exhibiting a significantly lower affinity.[3] Glibenclamide itself demonstrates a pronounced selectivity for SUR1, with a binding affinity that can be over 100-fold higher than for SUR2 isoforms.
The primary active metabolite, this compound, retains hypoglycemic activity, indicating it interacts with SUR1.[5] However, its potency is demonstrably reduced compared to the parent compound. A study in rats showed it to be approximately 6.5 times less potent than glibenclamide in producing a 30% decrease in blood glucose.[5] This raises a crucial question for drug development professionals: Does the hydroxylation that reduces its potency also alter its specificity profile for SUR1 versus SUR2?
This guide will walk through the essential experimental frameworks to rigorously answer this question.
Visualizing the K-ATP Channel and Sulfonylurea Action
To contextualize the experimental approaches, it is essential to visualize the molecular players. The K-ATP channel's function is elegantly simple: it links the cell's metabolic state to its electrical excitability.
Experimental Validation: A Two-Pronged Approach
To definitively assess the specificity of this compound, two complementary techniques are indispensable: radioligand binding assays to quantify binding affinity and patch-clamp electrophysiology to measure functional channel inhibition.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the affinity (expressed as the dissociation constant, Kd, or inhibition constant, Ki) of a compound for its receptor. The underlying principle is competition: the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand (e.g., [3H]glibenclamide) from the SUR subunit is measured.
-
Choice of Radioligand: [3H]glibenclamide is the logical choice as it is a high-affinity ligand for SUR1, allowing for a sensitive competition assay.
-
Source of Receptors: To ensure specificity, it is crucial to use cell lines (e.g., HEK293 or COS-7) transiently or stably expressing specific K-ATP channel subunit combinations: Kir6.2/SUR1 and Kir6.2/SUR2A (or SUR2B). This avoids the confounding presence of other endogenous channels. Membranes from tissues with high endogenous expression, like brain or pancreatic islets for SUR1, can also be used.
-
Assay Conditions: Incubation times and temperatures must be optimized to reach equilibrium. Non-specific binding is determined by adding a high concentration of unlabeled glibenclamide and must be subtracted from total binding.
-
Membrane Preparation:
-
Culture HEK293 cells transfected to express either human Kir6.2/SUR1 or Kir6.2/SUR2A.
-
Harvest cells 48-72 hours post-transfection.
-
Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine in order: assay buffer, a constant concentration of [3H]glibenclamide (e.g., 1-2 nM), and a range of concentrations of unlabeled this compound (e.g., 10-12 M to 10-5 M).
-
To determine non-specific binding, include tubes with a saturating concentration of unlabeled glibenclamide (e.g., 1 µM for SUR1).
-
Initiate the reaction by adding the membrane preparation (e.g., 50-100 µg protein for SUR1, up to 200 µg for SUR2).
-
Incubate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 (concentration causing 50% inhibition).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Based on available data for glibenclamide and its metabolite, we can anticipate the following outcomes. Crucially, while data for 4'-OH-GBC on SUR1 exists, its affinity for SUR2 has not been explicitly published and is presented here as a hypothetical, yet expected, result based on the behavior of the parent compound.
| Compound | Target | Binding Affinity (Ki or IC50) | Data Source / Expectation |
| Glibenclamide | SUR1 | ~0.2-2 nM | Published Data[6] |
| SUR2A/B | >100 nM (300-500 fold lower than SUR1) | Published Data | |
| This compound | SUR1 | ~0.95 nM (high-affinity site) | Published Data[7] |
| SUR2A/B | Hypothesis: Significantly >100 nM | Expected based on reduced overall potency and SAR |
A high Ki value for SUR2 relative to SUR1 would validate the specificity of this compound.
Patch-Clamp Electrophysiology: Measuring Functional Inhibition
While binding assays reveal affinity, they do not directly measure the functional consequence of that binding. Patch-clamp electrophysiology allows for the direct measurement of K-ATP channel currents in live cells or excised membrane patches, providing a functional readout of channel inhibition.
-
Configuration: The inside-out patch configuration is ideal. It allows for the precise control of the intracellular (bath) solution, enabling the application of known concentrations of this compound and nucleotides (ATP, ADP) directly to the intracellular face of the channel.
-
Cell System: As with binding assays, using a heterologous expression system (e.g., HEK293 cells expressing Kir6.2/SUR1 or Kir6.2/SUR2A) provides a clean, well-defined system to measure the activity of a specific channel type.
-
Solution Composition: The intracellular solution should initially be ATP-free to maximize channel opening. Subsequent application of ATP can confirm the channel's identity, followed by the application of this compound to measure inhibition.
-
Preparation:
-
Plate transfected HEK293 cells onto small glass coverslips 24-48 hours before the experiment.
-
Prepare a patch pipette from borosilicate glass, with a resistance of 2-5 MΩ when filled with pipette solution.
-
The pipette (extracellular) solution should contain high K+ to set the K+ equilibrium potential near 0 mV (e.g., 140 mM KCl).
-
The bath (intracellular) solution should also contain high K+ and be initially free of ATP to promote channel opening.
-
-
Recording:
-
Using a micromanipulator, bring the pipette into contact with a cell and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Pull the pipette away from the cell to excise the patch of membrane, resulting in the inside-out configuration where the intracellular side of the membrane faces the bath solution.
-
Hold the membrane potential at a constant voltage (e.g., -50 mV).
-
Record baseline K-ATP channel activity. Channels will appear as discrete, rectangular downward deflections in the current trace.
-
-
Drug Application and Data Acquisition:
-
Using a perfusion system, apply a solution containing a known concentration of ATP (e.g., 100 µM) to confirm the channels are ATP-sensitive (activity should decrease).
-
Wash out the ATP to restore channel activity.
-
Apply increasing concentrations of this compound to the bath, allowing the channel activity to reach a steady state at each concentration.
-
Record several minutes of data at each concentration.
-
-
Data Analysis:
-
Measure the total channel activity, often expressed as NPo (Number of channels × Open probability).
-
Normalize the NPo at each drug concentration to the baseline NPo.
-
Plot the normalized current versus the drug concentration and fit the data with the Hill equation to determine the IC50 for channel inhibition.
-
Repeat the entire procedure for cells expressing the SUR2A subtype.
-
The functional data from electrophysiology should correlate with the binding data.
| Compound | Target Channel | Functional Inhibition (IC50) | Data Source / Expectation |
| Glibenclamide | Kir6.2/SUR1 | ~5-10 nM | Published Data |
| Kir6.2/SUR2A | ~30-60 nM (significantly higher) | Published Data[8][9] | |
| This compound | Kir6.2/SUR1 | Hypothesis: Higher than glibenclamide (~20-100 nM) | Expected based on reduced in vivo potency |
| Kir6.2/SUR2A | Hypothesis: Micromolar range (>> SUR1 IC50) | Expected based on SAR and low SUR2 affinity |
A significantly larger IC50 value for Kir6.2/SUR2A channels compared to Kir6.2/SUR1 would provide strong functional evidence for the specificity of this compound.
Synthesizing the Evidence for a Complete Picture
By integrating the results from both radioligand binding and patch-clamp electrophysiology, researchers can build a robust and self-validating case for the specificity of this compound. The binding data provides a direct measure of affinity at the molecular level, while the electrophysiology data confirms that this binding translates into a functional effect with a corresponding dose-dependency.
References
- Zharikova, et al. (2009). Identification of the major human hepatic and placental enzymes responsible for the biotransformation of glyburide. Biochemical Pharmacology, 78(12), 1483-1490. (Note: This reference is cited by commercial suppliers for the IC50 data, direct access to the full text was not available).
-
Sulfonylureas and their use in clinical practice. (2015). European Review for Medical and Pharmacological Sciences. Available at: [Link]
-
Ripoll, C., Lederer, W. J., & Nichols, C. G. (1993). On the mechanism of inhibition of KATP channels by glibenclamide in rat ventricular myocytes. Journal of Cardiovascular Electrophysiology, 4(1), 38-47. Available at: [Link]
- Mourre, C., Ben Ari, Y., Bernardi, H., Fosset, M., & Lazdunski, M. (1989). Antidiabetic sulfonylureas: localization of binding sites in the brain and effects on the hyperpolarization induced by anoxia in hippocampal slices. Brain Research, 486(1), 159-164.
- Spruce, A. E., Standen, N. B., & Stanfield, P. R. (1987). The action of external tetraethylammonium ions on unitary delayed rectifier potassium channels of frog skeletal muscle. The Journal of Physiology, 382, 213-236. (Note: While not directly about glibenclamide, this provides context for electrophysiological techniques).
-
Teramoto, N., et al. (2004). Blocking actions of glibenclamide on ATP-sensitive K+ channels in pig urethral myocytes. Journal of Pharmacy and Pharmacology, 56(4), 519-524. Available at: [Link]
-
Löffler-Walz, C., et al. (2002). Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides. British Journal of Pharmacology, 136(6), 867-876. Available at: [Link]
- Armstrong, C. M., & Hille, B. (1972). The inner quaternary ammonium ion receptor in potassium channels of the node of Ranvier. The Journal of General Physiology, 59(4), 388-400.
-
Electrophysiological analysis of cardiac KATP channel. (2024). Bio-protocol. Available at: [Link]
- Cordiner, R., & Pearson, E. R. (2018). Reflections on the sulphonylurea story: A drug class at risk of extinction or a drug class worth reviving?. Diabetes, Obesity and Metabolism. (This is a review article providing context on sulfonylureas).
-
Activation of glibenclamide-sensitive ATP-sensitive K+ channels during β-adrenergically induced metabolic stress produces a substrate for atrial tachyarrhythmia. (2012). Circulation: Arrhythmia and Electrophysiology. Available at: [Link]
-
Li, K., et al. (2024). Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels. Channels. Available at: [Link]
-
Glyburide. (2023). StatPearls. Available at: [Link]
- Effects and serum levels of glibenclamide and its active metabolites in patients with type 2 diabetes. (2007). ResearchGate. (Note: This is a requestable full-text, providing context on metabolite levels).
-
Zünkler, B. J., et al. (1993). Modulation of the effect of glibenclamide on KATP channels by ATP and ADP. Naunyn-Schmiedeberg's Archives of Pharmacology, 347(2), 213-218. Available at: [Link]
-
Different glibenclamide-sensitivity of ATP-sensitive K+ currents using different patch-clamp recording methods. (2006). European Journal of Pharmacology. Available at: [Link]
-
Pharmacology of Glibenclamide (Glyburide, Diabeta); Mechanism of action, Pharmacokinetics, Uses. (2024). YouTube. Available at: [Link]
-
Rydberg, T., et al. (1997). Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics. British Journal of Clinical Pharmacology, 43(4), 395-403. Available at: [Link]
-
Balant, L., Fabre, J., Loutan, L., & Samimi, H. (1979). Does 4-trans-hydroxy-glibenclamide show hypoglycemic activity?. Arzneimittel-Forschung, 29(1), 162-163. Available at: [Link]
-
Martin, G. M., et al. (2017). Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM. eLife. Available at: [Link]
-
Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM. (2017). PubMed. Available at: [Link]
Sources
- 1. Glyburide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
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- 4. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Des 4-trans-hydroxy-glibenclamide show hypoglycemic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two binding sites for [3H]glibenclamide in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
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A Comparative Guide to the Pharmacokinetics of Glibenclamide and its Active Metabolite, 4'-Hydroxyglibenclamide, in Rat Models
Prepared by a Senior Application Scientist
This guide provides an in-depth comparison of the pharmacokinetic profiles of glibenclamide, a potent second-generation sulfonylurea, and its principal active metabolite, 4'-hydroxyglibenclamide, within rat models. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic, toxicological, and efficacy studies. We will dissect the experimental rationale, present detailed protocols, and analyze comparative data to provide a comprehensive understanding of how these two compounds behave in vivo.
Introduction: The Significance of Parent vs. Metabolite Pharmacokinetics
Glibenclamide (also known as glyburide) is a cornerstone therapy for type 2 diabetes mellitus. Its primary mechanism involves stimulating the release of insulin from pancreatic β-cells by blocking ATP-sensitive potassium channels.[1] Following administration, glibenclamide is extensively metabolized in the liver, primarily into two hydroxylated metabolites: 4'-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (M2).[2] Of these, 4'-trans-hydroxyglibenclamide is the main metabolite.[3]
Crucially, this metabolite is not inert; it possesses hypoglycemic activity.[3][4][5] Therefore, a simple analysis of the parent drug's pharmacokinetics is insufficient to fully characterize the therapeutic and potential toxicological profile. Understanding the comparative absorption, distribution, metabolism, and excretion (ADME) of both glibenclamide and this compound is paramount for accurately modeling dose-response relationships and predicting the duration of action. This guide provides the foundational knowledge and experimental framework for conducting such comparative studies in a rat model.
The Metabolic Journey of Glibenclamide
The biotransformation of glibenclamide is a critical determinant of its clearance and the generation of its active metabolite. This process is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver.
Causality of Metabolic Pathway: In rats, the metabolism is primarily handled by the CYP2C and CYP3A enzyme subfamilies.[2][6] This is analogous to humans, where CYP3A4 and CYP2C9 are the major contributors to glibenclamide's hydroxylation.[7][8][9][10] This enzymatic conversion introduces a hydroxyl group onto the cyclohexyl ring of the glibenclamide molecule, significantly increasing its polarity. This structural change facilitates its excretion from the body, primarily via bile and urine.[2] The diagram below illustrates this key metabolic step.
Caption: Metabolic conversion of glibenclamide to this compound.
Experimental Design: A Self-Validating Protocol for Comparative PK Studies
To accurately compare the pharmacokinetics of glibenclamide and this compound, a robust and well-controlled experimental design is essential. The following protocol is designed as a self-validating system, incorporating both oral and intravenous administration to allow for the determination of key parameters like absolute bioavailability.
Experimental Workflow Diagram
Caption: Standard workflow for a pharmacokinetic study in rats.
Step-by-Step Methodology
-
Animal Model and Acclimation:
-
Species: Male Wistar or Sprague-Dawley rats (200-250 g) are standard models for these studies.[11][12][13][14]
-
Justification: These strains are well-characterized, reducing inter-animal variability. Using a single gender (male) eliminates potential pharmacokinetic differences due to the estrous cycle.
-
Protocol: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to standard chow and water for at least one week before the experiment. Fast animals overnight before dosing to minimize variability in gastrointestinal absorption.
-
-
Dosing Formulation and Administration:
-
Vehicle: Prepare a suspension of glibenclamide or this compound in a common vehicle like 0.5% carboxymethyl cellulose (CMC) for oral administration. For intravenous administration, a solubilizing agent may be required.
-
Dose Selection: Typical oral doses in rat studies range from 1 to 10 mg/kg.[1][2][11][15][16] Intravenous doses are generally lower (e.g., 1-5 mg/kg) to avoid solubility and toxicity issues.[2]
-
Administration:
-
Oral (PO): Administer the suspension via oral gavage. This route mimics the clinical route of administration.
-
Intravenous (IV): Administer the solution via a tail vein or cannulated jugular vein. The IV route provides 100% bioavailability and is essential for calculating clearance and volume of distribution independent of absorption.
-
-
-
Blood Sample Collection:
-
Technique: Collect serial blood samples (approx. 0.2-0.3 mL) from the tail vein or a surgically implanted cannula.[2]
-
Time Points: A typical sampling schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[13] This schedule is designed to capture the absorption phase (Cmax), distribution, and elimination phase (t1/2).
-
Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately to separate plasma. Transfer the plasma to clean tubes and store at -80°C until analysis to ensure analyte stability.[14][17][18]
-
-
Bioanalytical Quantification:
-
Method: A validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method is the gold standard for quantifying glibenclamide and its metabolites in plasma.[17][19]
-
Justification: UPLC-MS/MS offers superior sensitivity (low limit of quantification) and specificity compared to older HPLC-UV methods, allowing for accurate measurement of low drug concentrations at later time points.[18][20]
-
Sample Preparation: Perform a protein precipitation step by adding a solvent like acetonitrile to the plasma samples.[17][18] This removes large protein molecules that can interfere with the chromatographic analysis. An internal standard (e.g., glimepiride or a stable isotope-labeled version of the analyte) must be added to account for variations in extraction efficiency and instrument response.[17]
-
-
Pharmacokinetic Data Analysis:
-
Software: Use specialized software (e.g., Phoenix WinNonlin, Thoth Pro) to perform a non-compartmental analysis (NCA) of the plasma concentration-time data.[13]
-
Parameters: Calculate the following key pharmacokinetic parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): Time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
-
Comparative Data Analysis: Glibenclamide vs. This compound
Table 1: Representative Pharmacokinetic Parameters of Glibenclamide in Normal Rats (Oral Administration)
| Parameter | Value | Reference |
| Dose | 10 mg/kg | [15] |
| Cmax | 340.10 µg/mL | [15] |
| Tmax | 3.67 h | [15] |
| AUC (0-t) | 3956.21 µg.h/mL | [15] |
| Clearance (CL/F) | 2.53 mL/h | [15] |
| Dose | 10 mg/kg | [2] |
| AUC (0-720 min) | 57.75 mg.min/L | [2] |
| Clearance (CL/F) | 0.092 L/min/kg | [2] |
Note: Units and experimental conditions may vary between studies, highlighting the importance of a controlled internal study. The values show that glibenclamide is orally absorbed, reaching peak concentrations within a few hours.
Pharmacodynamic Comparison
While a full PK profile for the metabolite is lacking, its pharmacological activity has been assessed. This is a critical piece of the puzzle, as it confirms the metabolite's contribution to the overall effect of the parent drug.
Table 2: Comparative Hypoglycemic Potency in Rats
| Compound | Relative Potency | Finding | Reference |
| Glibenclamide | 1x (Reference) | Potent hypoglycemic agent | [3][5] |
| 4'-trans-hydroxyglibenclamide | ~0.15x | Approximately 6.5 times less potent than glibenclamide | [3][5] |
Interpretation and Scientific Insights
-
Absorption and Metabolism: Glibenclamide is readily absorbed after oral administration in rats, with Tmax values typically occurring between 2 and 4 hours.[11][15] Its clearance is primarily metabolic, driven by hepatic CYP enzymes.[2] The appearance of this compound in plasma is subsequent to the absorption and metabolism of the parent drug. The pharmacokinetic profile of the metabolite is thus "formation rate-limited."
-
Pharmacodynamic Significance: The key finding is that this compound is pharmacologically active, albeit significantly less potent than glibenclamide.[3][5] This has profound implications. The metabolite's contribution to the overall glucose-lowering effect cannot be dismissed. In human studies, it has been suggested that the metabolites may have a longer duration of action, which could contribute to the risk of prolonged hypoglycemia, especially in patients with impaired renal function where metabolite excretion is reduced.[4][21]
-
Causality in Drug Development: For drug development professionals, this comparative view is essential.
-
Safety Assessment: A high exposure (AUC) to a less potent but active metabolite could still lead to exaggerated pharmacology or off-target toxicity.
-
Drug-Drug Interactions: Co-administration of drugs that inhibit CYP2C or CYP3A enzymes could increase the exposure to the parent drug (glibenclamide) and decrease the formation of the metabolite, altering the overall therapeutic profile.[22]
-
Disease State Modeling: Pathological states can alter pharmacokinetics. For instance, in diabetic rats, the clearance of glibenclamide is significantly reduced, leading to higher exposure, which is attributed to decreased expression of hepatic CYP2C9.[2] Similar studies on the metabolite's disposition in disease states are warranted.
-
Conclusion
The pharmacokinetic evaluation of glibenclamide in rats is incomplete without a concurrent understanding of its active metabolite, this compound. While glibenclamide is the primary driver of the hypoglycemic effect due to its higher potency, the 4'-hydroxy metabolite is an active pharmacological entity that contributes to the overall dose-response relationship. Its formation via hepatic CYP-mediated metabolism and subsequent clearance are critical parameters for a comprehensive safety and efficacy assessment.
Future research should focus on conducting direct, head-to-head pharmacokinetic studies by administering this compound exogenously to rats. This would provide definitive data on its intrinsic clearance, volume of distribution, and bioavailability, allowing for more sophisticated pharmacokinetic/pharmacodynamic (PK/PD) models that can accurately predict the combined effects of both parent and metabolite in vivo.
References
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Li, Y., et al. (2014). Changes in the pharmacokinetics of glibenclamide in rats with streptozotocin-induced diabetes mellitus. Acta Pharmaceutica Sinica B. [Link]
-
Bin Jardan, Y. A., et al. (2021). Assessment of glibenclamide pharmacokinetics in poloxamer 407-induced hyperlipidemic rats. Saudi Pharmaceutical Journal. [Link]
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Venkatesh, M. P., et al. (2014). Alteration of glucose lowering effect of glibenclamide on single and multiple treatments with fenofibrate in experimental rats and rabbit models. Journal of Advanced Pharmaceutical Technology & Research. [Link]
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Furman, B. L. (1981). In vitro metabolic effects of gliclazide and glibenclamide in the rat. British Journal of Pharmacology. [Link]
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Khan, S. A., et al. (2020). Impact of protein deficient diet on the pharmacokinetics of glibenclamide in a model of malnutrition in rats. ResearchGate. [Link]
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Khan, S. A., et al. (2020). Impact of protein deficient diet on the pharmacokinetics of glibenclamide in a model of malnutrition in rats. National Center for Biotechnology Information. [Link]
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Ahad, A., et al. (2018). Rapid, Validated UPLC-MS/MS Method for Determination of Glibenclamide in Rat Plasma. Journal of Analytical Methods in Chemistry. [Link]
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el-Denshary, E. S., et al. (1996). The effect of stress on the pharmacokinetics and pharmacodynamics of glibenclamide in diabetic rats. International Journal of Clinical Pharmacology and Therapeutics. [Link]
-
Zharikova, O. L., et al. (2010). Contributions of Human Cytochrome P450 Enzymes to Glyburide Metabolism. ResearchGate. [Link]
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Ahad, A., et al. (2018). Rapid, Validated UPLC-MS/MS Method for Determination of Glibenclamide in Rat Plasma. ResearchGate. [Link]
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Kerem, H., et al. (2007). Comparison of the effects of glibenclamide on metabolic parameters, GLUT1 expression, and liver injury in rats with severe and mild streptozotocin-induced diabetes mellitus. Medicina (Kaunas). [Link]
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Wani, T. A. (2023). Validation and development of RP-HPLC method for quantification of glibenclamide in rat plasma and its application to pharmacokinetic studies in wistar rats. National Center for Biotechnology Information. [Link]
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Bellanca, C. M., et al. (2023). Structure of glyburide and its metabolites on basis of the synthesized... ResearchGate. [Link]
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Zharikova, O. L., et al. (2010). Contributions of Human Cytochrome P450 Enzymes to Glyburide Metabolism. National Center for Biotechnology Information. [Link]
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Uno, Y., et al. (2001). Identification and relative contributions of human cytochrome P450 isoforms involved in the metabolism of glibenclamide and lansoprazole: evaluation of an approach based on the in vitro substrate disappearance rate. Xenobiotica. [Link]
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Pari, L., & Saravanan, R. (2010). Hypoglycaemic Effect of Glibenclamide: A Critical Study on the Basis of Creatinine and Lipid Peroxidation Status of Streptozotocin-induced Diabetic Rat. Indian Journal of Pharmaceutical Sciences. [Link]
-
Balant, L., & Fabre, J. (1979). Des 4-trans-hydroxy-glibenclamide Show Hypoglycemic Activity? Arzneimittelforschung. [Link]
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Wani, T. A. (2023). Validation and development of RP-HPLC method for quantification of Glibenclamide in 4 rat plasma and its application to pharmacokinetic studies in Wistar rats. ResearchGate. [Link]
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Zhang, Y., et al. (2013). Contribution of cytochrome P450 isoforms to gliquidone metabolism in rats and human. Xenobiotica. [Link]
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Abdel-hamid, M. E., et al. (1985). Determination of glibenclamide and its two major metabolites in human serum and urine by column liquid chromatography. Semantic Scholar. [Link]
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Jia, L., et al. (2016). Glibenclamide Improves Survival and Neurologic Outcome After Cardiac Arrest in Rats. Critical Care Medicine. [Link]
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Scheen, A. J., et al. (1985). The pharmacokinetics of glibenclamide: a single dose comparison of four preparations in human volunteers. International Journal of Clinical Pharmacology, Therapy, and Toxicology. [Link]
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Jönsson, A., et al. (1999). Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics. British Journal of Clinical Pharmacology. [Link]
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Balant, L., & Fabre, J. (1979). Des 4-trans-hydroxy-glibenclamide show hypoglycemic activity? Semantic Scholar. [Link]
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Jönsson, A., et al. (2003). Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function. European Journal of Clinical Pharmacology. [Link]
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Siddiqui, N., et al. (2020). Pre-clinical pharmacokinetic and pharmacodynamic modelling study of 4-hydroxyisoleucine using validated ultra-performance liquid chromatography-tandem mass spectrometry. RSC Advances. [Link]
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Wani, T. A. (2023). Validation and development of RP-HPLC method for quantification of glibenclamide in rat plasma and its application to pharmacoki. ResearchGate. [Link]
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Zhang, X., et al. (2019). Comparative Study on Pharmacokinetics of Four Active Compounds in Rat Plasma after Oral Administration of Raw and Wine Processed Chuanxiong Rhizoma. Semantic Scholar. [Link]
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A Comparative Analysis of Glibenclamide and Its Metabolites on Pancreatic Beta-Cell Function
For researchers and drug development professionals navigating the complexities of type 2 diabetes therapeutics, a granular understanding of a drug's behavior beyond the parent compound is critical. Glibenclamide, a potent second-generation sulfonylurea, has been a cornerstone of diabetes management for decades. However, its clinical effects are not solely attributable to the parent molecule. Once metabolized, its primary derivatives, 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (M2), exhibit significant biological activity, contributing to both the therapeutic and potential adverse effects of the drug.[1] This guide provides a detailed side-by-side comparison of glibenclamide, M1, and M2 on pancreatic beta-cell function, supported by experimental data to elucidate their distinct roles.
Introduction: The Metabolic Journey of Glibenclamide
Glibenclamide undergoes extensive hepatic metabolism, primarily through hydroxylation, to yield its main active metabolites, M1 and M2.[1] While glibenclamide itself has a relatively short elimination half-life, its metabolites, which are predominantly cleared by the kidneys, can persist in circulation, particularly in patients with renal impairment.[1] This persistence underscores the importance of understanding their individual contributions to beta-cell function and the overall hypoglycemic effect.
Core Mechanism of Action: The KATP Channel
The primary mechanism by which glibenclamide and its active metabolites stimulate insulin secretion is through the inhibition of ATP-sensitive potassium (KATP) channels in the pancreatic beta-cell membrane.[2] These channels are comprised of a pore-forming inwardly rectifying potassium channel subunit (Kir6.2) and a regulatory sulfonylurea receptor 1 (SUR1) subunit.[3][4]
Signaling Pathway of Sulfonylureas in Pancreatic Beta-Cells
Caption: Glibenclamide and its metabolites bind to the SUR1 subunit of the KATP channel, leading to insulin secretion.
Side-by-Side Comparison: Glibenclamide vs. M1 and M2 Metabolites
A direct comparison reveals important distinctions in the activity profiles of glibenclamide and its primary metabolites.
Binding Affinity to SUR1
The initial step in the mechanism of action is the binding of the compound to the SUR1 subunit of the KATP channel. While comprehensive comparative data for both metabolites is limited, studies have quantified the binding affinity of M1.
| Compound | Binding Affinity to SUR1 (IC50/Kd) | Source |
| Glibenclamide | ~0.2 - 2.0 nM (Kd) | [4] |
| M1 (4-trans-hydroxyglibenclamide) | 0.95 nM (IC50, high affinity) 100 nM (IC50, low affinity) | [5] |
| M2 (3-cis-hydroxyglibenclamide) | Data not available |
The data indicates that the M1 metabolite retains a high affinity for the SUR1 receptor, comparable to that of the parent drug, suggesting a significant potential for direct action on the KATP channel. The presence of both high and low-affinity binding sites for M1 may imply a more complex interaction with the receptor compared to glibenclamide.
Impact on Insulin Secretion and Hypoglycemic Effect
The ultimate therapeutic outcome of SUR1 binding is the stimulation of insulin secretion and the consequent lowering of blood glucose. Human studies provide valuable insights into the in vivo potency and efficacy of glibenclamide and its metabolites.
A pivotal study by Rydberg et al. directly compared the hypoglycemic effects of intravenously administered glibenclamide, M1, and M2 in healthy subjects.
| Compound (3.5 mg IV) | Mean Blood Glucose Reduction (AUC 0-5h vs. Placebo) |
| Glibenclamide | 19.9 ± 2.1% |
| M1 (4-trans-hydroxyglibenclamide) | 18.2 ± 3.3% |
| M2 (3-cis-hydroxyglibenclamide) | 12.5 ± 2.3% |
| Glibenclamide (Oral) | 23.8 ± 1.2% |
| Data from Rydberg T, et al. Diabetes Care. 1994.[1] |
These findings demonstrate that both M1 and M2 are pharmacologically active and contribute to the overall hypoglycemic effect of glibenclamide, with M1 being nearly as potent as the parent drug when administered intravenously.[1]
Further pharmacokinetic and pharmacodynamic modeling has shed light on the relative potencies of these compounds at steady-state concentrations.
| Compound | CEss50 (ng/mL) | Emax (% Blood Glucose Reduction) |
| Glibenclamide | 108 | 56% |
| M1 (4-trans-hydroxyglibenclamide) | 23 | 40% |
| M2 (3-cis-hydroxyglibenclamide) | 37 | 27% |
| CEss50: Steady-state serum concentration for 50% of maximal effect. Emax: Maximum effect. Data from Rydberg T, et al. Br J Clin Pharmacol. 1997.[6] |
This modeling data suggests that at lower concentrations, both M1 and M2 are more potent than glibenclamide in eliciting a hypoglycemic response, as indicated by their lower CEss50 values.[6] Although their maximal effect (Emax) is lower than that of the parent drug, their prolonged presence in the circulation, especially in certain patient populations, means they can significantly contribute to the long-lasting effects and potential for hypoglycemia associated with glibenclamide therapy.[7][8]
KATP Channel Inhibition and Electrophysiology
Effect on Intracellular ATP/ADP Ratio
The activity of the KATP channel is exquisitely sensitive to the intracellular ratio of ATP to ADP. An increase in this ratio, as occurs during glucose metabolism, leads to channel closure and insulin secretion. Sulfonylureas bypass the need for a global increase in the ATP/ADP ratio by directly binding to SUR1 and inducing channel closure. There is no direct evidence to suggest that M1 or M2 have a differential effect on the ATP/ADP ratio compared to glibenclamide under normal therapeutic concentrations. However, it is worth noting that at micromolar concentrations, glibenclamide has been shown to interfere with mitochondrial respiration, which could lead to a decrease in cellular ATP levels. This is generally considered a toxic effect and not part of its primary therapeutic mechanism.
Experimental Methodologies
The following are detailed protocols for key experiments used to assess beta-cell function in the context of sulfonylurea activity.
Experimental Workflow: Glucose-Stimulated Insulin Secretion (GSIS) Assay
Caption: A typical workflow for a static Glucose-Stimulated Insulin Secretion (GSIS) assay.
Detailed Protocol for Static GSIS Assay:
-
Islet Isolation and Culture: Isolate pancreatic islets from a suitable animal model (e.g., mouse, rat) or use human islets. Culture the islets overnight in a standard culture medium to allow for recovery.
-
Pre-incubation: Hand-pick a defined number of islets of similar size (e.g., 10-15 islets per replicate) and place them in a Krebs-Ringer bicarbonate buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM). Pre-incubate for 1-2 hours at 37°C to allow the islets to equilibrate and establish a basal rate of insulin secretion.
-
Basal Insulin Secretion: Replace the pre-incubation buffer with fresh low-glucose KRBH, with or without the test compounds (glibenclamide, M1, M2) at various concentrations. Incubate for a defined period (e.g., 60 minutes) at 37°C. At the end of the incubation, collect the supernatant for insulin measurement.
-
Stimulated Insulin Secretion: Following the basal incubation, replace the buffer with KRBH containing a high glucose concentration (e.g., 16.7 mM), with or without the same test compounds. Incubate for another defined period (e.g., 60 minutes) at 37°C. Collect the supernatant.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a commercially available ELISA kit.
-
Data Normalization: After the assay, lyse the islets to determine the total DNA or protein content for each replicate. Normalize the insulin secretion data to the DNA or protein content to account for variations in islet number and size.
-
Analysis: Express the results as insulin secretion (e.g., ng of insulin/µg of DNA/hour). Compare the effects of the different compounds on both basal and glucose-stimulated insulin secretion.
Experimental Workflow: Patch-Clamp Electrophysiology for KATP Channels
Caption: A generalized workflow for patch-clamp electrophysiology to study KATP channel inhibition.
Detailed Protocol for Whole-Cell Patch-Clamp:
-
Cell Preparation: Isolate single beta-cells from pancreatic islets by enzymatic digestion and gentle trituration. Plate the cells on glass coverslips and allow them to adhere.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should typically be 2-5 MΩ when filled with the intracellular solution.
-
Recording Setup: Mount the coverslip with the cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution.
-
Giga-ohm Seal Formation: Under visual control, carefully approach a single beta-cell with the patch pipette. Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Current Recording: Clamp the membrane potential at a holding potential (e.g., -70 mV) and record the whole-cell currents using a patch-clamp amplifier. KATP channels can be opened by including a low concentration of ATP in the pipette solution or by using a KATP channel opener.
-
Compound Application: Apply glibenclamide and its metabolites at various concentrations to the extracellular solution and record the inhibition of the KATP channel current.
-
Data Analysis: Measure the extent of current inhibition at each compound concentration. Plot the percentage of inhibition against the compound concentration to generate dose-response curves and calculate the IC50 values.
Conclusion and Future Directions
The available evidence clearly indicates that the primary metabolites of glibenclamide, M1 and M2, are not inert byproducts but active contributors to the drug's overall effect on beta-cell function. M1, in particular, demonstrates a high binding affinity for the SUR1 receptor and a potent hypoglycemic effect in vivo, comparable to the parent drug. The higher potency of both metabolites at lower concentrations, as suggested by pharmacokinetic modeling, highlights their clinical relevance, especially concerning the risk of prolonged hypoglycemia.
While our understanding of the in vivo effects of these metabolites is advancing, there remains a need for direct, side-by-side in vitro comparisons. Specifically, future research should focus on:
-
Determining the SUR1 binding affinity of the M2 metabolite.
-
Generating comparative dose-response curves for insulin secretion from isolated islets for glibenclamide, M1, and M2.
-
Conducting direct comparative patch-clamp electrophysiology studies to quantify the inhibitory effects of M1 and M2 on KATP channel currents.
-
Investigating the effects of these metabolites on the intracellular ATP/ADP ratio in beta-cells.
A more complete dataset in these areas will provide a deeper mechanistic understanding of how the metabolic fate of glibenclamide influences its therapeutic window and will be invaluable for the development of next-generation sulfonylureas with improved safety and efficacy profiles.
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A Researcher's Guide to Validating the Off-Target Effects of 4'-Hydroxyglibenclamide: A Comparative Approach
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the off-target effects of 4'-Hydroxyglibenclamide, an active metabolite of the widely used anti-diabetic drug, glibenclamide. Moving beyond a simple recitation of protocols, this document delves into the causal logic behind experimental choices, emphasizing self-validating systems to ensure the scientific integrity of your findings. We will objectively compare methodologies and provide the context needed to interpret the resulting data, empowering you to build a robust profile of this compound's cellular interactions.
Introduction: The Significance of Off-Target Validation for this compound
Glibenclamide, a second-generation sulfonylurea, exerts its primary therapeutic effect by blocking ATP-sensitive potassium (KATP) channels in pancreatic β-cells, a mechanism mediated by its binding to the sulfonylurea receptor 1 (SUR1) subunit.[1][2][3] This action triggers insulin secretion to lower blood glucose levels.[1][2][3] However, the in vivo landscape is more complex. Glibenclamide is metabolized by cytochrome P450 enzymes into active metabolites, including this compound. This metabolite is not inert; it demonstrates hypoglycemic activity and may possess a longer duration of action than its parent compound.[4][5]
Crucially, this compound also binds to the SUR1/Kir6.2 channel, the intended target of glibenclamide, with high affinity. While this confirms its on-target activity, it also raises critical questions about its broader interaction profile. The potential for off-target binding is a significant concern in drug development, as these unintended interactions can lead to adverse side effects or even open avenues for drug repurposing.[6] Therefore, a systematic and multi-faceted approach to validating the off-target effects of this compound is not just recommended—it is essential for a complete understanding of its pharmacological profile.
This guide will compare and contrast several state-of-the-art experimental strategies for identifying and validating these off-target interactions.
Comparative Methodologies for Off-Target Profiling
The selection of an appropriate method for off-target analysis depends on the specific research question, available resources, and the desired depth of information. Here, we compare three powerful, and conceptually distinct, approaches: broad-spectrum screening via Kinome Profiling, direct target engagement confirmation with the Cellular Thermal Shift Assay (CETSA), and functional validation through Electrophysiology.
Kinome Profiling: A Broad Net for Signaling Pathway Interactions
Rationale: The human kinome represents a vast and critical network of signaling proteins that are frequently implicated in disease.[7] Kinase inhibitors are a major class of therapeutics, and unintended interactions with kinases can lead to significant off-target effects.[8] Kinome profiling services offer a high-throughput method to screen a compound against a large panel of kinases, providing a broad overview of its potential to interfere with cellular signaling cascades.[7][9][10]
Comparison with Other Methods: Unlike targeted assays, kinome profiling is an unbiased approach that can reveal unexpected interactions. While it doesn't confirm direct binding in a cellular context like CETSA, it provides a functional readout of inhibitory activity. This makes it an excellent primary screening tool to identify potential "hits" that warrant further investigation.
Experimental Data Presentation:
| Parameter | This compound (Hypothetical Data) | Alternative Compound (e.g., a known kinase inhibitor) |
| Number of Kinases Screened | >400 | >400 |
| Primary Off-Target "Hits" (>50% inhibition at 10 µM) | Kinase A, Kinase B | Kinase C, Kinase D, Kinase E |
| IC50 for Off-Target "Hit" | Kinase A: 15 µM | Kinase C: 0.1 µM |
This table presents hypothetical data for illustrative purposes.
Experimental Workflow: Kinome Profiling
Caption: Workflow for a targeted CETSA experiment using Western blotting.
Detailed Protocol for Western Blot-based CETSA:
-
Cell Culture and Treatment: Culture a cell line endogenously expressing the target protein(s) of interest (e.g., a pancreatic β-cell line for SUR1). Treat the cells with this compound or a vehicle control for a specified time.
-
Harvesting and Lysing: Harvest the cells and resuspend them in a suitable buffer.
-
Heating: Aliquot the cell lysate into separate tubes and heat each tube to a different temperature for a set time (e.g., 3 minutes).
-
Separation of Soluble and Precipitated Fractions: Centrifuge the heated lysates to pellet the precipitated proteins.
-
Sample Preparation: Collect the supernatant (soluble fraction) and prepare it for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific to the target protein.
-
Detection and Quantification: Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the bands. Quantify the band intensities to generate a melting curve.
Electrophysiology: The Gold Standard for Ion Channel Modulation
Rationale: Since the primary target of glibenclamide and its metabolites is an ion channel, electrophysiology provides the most direct and functionally relevant assessment of on- and off-target effects on ion channel activity. [11]Techniques like patch-clamp allow for precise measurement of ion currents through specific channels in live cells, providing detailed information on inhibition or activation.
Comparison with Other Methods: Electrophysiology offers unparalleled detail on the mechanism of action at ion channels, something that kinome profiling and CETSA cannot provide. It can distinguish between channel block, altered gating kinetics, and other modulatory effects. While it is a lower-throughput technique, it is indispensable for validating hits from broader screens that are known ion channels or for directly testing hypotheses about ion channel modulation.
Experimental Data Presentation:
| Channel | Cell Type | Treatment | Current Inhibition (%) | IC50 (nM) |
| KATP (SUR1/Kir6.2) | Pancreatic β-cell line | This compound | 95% at 1 µM | 10 |
| KATP (SUR2A/Kir6.2) | Cardiomyocyte | This compound | 40% at 1 µM | 500 |
| Hypothetical Off-Target Channel Y | HEK293 expressing Channel Y | This compound | 60% at 1 µM | 250 |
This table presents hypothetical data for illustrative purposes.
Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology
Caption: Workflow for a whole-cell patch-clamp electrophysiology experiment.
Detailed Protocol for Whole-Cell Patch-Clamp Electrophysiology:
-
Cell Preparation: Plate cells expressing the ion channel of interest onto glass coverslips.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a fine tip. Fill the pipette with an internal solution that mimics the intracellular ionic composition.
-
Seal Formation: Under a microscope, carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaseal."
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, allowing for electrical access to the entire cell.
-
Baseline Recording: Apply a voltage protocol to elicit ion currents and record the baseline activity of the channel.
-
Drug Application: Perfuse the bath with a solution containing this compound at a known concentration.
-
Effect Recording: Record the ion channel activity in the presence of the compound.
-
Data Analysis: Measure the amplitude of the ion currents before and after drug application to quantify the degree of inhibition or activation. For dose-response experiments, repeat with multiple concentrations to determine the IC50.
Conclusion and Future Directions
Validating the off-target effects of this compound requires a thoughtful, multi-pronged strategy. Beginning with a broad screen like kinome profiling can identify potential areas of concern. Subsequently, techniques like CETSA can confirm direct binding in a cellular context, while electrophysiology provides the definitive functional readout for ion channel targets.
By employing these comparative approaches, researchers can build a comprehensive and reliable profile of this compound's interactions, moving beyond its established on-target effects. This knowledge is crucial for a complete risk-benefit assessment and may uncover novel therapeutic opportunities. The integration of computational, or in silico, prediction methods can further refine this process by prioritizing likely off-targets for experimental validation. [12][13][14]Ultimately, a thorough understanding of a compound's full interaction landscape is a cornerstone of modern, safety-conscious drug development.
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A Comparative Guide to the Dose-Response Profiles of 4'-Hydroxyglibenclamide and Gliclazide
Introduction: Beyond the Parent Compound
Sulfonylureas represent a cornerstone in the pharmacological management of type 2 diabetes mellitus. As second-generation agents, glibenclamide (also known as glyburide) and gliclazide have been extensively utilized for their potent insulin secretagogue effects. While often compared directly, a critical aspect of glibenclamide's pharmacology is its extensive hepatic metabolism into active metabolites. The two major metabolites, 4'-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (M2), are not mere byproducts; they possess significant hypoglycemic activity and contribute substantially to the parent drug's overall effect and side-effect profile[1][2].
This guide moves beyond a simple comparison of parent drugs to provide a detailed dose-response analysis of 4'-Hydroxyglibenclamide (M1) , the primary active metabolite of glibenclamide, versus gliclazide . Understanding the distinct pharmacodynamic properties of the metabolite is crucial for researchers designing experiments and for clinicians interpreting therapeutic outcomes, particularly concerning efficacy and the risk of hypoglycemia. We will dissect their interaction with the target receptor, compare their potency and efficacy using experimental data, and provide the technical protocols necessary to validate these findings in a laboratory setting.
The Molecular Target: Mechanism of Action at the K-ATP Channel
Both this compound and gliclazide exert their effects by targeting the ATP-sensitive potassium (K-ATP) channel in the plasma membrane of pancreatic β-cells[3][4]. This channel is a sophisticated metabolic sensor, coupling cellular energy status to insulin secretion.
The K-ATP channel is a hetero-octameric complex composed of four pore-forming inward-rectifier potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor 1 (SUR1) subunits[5]. The SUR1 subunit houses the binding site for sulfonylureas[6].
The mechanism proceeds as follows:
-
Binding: The sulfonylurea molecule (gliclazide or this compound) binds with high affinity to the SUR1 subunit of the K-ATP channel[3].
-
Channel Closure: This binding event induces a conformational change that closes the channel pore, inhibiting the outward flow of potassium ions (K+).
-
Depolarization: The reduction in K+ efflux causes the β-cell membrane potential to become less negative, leading to depolarization.
-
Calcium Influx: The change in membrane voltage opens voltage-dependent calcium channels (VDCCs).
-
Insulin Exocytosis: The resulting influx of extracellular calcium (Ca2+) raises intracellular Ca2+ concentrations, activating a cascade that culminates in the fusion of insulin-containing secretory granules with the cell membrane and the release of insulin into the bloodstream[3][4].
Caption: Sulfonylurea signaling pathway in pancreatic β-cells.
A key differentiator between sulfonylureas lies in their tissue specificity. Gliclazide exhibits a high degree of specificity for the pancreatic β-cell K-ATP channel (Kir6.2/SUR1) over channels found in cardiac and smooth muscle (containing SUR2A and SUR2B subunits)[7][8]. In contrast, glibenclamide is less selective, blocking K-ATP channels in both pancreatic and cardiovascular tissues[7][8]. This difference is fundamental to their dose-response relationship concerning off-target effects.
Comparative Pharmacodynamics: Potency, Efficacy, and Hypoglycemic Risk
The dose-response relationship is defined by a compound's potency (the concentration required to produce 50% of the maximal effect, EC50 or IC50) and its efficacy (the maximal response, Emax).
In Vitro Potency at the K-ATP Channel
Electrophysiological studies provide the most direct measure of a drug's potency on its ion channel target. Gliclazide blocks whole-cell β-cell K-ATP currents with a half-maximal inhibitory concentration (IC50) of 184 ± 30 nmol/L [7]. Direct IC50 values for this compound are less commonly reported, but studies have established that the primary metabolites of glibenclamide are as potent as the parent compound in their glucose-lowering effects[2]. Glibenclamide itself is a highly potent blocker of K-ATP channels, with reported IC50 values in the low nanomolar range, often cited as being more potent than gliclazide in direct channel-blocking activity.
In Vivo Potency and Efficacy in Humans
Pharmacokinetic/pharmacodynamic (PK/PD) modeling in human subjects provides clinically relevant dose-response data. A study by Rydberg et al. quantified the relationship between serum concentrations of glibenclamide and its active metabolites and their glucose-lowering effects[1].
The data reveal a critical finding: This compound (M1) is significantly more potent than the parent glibenclamide . The steady-state serum concentration required to achieve 50% of the maximal glucose-lowering effect (CEss50) was nearly five times lower for the metabolite[1]. However, the maximal efficacy (Emax) of the metabolite was lower than that of the parent drug[1].
| Parameter | This compound (M1) | Glibenclamide (Parent) | Gliclazide | Notes |
| In Vitro Potency (IC50) | Potent (similar to parent) | High (low nM range) | 184 nM[7] | Direct measure of K-ATP channel block. |
| In Vivo Potency (CEss50) | 23 ng/mL [1] | 108 ng/mL[1] | N/A | Concentration for 50% max glucose reduction. |
| In Vivo Efficacy (Emax) | 40% glucose reduction[1] | 56% glucose reduction[1] | Effective | Max % blood glucose reduction vs placebo. |
| Clinical Potency Equiv. | N/A | ~2.5 mg [9][10] | ~40 mg [9][10] | Doses with comparable hypoglycemic efficacy. |
| Hypoglycemia Risk | High (contributes to parent) | Highest [11][12][13] | Lower[12][13] | A key clinical dose-response differentiator. |
Table 1: Dose-Response and Pharmacodynamic Comparison.
The Critical Consequence: Risk of Hypoglycemia
The dose-response curve for a sulfonylurea is not just about glucose reduction; its upper limit is defined by the risk of hypoglycemia. Here, the distinction between the compounds is stark. Glibenclamide is consistently associated with a significantly higher risk of hypoglycemic events compared to gliclazide[12][13]. One study noted that use of glibenclamide was associated with the highest risk of hypoglycemic events among sulfonylureas, with an adjusted Hazard Ratio of 7.48 compared to metformin[11].
The properties of this compound are a major contributor to this risk. Its high potency (low CEss50) and longer equilibration half-life (3.9 h for M1 vs 0.44 h for glibenclamide) mean it produces a powerful, sustained hypoglycemic effect that can be difficult to manage[1]. This implies that as glibenclamide is metabolized, its effect is prolonged by a metabolite that is more potent on a concentration basis, steepening the risk profile at any given dose of the parent drug. Gliclazide's lower relative risk is attributed to its β-cell selectivity and a pharmacokinetic profile that provides effective 24-hour glycemic control with fewer sharp peaks in drug concentration, especially in its modified-release (MR) formulation[14].
Experimental Protocol: In Vitro Insulin Secretion Assay
To empirically determine and compare the dose-response curves of these compounds, a static insulin secretion assay using isolated pancreatic islets is a standard and robust method. This protocol provides a self-validating system with clear positive and negative controls.
Objective:
To measure the dose-dependent effect of this compound and gliclazide on insulin secretion from isolated mouse pancreatic islets under basal (low glucose) and stimulatory (high glucose) conditions.
Methodology:
-
Islet Isolation:
-
Euthanize a mouse (e.g., C57BL/6) via an approved protocol.
-
Perfuse the pancreas through the common bile duct with a cold collagenase solution (e.g., Collagenase P in Hanks' Balanced Salt Solution).
-
Excise the inflated pancreas, place it in a conical tube, and incubate at 37°C for 10-15 minutes to digest the tissue.
-
Stop the digestion by adding cold, complete media (e.g., RPMI-1640 with 10% FBS and Penicillin-Streptomycin).
-
Wash and purify the islets from acinar tissue using a density gradient (e.g., Histopaque-1077).
-
Hand-pick clean islets under a stereomicroscope into fresh culture media. Allow islets to recover overnight in a 37°C, 5% CO2 incubator.
-
Causality Check: Collagenase digestion breaks down the extracellular matrix to free the islets. The recovery period allows islets to restore their physiological function after the enzymatic and mechanical stress of isolation.
-
-
Static Incubation Assay:
-
Prepare Krebs-Ringer Bicarbonate (KRB) buffer with 0.1% BSA. Create two primary versions:
-
Basal Buffer: KRB with 2.8 mM glucose.
-
Stimulatory Buffer: KRB with 16.7 mM glucose.
-
-
Prepare stock solutions of this compound and gliclazide in DMSO. Serially dilute in KRB buffer to create a range of final concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is constant and low (<0.1%) across all conditions.
-
Aliquot batches of 5-10 size-matched islets into wells of a 24-well plate.
-
Pre-incubation: Wash islets and pre-incubate for 1 hour at 37°C in Basal Buffer (2.8 mM glucose) to establish a baseline low level of insulin secretion.
-
Causality Check: Pre-incubation synchronizes the islets to a basal metabolic state, ensuring that the subsequent stimulation reflects the treatment effect, not a carry-over from the high-glucose culture media.
-
Incubation: Carefully remove the pre-incubation buffer and add the treatment buffers:
-
Negative Control: Basal Buffer (2.8 mM glucose) + vehicle (DMSO).
-
Positive Control (Glucose): Stimulatory Buffer (16.7 mM glucose) + vehicle.
-
Positive Control (Depolarization): Basal Buffer + 30 mM KCl + vehicle.
-
Test Conditions: Stimulatory Buffer + varying concentrations of this compound or gliclazide.
-
-
Incubate the plate for 1-2 hours at 37°C, 5% CO2.
-
Trustworthiness Check: The KCl positive control bypasses metabolic steps and directly depolarizes the membrane, validating the islets' secretory competence. Comparing drug effects to the glucose-stimulated control quantifies their potentiation of secretion.
-
-
Quantification:
-
Collect the supernatant (buffer) from each well.
-
Quantify the insulin concentration in the supernatant using a standard method like an ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay).
-
(Optional) Lyse the islets in each well with an acid-ethanol solution to extract and measure total insulin content for normalization.
-
Plot the insulin secretion (e.g., ng/islet/hour) against the log concentration of the drug to generate dose-response curves and calculate EC50 values.
-
Caption: Workflow for an in vitro insulin secretion assay.
Conclusion and Research Implications
The evidence presents a nuanced picture of the dose-response relationship between this compound and gliclazide.
-
This compound , the active metabolite of glibenclamide, is a highly potent insulin secretagogue, demonstrating a greater glucose-lowering effect at lower concentrations than its parent compound in vivo[1]. This potency, combined with a prolonged effect duration, is a key driver of the high risk of hypoglycemia associated with glibenclamide therapy[1][11][12].
-
Gliclazide is also a potent agent, but its dose-response profile is distinguished by a significantly wider therapeutic window. This superior safety profile is grounded in its high specificity for the pancreatic SUR1 subunit, minimizing off-target cardiovascular effects, and a favorable pharmacokinetic profile that reduces drastic fluctuations in plasma concentration[7][8][14].
For the research community , this comparison underscores a critical principle: the pharmacological activity of metabolites cannot be overlooked. When studying glibenclamide, particularly in vivo or in long-term cell culture, the experimental design must account for the formation and contribution of this compound to the observed effects. For studies requiring a specific and selective blockade of the pancreatic K-ATP channel with a lower risk of confounding off-target effects or severe hypoglycemia, gliclazide represents a more precise pharmacological tool. This detailed understanding of their distinct dose-response curves is essential for the accurate interpretation of experimental data and the development of safer, more effective therapies for type 2 diabetes.
References
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Gribble, F. M., et al. (2001). Gliclazide produces high-affinity block of KATP channels in mouse isolated pancreatic beta cells but not rat heart or arterial smooth muscle cells. Diabetologia, 44(8), 1019–1025. [Link]
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Rydberg, T., et al. (1997). Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics. British Journal of Clinical Pharmacology, 43(4), 373–381. [Link]
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van Dalem, J., et al. (2016). Risk of hypoglycaemia in users of sulphonylureas compared with metformin in relation to renal function and sulphonylurea metabolite group: population based cohort study. BMJ, 354, i3625. [Link]
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Tessier, D., et al. (1994). Glibenclamide vs gliclazide in type 2 diabetes of the elderly. Diabetic Medicine, 11(10), 974–980. [Link]
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Clemens, K. K., et al. (2015). The Hypoglycemic Risk of Glyburide (Glibenclamide) Compared with Modified-Release Gliclazide. Canadian Journal of Diabetes, 39(4), 308–315. [Link]
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MedicinesComplete. (2025). Glibenclamide. Martindale: The Complete Drug Reference. Accessed January 15, 2026. [Link]
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National Center for Biotechnology Information. (n.d.). Gliclazide. PubChem Compound Database. Accessed January 15, 2026. [Link]
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Gribble, F. M., et al. (2001). Gliclazide produces high-affinity block of KATP channels in mouse isolated pancreatic beta cells but not rat heart or arterial smooth muscle cells. Semantic Scholar. [Link]
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ResearchGate. (n.d.). Gliclazide, a K ATP channel blocker, inhibits vascular smooth muscle cell proliferation through the CaMKKβ–AMPK pathway. [Link]
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Japan Diabetes Society. (1984). Comparison of Gliclazide and Glibenclamide Treatment in Non-Insulin-Dependent Diabetes. Journal of the Japan Diabetes Society. [Link]
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Jönsson, A., et al. (2001). Effects and serum levels of glibenclamide and its active metabolites in patients with type 2 diabetes. ResearchGate. [Link]
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Clemens, K. K., et al. (2015). The Hypoglycemic Risk of Glyburide (Glibenclamide) Compared with Modified-Release Gliclazide. ResearchGate. [Link]
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Markossian, S., & Leray, A. (2015). Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides. Biochemical Society Transactions, 43(5), 985–991. [Link]
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Jönsson, A., et al. (2002). Effects and serum levels of glibenclamide and its active metabolites in patients with type 2 diabetes. Diabetes/Metabolism Research and Reviews, 18(2), 143–149. [Link]
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Olokoba, A. B., et al. (2016). Population pharmacokinetic modeling of glibenclamide in poorly controlled South African type 2 diabetic subjects. Drug Design, Development and Therapy, 10, 2375–2383. [Link]
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Garcia-Calvo, M., et al. (1991). Glibenclamide selectively blocks ATP-sensitive K+ channels reconstituted from skeletal muscle. The Journal of Biological Chemistry, 266(3), 1915–1919. [Link]
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European Society of Endocrinology. (2007). Comparison of the effects of gliclazide and glibenclamide on insulin resistance and metabolic parameters. Endocrine Abstracts, 14, P683. [Link]
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Clemens, K. K., et al. (2015). The Hypoglycemic Risk of Glyburide (Glibenclamide) Compared with Modified-Release Gliclazide. OUCI. [Link]
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Japan Diabetes Society. (1984). Comparison of Gliclazide and Glibenclamide Treatment in Non- Insulin-Dependent Diabetes. J-Stage. [Link]
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Japan Diabetes Society. (1984). Comparison of gliclazide and glibenclamide treatment in non-insulin-dependent diabetes. PubMed. [Link]
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Martin, G. M., et al. (2017). Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM. eLife, 6, e29486. [Link]
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Kamei, J., et al. (1994). Role of central ATP-sensitive potassium channels in the analgesic effect and spinal noradrenaline turnover-enhancing effect of intracerebroventricularly injected morphine in mice. Naunyn-Schmiedeberg's Archives of Pharmacology, 349(2), 187–193. [Link]
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Notsu, T., et al. (1993). Modulation of the effect of glibenclamide on KATP channels by ATP and ADP. Pflügers Archiv, 422(5-6), 411–416. [Link]
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McClenaghan, C., et al. (2020). Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels. bioRxiv. [Link]
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Dr. Oracle. (2023). What are the differences between Gliclazide (sulfonylurea) immediate release and extended release formulations in terms of dosing and risk of hypoglycemia? [Link]
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Liatis, S., et al. (1990). Comparative study of the therapeutic effects of glibenclamide or the fixed combination of glibenclamide-phenformin with those of gliclazide or chlorpropamide. Arzneimittelforschung, 40(10), 1130–1133. [Link]
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Hamrén, B., et al. (2023). Optimal dosing of gliclazide—A model‐based approach. CPT: Pharmacometrics & Systems Pharmacology, 12(11), 1641–1650. [Link]
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Canadian Agency for Drugs and Technologies in Health. (2009). Gliclazide MR versus Glyburide for Management of Type 2 Diabetes: A Review of the Clinical Effectiveness and Safety. CADTH. [Link]
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A Senior Application Scientist's Guide to KATP Channels: Confirming and Comparing the Binding Affinity of 4'-Hydroxyglibenclamide
Introduction
The ATP-sensitive potassium (K-ATP) channel is a critical regulator of cellular excitability, coupling the metabolic state of a cell to its membrane potential. In pancreatic β-cells, these channels are the primary target of sulfonylurea drugs, such as glibenclamide, for the treatment of type 2 diabetes mellitus. Glibenclamide's therapeutic action stems from its ability to bind to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel, inducing channel closure, membrane depolarization, and subsequent insulin exocytosis.[1][2][3]
However, like most pharmaceuticals, glibenclamide is extensively metabolized in the liver, primarily into two active metabolites: 4'-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (M2).[1][4][5] A crucial question for drug development and clinical pharmacology is whether these metabolites retain significant biological activity. Understanding the affinity of these metabolites for the K-ATP channel is paramount to comprehending the drug's total therapeutic effect, its duration of action, and the potential for hypoglycemia.
This guide provides a comparative analysis of the binding affinity and functional potency of the principal metabolite, 4'-Hydroxyglibenclamide, relative to its parent compound, glibenclamide. We will delve into the authoritative data, present gold-standard experimental protocols for confirming these findings, and offer the expert insights needed to design and interpret such studies.
The K-ATP Channel: A Hetero-Octameric Metabolic Sensor
To appreciate the nuances of drug binding, one must first understand the target's architecture. The K-ATP channel is a complex composed of two distinct subunits arranged in a 1:1 stoichiometry to form a hetero-octamer.[2]
-
The Pore-Forming Subunit (Kir6.x): Four subunits of the inwardly rectifying potassium channel family (Kir6.1 or Kir6.2) assemble to form the central ion conduction pore. The Kir6.x subunit contains the binding site for ATP, which, when bound, inhibits channel activity.
-
The Regulatory Subunit (SURx): Each Kir6.x subunit is associated with a larger regulatory subunit, the sulfonylurea receptor (SUR). SURs are members of the ATP-binding cassette (ABC) transporter superfamily and harbor the binding sites for sulfonylureas and other channel modulators.
The specific combination of Kir6.x and SURx subunits varies by tissue, giving rise to channels with distinct physiological and pharmacological properties:
-
Pancreatic β-cells & Neurons (K-ATP Kir6.2/SUR1): The primary target for anti-diabetic sulfonylureas. SUR1 confers high-affinity binding for glibenclamide.[6]
-
Cardiac & Skeletal Muscle (K-ATP Kir6.2/SUR2A): Involved in cardioprotection during ischemia.
-
Smooth Muscle (K-ATP Kir6.1/SUR2B): Regulates vascular tone. SUR2 isoforms generally exhibit a lower affinity for glibenclamide compared to SUR1.[6]
This structural diversity is the reason why a compound's binding affinity must be characterized across different K-ATP channel isoforms to predict its tissue-specific effects.
K-ATP Channel Gating Mechanism
The interplay between ATP, ADP, and drug binding dictates the channel's state. In essence, the intracellular ATP/ADP ratio acts as the primary physiological gating mechanism.
Caption: K-ATP channel signaling pathway in pancreatic β-cells.
Comparative Potency: Glibenclamide vs. This compound
Direct in vitro binding assays comparing glibenclamide and its metabolites are not extensively reported in the literature. However, highly authoritative in vivo human studies provide robust pharmacodynamic data that serve as an excellent proxy for target engagement and potency.
A pivotal study by Rydberg et al. investigated the hypoglycemic effects of glibenclamide and its two primary metabolites, 4'-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2), in healthy human subjects.[7][8] The results demonstrated unequivocally that the metabolites are biologically active, causing significant blood glucose reduction through increased insulin secretion.[7][8]
A subsequent, more detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling study provided quantitative values for their potency.[9] The key parameter, CEss50 , represents the steady-state serum concentration required to achieve 50% of the maximum hypoglycemic effect. A lower CEss50 indicates higher potency.
Table 1: Comparative Pharmacodynamic Potency of Glibenclamide and its Metabolite
| Compound | CEss50 (ng/mL) | Emax (% Glucose Reduction) | Effect Site Half-Life (hours) |
| Glibenclamide (Parent) | 108 | 56% | 0.44 |
| This compound (M1) | 23 | 40% | 3.9 |
| 3-cis-hydroxy-glibenclamide (M2) | 37 | 27% | 1.4 |
| Data sourced from Jönsson et al. (2001)[9] |
Interpretation of the Data
The data presented in Table 1 leads to several critical insights:
-
Higher Potency of the Metabolite: this compound (M1) exhibits a CEss50 of 23 ng/mL, which is approximately 4.7-fold lower than that of the parent glibenclamide (108 ng/mL).[9] This strongly indicates that the metabolite has a significantly higher intrinsic potency at the K-ATP channel in vivo.
-
Sustained Duration of Action: The equilibration half-life at the effect site is markedly longer for this compound (3.9 hours) compared to the parent drug (0.44 hours).[9] This suggests that the metabolite dissociates from the SUR1 binding site more slowly, contributing to a longer-lasting hypoglycemic effect. This may explain the prolonged hypoglycemic events sometimes observed with glibenclamide therapy.[10]
-
Clinical Relevance: In patients on chronic, higher-dose glibenclamide therapy, the steady-state serum levels of the metabolites can exceed those of the parent drug.[11] Combined with its higher potency and longer half-life, this means that This compound is a major contributor to the overall therapeutic and potentially hypoglycemic effect of glibenclamide administration.
Experimental Methodologies for Affinity Determination
To confirm and further dissect these in vivo findings, researchers can employ two gold-standard in vitro techniques. The choice between them depends on the specific question being asked: radioligand binding assays directly measure affinity (K-i), while electrophysiological assays measure the functional consequence of that binding—channel inhibition (IC50).
Method 1: Radioligand Competition Binding Assay
This technique is the definitive method for determining the binding affinity (expressed as the inhibition constant, K-i) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]glibenclamide) for binding to the receptor.
Caption: Experimental workflow for a radioligand competition binding assay.
Detailed Step-by-Step Protocol:
-
Membrane Preparation:
-
Rationale: K-ATP channels are membrane proteins; isolating membranes concentrates the target receptor away from cytosolic components.
-
a. Culture a cell line stably expressing the desired K-ATP channel subunits (e.g., HEK293 cells co-transfected with Kir6.2 and SUR1).
-
b. Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, with protease inhibitors).
-
c. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
d. Resuspend the membrane pellet in an appropriate assay buffer and determine the total protein concentration using a standard method like the BCA assay.
-
-
Competition Binding Reaction:
-
Rationale: To determine the concentration of the unlabeled competitor required to displace 50% of the specific binding of the radioligand.
-
a. In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-Specific Binding (NSB), and Competitor concentrations.
-
b. To all wells, add a fixed, subsaturating concentration of [³H]glibenclamide (e.g., 1-2 nM).
-
c. To the NSB wells, add a high concentration of unlabeled glibenclamide (e.g., 1 µM) to saturate all specific binding sites.
-
d. To the competitor wells, add a range of concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
e. Initiate the reaction by adding the membrane preparation (e.g., 20-50 µg protein per well).
-
f. Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rationale: To rapidly separate the membrane-bound radioligand from the free radioligand in the solution.
-
a. Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester, washing immediately with ice-cold wash buffer to minimize dissociation.
-
b. Dry the filter mat and measure the trapped radioactivity for each well using a liquid scintillation counter.
-
-
Data Analysis:
-
a. Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
b. Plot the percentage of specific binding against the log concentration of this compound.
-
c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
d. Convert the IC50 to the inhibition constant (K-i) using the Cheng-Prusoff equation: K-i = IC50 / (1 + [L]/K-d) , where [L] is the concentration of the radioligand and K-d is its dissociation constant.
-
Method 2: Electrophysiology (Whole-Cell Patch-Clamp)
This technique directly measures the ion current flowing through K-ATP channels in a live cell, providing a functional readout of channel inhibition (IC50).
Caption: Experimental workflow for a whole-cell patch-clamp assay.
Detailed Step-by-Step Protocol:
-
Cell and Solution Preparation:
-
Rationale: To create a controlled ionic environment that allows for the specific measurement of K-ATP currents.
-
a. Plate cells expressing the K-ATP channel of interest onto glass coverslips suitable for microscopy.
-
b. Prepare an intracellular (pipette) solution with low ATP (e.g., <0.1 mM) to ensure K-ATP channels are open. This solution should have a high potassium concentration (e.g., 140 mM KCl).
-
c. Prepare an extracellular (bath) solution, also with high potassium, to set the membrane potential near 0 mV, maximizing the outward potassium current.
-
d. Prepare stock solutions of this compound for perfusion.
-
-
Achieving Whole-Cell Configuration:
-
Rationale: To gain electrical access to the entire cell membrane and control the intracellular environment.
-
a. Using a micromanipulator, approach a single cell with a glass micropipette filled with the intracellular solution.
-
b. Apply gentle suction to form a gigaohm-resistance seal (a "gigaseal") between the pipette tip and the cell membrane.
-
c. Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing the whole-cell configuration.
-
-
Recording and Drug Application:
-
Rationale: To measure the dose-dependent inhibition of the channel's function.
-
a. Clamp the cell's voltage at a holding potential (e.g., -60 mV) and apply voltage steps (e.g., to +60 mV) to elicit K-ATP currents.
-
b. Record the baseline current. To confirm the current is from K-ATP channels, you can first apply a known blocker like glibenclamide or a high concentration of ATP.
-
c. Using a perfusion system, sequentially apply increasing concentrations of this compound to the bath solution, allowing the current inhibition at each concentration to reach a steady state.
-
-
Data Analysis:
-
a. Measure the amplitude of the current at a specific voltage point for each drug concentration.
-
b. Normalize the data by expressing the remaining current as a percentage of the baseline current. Calculate percent inhibition: (1 - I-drug / I-baseline) * 100.
-
c. Plot the percent inhibition against the log concentration of this compound.
-
d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the drug that produces 50% of the maximal inhibition.
-
Conclusion and Future Directions
The evidence strongly indicates that this compound is not an inactive byproduct but a potent, long-acting metabolite that significantly contributes to the therapeutic effect of its parent drug, glibenclamide. Pharmacodynamic studies in humans reveal it to be over four times more potent than glibenclamide itself, a finding that has profound implications for clinical pharmacology and patient safety, particularly concerning the risk of prolonged hypoglycemia.[9]
For researchers in drug development and metabolic disease, confirming these findings with direct, in vitro methods is a logical next step. The detailed protocols for radioligand binding and electrophysiology provided in this guide offer a robust framework for such investigations. Future studies should focus on:
-
Directly comparing the K-i and IC50 values of glibenclamide and this compound on SUR1, SUR2A, and SUR2B isoforms to quantify the metabolite's selectivity profile.
-
Investigating the kinetics of binding (k-on and k-off rates) to provide a molecular basis for the metabolite's longer duration of action observed in vivo.
By combining authoritative in vivo data with rigorous in vitro validation, the scientific community can build a complete picture of a drug's lifecycle and its total impact on the target, leading to safer and more effective therapeutic strategies.
References
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Rydberg, T., Jönsson, A., Røder, M., & Melander, A. (1994). Hypoglycemic Activity of Glyburide (Glibenclamide) Metabolites in Humans. Diabetes Care, 17(9), 1026–1030. [Link]
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Rydberg, T., Jönsson, A., Røder, M., & Melander, A. (1994). Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans. PubMed. [Link]
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Jönsson, A., Rydberg, T., Ekberg, G., Hallengren, B., & Melander, A. (2001). Effects and serum levels of glibenclamide and its active metabolites in patients with type 2 diabetes. Diabetes, Obesity & Metabolism, 3(6), 409-415. [Link]
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Jönsson, A., Rydberg, T., Sterner, G., & Melander, A. (1998). Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function. European Journal of Clinical Pharmacology, 53(6), 429-435. [Link]
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Pharmacology of Glibenclamide (Glyburide, Diabeta); Mechanism of action, Pharmacokinetics, Uses. (2024). YouTube. [Link]
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Löffler-Walz, C., Toman, T., & Quast, U. (2002). Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides. British Journal of Pharmacology, 136(6), 867–875. [Link]
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Löffler-Walz, C., Toman, T., & Quast, U. (2002). Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides. British Journal of Pharmacology, 136(6), 867–875. [Link]
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Jönsson, A., Rydberg, T., Sterner, G., & Melander, A. (1998). Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function. Lund University Research Portal. [Link]
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Rydberg, T., Jönsson, A., Røder, M., & Melander, A. (1994). Hypoglycemic Activity of Glyburide (Glibenclamide) Metabolites in Humans. Semantic Scholar. [Link]
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Light, P. E., & French, R. J. (1994). Glibenclamide selectively blocks ATP-sensitive K+ channels reconstituted from skeletal muscle. European Journal of Pharmacology, 259(3), 219–222. [Link]
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Pharmacokinetic studies of metformin and glibenclamide in normal human volunteers. (2012). ResearchGate. [Link]
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Zünkler, B. J., Lorković, B., & Panten, U. (1993). Kinetic Analysis of the Inhibitory Effect of Glibenclamide on KATP Channels of Mammalian Skeletal Muscle. Journal of General Physiology, 102(5), 899–913. [Link]
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Jönsson, A., Rydberg, T., Ekberg, G., Hallengren, B., & Melander, A. (2001). Effects and serum levels of glibenclamide and its active metabolites in patients with type 2 diabetes. PubMed. [Link]
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Bhyrapuneni, G., et al. (2014). Differences and Similarities in the Metabolism of Glyburide for Various Species: An Analysis by LC-DAD-Q-TRAP-MS/MS. OMICS International. [Link]
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Ripoll, C., Lederer, W. J., & Nichols, C. G. (1993). On the mechanism of inhibition of KATP channels by glibenclamide in rat ventricular myocytes. Journal of Cardiovascular Electrophysiology, 4(1), 38–47. [Link]
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Yamashita, T., et al. (2012). Activation of glibenclamide-sensitive ATP-sensitive K+ channels during β-adrenergically induced metabolic stress produces a substrate for atrial tachyarrhythmia. Circulation: Arrhythmia and Electrophysiology, 5(6), 1184–1192. [Link]
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Ma, L., et al. (2005). Glibenclamide-induced apoptosis is specifically enhanced by expression of the sulfonylurea receptor isoform SUR1 but not by expression of SUR2B or the mutant SUR1(M1289T). Journal of Pharmacology and Experimental Therapeutics, 315(1), 126–133. [Link]
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Findlay, I. (1992). Inhibition of ATP-sensitive K+ channels in cardiac muscle by the sulphonylurea drug glibenclamide. Journal of Pharmacology and Experimental Therapeutics, 261(2), 540–545. [Link]
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Horvath, B., et al. (1993). Modulation of the effect of glibenclamide on KATP channels by ATP and ADP. British Journal of Pharmacology, 108(2), 464–469. [Link]
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McClenaghan, C., et al. (2020). Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels. bioRxiv. [Link]
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Al-Karagholi, M. A., et al. (2021). The Effect of KATP Channel Blocker Glibenclamide on CGRP-Induced Headache and Hemodynamic in Healthy Volunteers. Frontiers in Physiology, 12, 678334. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4'-Hydroxyglibenclamide
This guide provides essential safety and logistical information for the proper handling and disposal of 4'-Hydroxyglibenclamide, a primary active metabolite of the sulfonylurea drug Glibenclamide (Glyburide).[1][2] As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its responsible disposal. This document offers a procedural framework grounded in regulatory compliance and laboratory best practices to ensure the safe management of this compound.
Hazard Identification and Regulatory Overview
Understanding the potential hazards of this compound is the foundation of its safe management. While its parent compound, Glibenclamide, is often supplied in a final formulation considered non-hazardous for transport, the pure, active metabolite used in research presents distinct risks.[3]
1.1 Known Hazards
Safety Data Sheets (SDS) for this compound classify it as a hazardous substance.[4] The primary hazards are summarized below.
| Hazard Classification | GHS Hazard Statement | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [4] |
| Eye Irritation | H319 | Causes serious eye irritation. | [4] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [4] |
These classifications mandate that this compound be handled with appropriate personal protective equipment and that waste be managed as a hazardous chemical.
1.2 Regulatory Framework: The RCRA Context
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[5] Pharmaceutical waste can be deemed hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or if it is explicitly named on the EPA's "P" or "U" lists of hazardous chemicals.[6][7]
While this compound is not explicitly on the P or U lists, its identified hazards (irritant properties) and its status as a biologically active compound necessitate a conservative approach. The most prudent and compliant course of action is to manage all waste streams containing this metabolite as hazardous chemical waste. This aligns with the EPA's "cradle to grave" approach to hazardous waste management, ensuring protection for human health and the environment.[8] A critical component of recent EPA regulations is the strict prohibition on the sewering (i.e., drain disposal) of any hazardous pharmaceutical waste, a measure intended to protect U.S. waterways.[6][9]
Personal Protective Equipment (PPE) and Safety Precautions
Given the hazards, a stringent PPE protocol is mandatory when handling this compound in any form—solid, in solution, or as waste.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, impervious | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To prevent eye contact and serious irritation. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Required if handling outside a fume hood | Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust and causing respiratory irritation.[10] |
Handling Precautions:
-
Avoid generating dust when handling the solid compound.[3]
-
Wash hands thoroughly after handling.
-
Ensure eyewash stations and safety showers are readily accessible.[11]
Waste Segregation and Containment Workflow
Proper segregation at the point of generation is the most critical step in a compliant waste management program. All waste contaminated with this compound must be treated as hazardous chemical waste and must never be mixed with regular trash, biohazardous waste, or radioactive waste.[12]
The following workflow diagram illustrates the decision-making process for segregating waste streams.
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Disposal Procedures
Adherence to detailed protocols is essential for safety and compliance. Consult your institution's Environmental Health and Safety (EHS) office for specific container and labeling requirements.[13]
4.1 Disposal of Unused/Expired Pure Compound (Solid Waste)
-
Container: Place the original container, if intact, into a larger, sealable, and compatible waste container provided by your EHS office. If transferring powder, do so inside a chemical fume hood to minimize dust.
-
Labeling: Affix a hazardous waste label to the outer container. Clearly write "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store the sealed container in a designated satellite accumulation area. Ensure it is stored away from incompatible materials.[12]
-
Pickup: Request a waste pickup from your institution's EHS department.[12]
4.2 Disposal of Contaminated Labware and Materials
This category includes gloves, weigh boats, pipette tips, and disposable lab coats.
-
Segregation: Collect all items with trace contamination separately from regular trash.
-
Container: Place these items in a designated, plastic-lined hazardous waste container for solid chemical waste.
-
Labeling: Label the container clearly as "Hazardous Waste" and list "this compound contaminated debris."
-
Disposal: Once full, seal the container and arrange for pickup through EHS.
4.3 Disposal of Contaminated Sharps
This includes needles, syringes, and contaminated broken glass.
-
Container: Place all chemically contaminated sharps directly into a designated, puncture-proof sharps container for chemical waste.[14] Do not use a red biohazard sharps container.
-
Labeling: The container must be clearly labeled for "Chemically Contaminated Sharps" and list "this compound."
-
Disposal: Once the container is three-quarters full, seal it and request a pickup from EHS.
4.4 Disposal of Liquid Waste (Aqueous and Solvent Solutions)
-
No Drain Disposal: Under no circumstances should liquids containing this compound be poured down the drain. This is a direct violation of EPA regulations.[6]
-
Container: Collect all liquid waste in a compatible, leak-proof, and sealable container (e.g., a designated carboy). Do not fill containers beyond 75% capacity to allow for vapor expansion.[11]
-
Labeling: Attach a hazardous waste label. List the full chemical name of all components, including solvents, and their approximate percentages.
-
Storage and Pickup: Keep the container sealed when not in use and store it in secondary containment. Arrange for pickup via EHS when full.
4.5 Management of Empty Chemical Containers
A container that held a pure hazardous chemical is not considered "empty" until it has been properly rinsed.
-
Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., methanol, DMSO).[14]
-
Rinsate Collection: The first rinse must be collected and disposed of as hazardous liquid waste.[12] Subsequent rinses can often be collected similarly, per institutional policy.
-
Container Disposal: Once triple-rinsed and air-dried, the original labels must be completely removed or defaced.[12][14] The clean, unlabeled container can then be disposed of as regular solid waste (e.g., in a designated glass disposal box).
Emergency Procedures: Spill Management
In the event of a spill, prioritize personal safety.
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.
-
Assess: If the spill is large or involves highly concentrated material, contact your institution's EHS emergency line immediately.
-
Clean-up (for minor spills): If you are trained and it is safe to do so, manage the spill.
-
Wear the appropriate PPE (gloves, goggles, lab coat).
-
For solid spills, gently cover with an absorbent material from a chemical spill kit to avoid raising dust.
-
For liquid spills, surround the spill with absorbent pads or booms and then cover it.
-
Carefully collect all contaminated absorbent material using non-sparking tools.
-
-
Disposal: Place all spill clean-up materials into a hazardous waste container, label it appropriately, and arrange for disposal.[11]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their responsibility to protect themselves, their colleagues, and the environment.
References
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U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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Hazardous Waste Experts. (2019, June 18). Updated Rules for EPA hazardous pharmaceutical waste Sewering. Retrieved from [Link]
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Waste360. (n.d.). EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
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PubMed. (n.d.). [Hypoglycemic sulfonylurea metabolites: clinical interest. Experiences with glibenclamide in the rat]. Retrieved from [Link]
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PubMed. (n.d.). Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function. Retrieved from [Link]
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Lund University. (n.d.). Pharmacokinetics - Effect Relations of Glibenclamide and its Metabolites in Humans. Retrieved from [Link]
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A Researcher's Guide to Safe Handling: Personal Protective Equipment for 4'-Hydroxyglibenclamide
As a Senior Application Scientist, my primary focus extends beyond the application of our products to the safety and success of the researchers who use them. Handling any active pharmaceutical ingredient (API) or its metabolite, such as 4'-Hydroxyglibenclamide, requires a comprehensive safety strategy. This guide provides essential, field-proven information on the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and data integrity.
This is not merely a checklist; it is a framework for risk mitigation. The procedures outlined here are grounded in the fundamental principle of minimizing all potential routes of exposure—dermal, ocular, and respiratory.
Hazard Identification and Risk Assessment: The "Why"
Before we select the appropriate PPE, we must understand the specific risks posed by this compound.
This compound is the primary active metabolite of Glibenclamide (also known as Glyburide), an antidiabetic drug.[1][2] While the parent compound's pharmacology is well-documented, its metabolites are also known to be biologically active, possessing a hypoglycemic effect by stimulating insulin secretion.[2][3]
According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
The causality for stringent PPE use is therefore twofold:
-
Direct Chemical Hazard: To prevent immediate irritation to the skin, eyes, and respiratory tract as identified in the SDS.
-
Unintended Pharmacological Effect: To prevent accidental absorption, inhalation, or ingestion, which could lead to unintended hypoglycemic effects.
Therefore, every handling step must be approached as if managing a potent API.[5][6][7] The foundation of this approach is a combination of engineering controls (like chemical fume hoods) and, as the final line of defense, appropriate PPE.[8][9]
Core PPE Recommendations
A risk assessment is required to determine the appropriate PPE for any laboratory procedure.[10][11][12] The following recommendations are based on the known hazards of this compound and are scalable based on the operation being performed.
Hand Protection: Your Primary Contact Barrier
Gloves are the most critical barrier against dermal exposure. Given that this compound is a skin irritant, proper glove selection and use are paramount.
-
Selection: Use powder-free nitrile gloves. Nitrile provides excellent resistance to a broad range of chemicals. It is crucial to consult the glove manufacturer's compatibility charts for specific solvents if used.
-
Protocol: Double-gloving is the standard best practice when handling potent compounds, especially in their powdered form.[10] The outer glove is considered potentially contaminated and can be removed and replaced as needed, while the inner glove provides a secondary layer of protection.
-
Integrity Check: Always inspect gloves for pinholes or tears before use. Change gloves immediately if you suspect contamination or after a maximum of two hours of use. Always wash your hands thoroughly after removing gloves.
Body Protection: Shielding Against Spills and Splashes
-
Lab Coat: A clean, buttoned lab coat is the minimum requirement for any laboratory work.[10][11]
-
Chemical Gown: When weighing the solid form of this compound or handling larger quantities, a disposable, solid-front chemical gown with long sleeves and elastic cuffs is required over the lab coat.[13] This provides a moisture-resistant barrier and prevents contamination of personal clothing.
Eye and Face Protection: Preventing Ocular Exposure
Given the classification as a serious eye irritant, robust eye and face protection is mandatory.[4]
-
Safety Glasses: ANSI Z87.1-rated safety glasses with side shields are the minimum requirement for handling dilute solutions.[10][14]
-
Chemical Splash Goggles: When handling the solid powder, preparing stock solutions, or performing any task with a splash hazard, chemical splash goggles must be worn.[11][13]
-
Face Shield: For operations with a significant splash or aerosolization risk (e.g., large volume transfers, cleaning spills), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[10][11]
Respiratory Protection: Mitigating Inhalation Risk
The solid, powdered form of this compound presents an inhalation hazard that may cause respiratory irritation.[4] All work with the solid compound must be performed within a certified chemical fume hood or a similar ventilated enclosure to minimize airborne particles.
-
When Required: If engineering controls (like a fume hood) are not available or are deemed insufficient during a risk assessment, respiratory protection is necessary. This is particularly critical during weighing procedures.
-
Selection: A NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particulates.[11] For higher-risk operations or if greater protection is desired, a Powered Air-Purifying Respirator (PAPR) offers superior protection and comfort.[5]
-
Fit Testing: Use of any tight-fitting respirator (like an N95) requires a formal fit test and user training as per OSHA regulations (29 CFR 1910.134) to ensure a proper seal.[15]
Operational Plan: Donning and Doffing Procedures
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The guiding principle is to doff the most contaminated items first.
Step-by-Step Donning Protocol
-
Gown/Coat: Don lab coat and/or disposable gown. Fasten completely.
-
Respirator (if required): Perform a seal check.
-
Goggles/Face Shield: Position securely.
-
Gloves: Don inner gloves, pulling the cuffs over the sleeves of the lab coat. Don outer gloves, pulling the cuffs over the sleeves of the gown.
Step-by-Step Doffing Protocol
-
Outer Gloves: Peel off the outer pair of gloves, turning them inside out. Dispose of them in the designated waste container.
-
Gown: Unfasten the gown. Roll it down from the shoulders, touching only the inside surface. Dispose of it.
-
Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface. Place in a designated area for decontamination.
-
Respirator (if required): Remove by the straps.
-
Inner Gloves: Remove the final pair of gloves, turning them inside out.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Caption: Workflow for donning and doffing PPE to minimize contamination.
Decontamination and Disposal Plan
All materials that come into contact with this compound must be treated as hazardous waste.
PPE and Consumable Disposal
-
Waste Stream: All disposable PPE (gloves, gowns, respirator cartridges), pipette tips, and contaminated wipes must be disposed of in a clearly labeled, sealed hazardous waste container.
-
Container: Use a leak-proof, puncture-resistant container with a lid. Label it "Hazardous Chemical Waste" and list the chemical constituents.
-
Procedure: Follow your institution's specific guidelines for chemical waste pickup and disposal. Do not mix with regular or biohazardous waste.
Spill Management
A spill kit appropriate for cytotoxic or potent compounds should be readily available.[13]
-
Alert: Alert personnel in the immediate area.
-
Evacuate: If the spill is large or involves airborne powder outside of a containment device, evacuate the area.
-
Protect: Don appropriate PPE, including a respirator, chemical splash goggles, a gown, and double nitrile gloves.
-
Contain: For powders, gently cover with damp absorbent pads to avoid making the powder airborne. For liquids, surround the spill with absorbent material.
-
Clean: Work from the outside of the spill inward. Use an appropriate deactivating agent if available, or a soap and water solution. Collect all cleanup materials in the hazardous waste container.
-
Decontaminate: Wipe the area again with a cleaning agent and then with water. Decontaminate any reusable equipment.
Summary of PPE Requirements
| Task / Operation | Required Personal Protective Equipment | Causality / Key Considerations |
| Weighing Solid Compound | Double nitrile gloves, disposable gown, chemical splash goggles, N95 respirator (minimum). | High risk of aerosolization and inhalation. All work must be done in a fume hood or ventilated balance enclosure. |
| Preparing Stock Solutions | Double nitrile gloves, disposable gown, chemical splash goggles. | High risk of splash from concentrated liquid.[10][11] |
| General Handling of Dilute Solutions | Single pair of nitrile gloves, lab coat, safety glasses with side shields. | Lower risk, but standard laboratory precautions are essential to prevent skin and eye contact.[10] |
| Cleaning a Spill | Double nitrile gloves, disposable gown, chemical splash goggles, face shield, N95 respirator. | High risk of exposure through multiple routes during cleanup.[13] |
This guide provides a robust framework for the safe handling of this compound. Adherence to these protocols is a critical component of a responsible laboratory safety program. Always supplement this guidance with a thorough review of the compound's SDS and your institution's specific safety policies.
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Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (n.d.). PubMed Central. Retrieved from [Link]
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Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Washington. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
